Guaijaverin
Description
from leaves of Psidium guajava
isolated from Rhododendron plant
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZRDJXEMZMZFD-IEGSVRCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176795 | |
| Record name | Guajaverin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-13-6, 30370-87-7 | |
| Record name | Guaijaverin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guajavarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guajaverin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(arabinosyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Guaijaverin: A Technical Guide to Its Natural Sources Beyond Psidium guajava
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Guaijaverin (quercetin-3-O-α-L-arabinopyranoside), a flavonoid of significant interest for its therapeutic potential, beyond its well-documented presence in Psidium guajava (common guava). This document details the phytochemical analysis, experimental protocols for isolation and quantification, and the molecular pathways influenced by this bioactive compound.
Natural Sources of this compound
While Psidium guajava remains the most widely recognized source of this compound, scientific literature has identified its presence in other plant species. This section summarizes the known botanical sources of this flavonoid.
Psidium Genus
The Psidium genus, belonging to the Myrtaceae family, is a rich source of flavonoids, including this compound.
-
Psidium guajava (Common Guava): The leaves of P. guajava are the most prominent and well-researched source of this compound.[1] It is often one of the major flavonoids present, alongside other quercetin glycosides. The concentration of this compound in guava leaves can vary based on factors such as geographical location, season, and extraction methodology.
-
Psidium acutangulum DC.: Research has confirmed the presence of this compound in the leaves of Psidium acutangulum, another species within the same genus.[2] This finding suggests that other species within the Psidium genus may also serve as potential sources of this compound.
Other Potential Sources
Initial screenings have suggested the presence of this compound in a broader range of plant families, although detailed isolation and characterization studies are less common.
-
Artabotrys hexapetalus (L.f.) Bhandari: Preliminary phytochemical analyses of extracts from Artabotrys hexapetalus, a member of the Annonaceae family, have indicated the presence of this compound among other flavonoids.[3] However, comprehensive studies focusing specifically on the isolation and quantification of this compound from this source are limited.
-
Larix sp. (Larch): Some phytochemical databases have listed Larix species as potential sources of this compound. The heartwood of larch is known to be rich in phenolic compounds, including flavonoids.[4] Further targeted research is required to confirm and quantify the presence of this compound in different larch species.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly between different plant sources and even within the same species. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration | Reference |
| Psidium guajava | Leaves | Methanol | HPLC | Not explicitly quantified, but identified as a major flavonoid | Prabu et al., 2006[5] |
| Psidium guajava | Leaves | 50% Methanol | UPLC-Q-TOF-MS/MS | High proportional content among 16 identified flavonoids | Xu et al.[1] |
| Psidium acutangulum | Aerial Parts | Ethyl Acetate | Semi-preparative HPLC | 1.0 mg isolated from 9.1 mg of a fractionated mixture | Houël et al., 2015[2] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of this compound from plant materials.
Extraction of this compound from Psidium guajava Leaves
This protocol is based on the methodology described by Prabu et al. (2006).[6]
-
Plant Material Preparation: Fresh leaves of Psidium guajava are collected, washed, shade-dried, and pulverized into a coarse powder.
-
Solvent Extraction: The powdered leaf material is subjected to extraction with methanol at room temperature for 48 hours. The extract is then filtered.
-
Solvent Evaporation: The methanol is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Bioautography-Directed Fractionation: The crude extract is subjected to chromatographic fractionation. Bioautography is used to identify the fractions with activity against specific microorganisms, such as Streptococcus mutans.
-
Isolation and Purification: The active fractions are further purified using techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Isolation of this compound from Psidium acutangulum
This protocol is adapted from the work of Houël et al. (2015).[2]
-
Decoction Preparation: Fresh aerial parts of Psidium acutangulum are prepared as a decoction.
-
Fractionation: The decoction is subjected to fractionation to separate compounds based on polarity.
-
Semi-Preparative HPLC: A specific fraction is further purified using semi-preparative HPLC.
-
Column: Discovery C18 column (15 cm x 4.6 mm, 5 µm, Supelco)
-
Mobile Phase: A gradient of water and acetonitrile. For the final separation, an isocratic mixture of water/acetonitrile (83:17) is used for 20 minutes, followed by a linear gradient to 50:50 over 5 minutes.
-
Detection: UV detection at 214 and 254 nm.
-
-
Compound Isolation: Fractions containing this compound are collected and the solvent is evaporated to yield the pure compound.
Signaling Pathways Modulated by this compound
This compound, often as a component of guava leaf extract, has been shown to modulate several key signaling pathways involved in inflammation and metabolism.
Anti-Inflammatory Signaling Pathway
Guava leaf extract, containing this compound, has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7]
Caption: this compound inhibits the degradation of IκBα, preventing NF-κB translocation and subsequent pro-inflammatory gene expression.
Insulin Signaling and Glucose Uptake
Extracts of guava leaf have been shown to improve insulin sensitivity and promote glucose uptake in skeletal muscle by enhancing the insulin signaling pathway, leading to the translocation of GLUT4 to the cell membrane.[8]
Caption: Guava leaf extract enhances the insulin signaling cascade, promoting GLUT4 translocation and increased glucose uptake.
AMPK/ACC Metabolic Regulation Pathway
Guava leaf extract has also been found to influence the AMPK/ACC signaling pathway, which plays a crucial role in cellular energy homeostasis.[9]
Caption: Guava leaf extract activates AMPK, leading to the inhibition of fatty acid synthesis and gluconeogenesis, and the promotion of fatty acid oxidation.
References
- 1. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. mdpi.com [mdpi.com]
- 4. larchresearch.com [larchresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fermented guava leaf extract inhibits LPS-induced COX-2 and iNOS expression in Mouse macrophage cells by inhibition of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guava leaf extracts promote glucose metabolism in SHRSP.Z-Leprfa/Izm rats by improving insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guava leaf inhibits hepatic gluconeogenesis and increases glycogen synthesis via AMPK/ACC signaling pathways in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Guaijaverin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin (quercetin-3-O-α-L-arabinopyranoside) is a flavonoid glycoside found in various medicinal plants, most notably in the leaves of guava (Psidium guajava). It has garnered significant interest within the scientific community for its potential therapeutic properties, including its action as an antiplaque agent. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic pathways, relevant quantitative data, and experimental protocols for its study.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, a fundamental route for the synthesis of a wide array of plant secondary metabolites. This pathway culminates in the production of the flavonoid aglycone, quercetin, which is then glycosylated to yield this compound.
Phenylpropanoid and Flavonoid Biosynthesis leading to Quercetin
The initial stages of this pathway utilize precursors from primary metabolism. The key steps are outlined below:
-
Shikimate Pathway: This pathway converts simple carbohydrate precursors into chorismate, which is then transformed into the aromatic amino acid L-phenylalanine.
-
Phenylpropanoid Pathway: L-phenylalanine is the starting point for the phenylpropanoid pathway.
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
-
Flavonoid Biosynthesis:
-
Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): CHI catalyzes the stereospecific isomerization of naringenin chalcone into the flavanone, naringenin.
-
Flavanone 3-hydroxylase (F3H): F3H hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonoid 3'-hydroxylase (F3'H): F3'H further hydroxylates dihydrokaempferol to yield dihydroquercetin.
-
Flavonol Synthase (FLS): FLS introduces a double bond into the C-ring of dihydroquercetin to form the flavonol, quercetin.
-
Final Glycosylation Step: Formation of this compound
The final step in the biosynthesis of this compound is the transfer of an arabinose sugar moiety to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).
-
UDP-arabinose:flavonol 3-O-arabinosyltransferase: This enzyme utilizes UDP-arabinose as the sugar donor and quercetin as the acceptor molecule to form this compound (quercetin-3-O-α-L-arabinopyranoside). While the specific enzyme from Psidium guajava has not been fully characterized, studies on homologous enzymes in other plant species, such as Arabidopsis thaliana, have identified flavonol 3-O-arabinosyltransferases (e.g., UGT78D3) that can perform this conversion.[1]
The biosynthesis of the activated sugar donor, UDP-L-arabinose, is also a critical aspect of this pathway. It is primarily synthesized from UDP-glucose through a series of enzymatic reactions involving UDP-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose-3,5-epimerase-4-reductase, and UDP-xylose 4-epimerase.
References
The Chemical Synthesis and Derivatization of Guaijaverin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaijaverin, the 3-O-arabinoside of quercetin, is a naturally occurring flavonoid found in the leaves of the guava plant (Psidium guajava).[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, antibacterial, and potential anti-diabetic properties. This technical guide provides a comprehensive overview of the chemical synthesis and potential derivatization strategies for this compound. It is intended to serve as a resource for researchers and professionals involved in natural product synthesis, medicinal chemistry, and drug discovery. The guide details plausible synthetic routes, experimental protocols for key transformations, and potential pathways for structural modification to explore structure-activity relationships (SAR). All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound, chemically known as quercetin-3-O-α-L-arabinopyranoside, belongs to the flavonol subclass of flavonoids.[1][3] Its structure consists of the quercetin aglycone linked to an arabinose sugar moiety at the 3-hydroxyl position. The presence of the sugar moiety significantly influences its physicochemical properties, such as solubility and bioavailability, compared to its aglycone, quercetin. The biological activities of this compound are a subject of ongoing research, with studies indicating its potential as an antiplaque agent against Streptococcus mutans and its contribution to the hypoglycemic effects of guava leaf extracts.
Chemical Synthesis of this compound
The total synthesis of this compound, while not extensively detailed in publicly available literature, can be strategically approached based on established methods for flavonoid glycosylation. The primary challenge in the synthesis of flavonoid glycosides lies in the regioselective glycosylation of the polyhydroxylated aglycone. A common and effective strategy involves a multi-step process encompassing protection of the hydroxyl groups of quercetin, glycosylation with a suitable arabinose donor, and subsequent deprotection to yield the final product.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is outlined below. The key disconnection is at the glycosidic bond, separating the quercetin aglycone from the arabinose sugar. To achieve regioselective glycosylation at the 3-OH position, the other hydroxyl groups of quercetin (5, 7, 3', and 4') must be protected.
Synthetic Strategy and Experimental Protocols
A likely synthetic route involves the following key steps:
-
Protection of Quercetin: The hydroxyl groups of quercetin, with the exception of the 3-OH group, are protected to prevent non-selective glycosylation. The 5-OH and 7-OH groups are less reactive due to hydrogen bonding and resonance, but protection is still necessary for high regioselectivity. Benzyl groups are commonly used as protecting groups due to their stability and ease of removal by hydrogenolysis.
-
Glycosylation: The protected quercetin is then reacted with a protected arabinose donor. A common method is the Koenigs-Knorr reaction, which utilizes a glycosyl halide (e.g., acetobromo-α-L-arabinose) as the donor and a heavy metal salt (e.g., silver carbonate or silver triflate) as a promoter.
-
Deprotection: The protecting groups on both the quercetin and arabinose moieties are removed to yield this compound. Benzyl groups are typically removed by catalytic hydrogenation.
Step 1: Synthesis of 3',4',5,7-Tetra-O-benzylquercetin (Protected Quercetin)
-
Materials: Quercetin, benzyl bromide, potassium carbonate, anhydrous N,N-dimethylformamide (DMF).
-
Procedure: To a solution of quercetin (1 eq) in anhydrous DMF, add anhydrous potassium carbonate (10 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (5 eq) dropwise and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3',4',5,7-tetra-O-benzylquercetin.
Step 2: Glycosylation to form 3-O-(2,3,4-tri-O-acetyl-α-L-arabinopyranosyl)-3',4',5,7-tetra-O-benzylquercetin
-
Materials: 3',4',5,7-Tetra-O-benzylquercetin, 2,3,4-tri-O-acetyl-α-L-arabinopyranosyl bromide (Arabinose Donor), silver carbonate, anhydrous dichloromethane (DCM), molecular sieves.
-
Procedure: To a solution of 3',4',5,7-tetra-O-benzylquercetin (1 eq) and 2,3,4-tri-O-acetyl-α-L-arabinopyranosyl bromide (1.5 eq) in anhydrous DCM, add activated molecular sieves (4 Å). Stir the mixture under an inert atmosphere at room temperature for 1 hour. Add silver carbonate (2 eq) and stir the reaction in the dark for 24-72 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture through Celite and wash the filter cake with DCM. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the protected glycoside.
Step 3: Deprotection to Yield this compound
-
Materials: Protected glycoside from Step 2, palladium on carbon (10% Pd/C), methanol, ethyl acetate.
-
Procedure: Dissolve the protected glycoside (1 eq) in a mixture of methanol and ethyl acetate. Add 10% Pd/C (catalytic amount). Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, filter the catalyst through Celite and wash with methanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.
| Step | Reactants | Reagents/Catalyst | Solvent | Yield (Estimated) |
| 1. Protection | Quercetin, Benzyl bromide | K₂CO₃ | DMF | 70-80% |
| 2. Glycosylation | Protected Quercetin, Arabinose Donor | Ag₂CO₃ | DCM | 50-60% |
| 3. Deprotection | Protected Glycoside | 10% Pd/C, H₂ | MeOH/EtOAc | 80-90% |
Table 1: Summary of Proposed Synthetic Steps for this compound and Estimated Yields. (Note: Yields are estimates based on similar reactions in the literature and would require experimental optimization).
Derivatization of this compound
The derivatization of this compound is a promising strategy to modulate its biological activity, improve its pharmacokinetic profile, and explore its structure-activity relationships (SAR). While specific derivatization of this compound is not widely reported, strategies can be inferred from the known chemistry of quercetin and other flavonoid glycosides.
Potential Derivatization Strategies
Potential sites for derivatization on the this compound molecule include the remaining free hydroxyl groups on the quercetin backbone (5-OH and 7-OH) and the hydroxyl groups of the arabinose moiety.
The free hydroxyl groups of this compound can be modified through esterification (e.g., acylation, benzoylation) or etherification (e.g., alkylation, prenylation). These modifications can alter the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and bioavailability.
Additional sugar moieties could be attached to the remaining hydroxyl groups of the quercetin backbone or the arabinose unit. This could lead to the synthesis of novel di- or tri-glycosides with potentially altered biological activities and solubility profiles.
The 5-hydroxyl and 4-keto groups of the flavonoid scaffold are known to chelate metal ions. The formation of metal complexes with ions such as copper, zinc, or iron could lead to derivatives with enhanced antioxidant or other biological activities.
Experimental Considerations for Derivatization
The regioselective derivatization of this compound would require careful selection of protecting groups and reaction conditions. For instance, to selectively derivatize the hydroxyl groups of the arabinose moiety, the phenolic hydroxyls of the quercetin backbone would need to be protected first.
| Derivatization Strategy | Potential Reagents | Expected Outcome |
| Acylation | Acetic anhydride, pyridine | Increased lipophilicity |
| Alkylation | Alkyl halide, base | Altered solubility and bioavailability |
| Prenylation | Prenyl bromide, base | Enhanced membrane interaction |
| Further Glycosylation | Protected glycosyl donor, promoter | Novel glycosides with modified activity |
| Metal Complexation | Metal salts (e.g., CuCl₂, ZnCl₂) | Potential for enhanced bioactivity |
Table 2: Overview of Potential Derivatization Strategies for this compound.
Conclusion
This technical guide has outlined a plausible and detailed pathway for the chemical synthesis of this compound, based on established methodologies in flavonoid chemistry. Furthermore, it has explored potential derivatization strategies that can be employed to modify its structure and potentially enhance its therapeutic properties. The provided experimental protocols and conceptual diagrams are intended to serve as a valuable starting point for researchers in the field. Further experimental validation and optimization are necessary to establish robust and high-yielding synthetic and derivatization procedures for this compound. The continued exploration of the synthesis and modification of this natural product holds significant promise for the development of new therapeutic agents.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Pure Guaijaverin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, a flavonoid glycoside also known as quercetin 3-O-α-L-arabinoside, is a natural bioactive compound predominantly found in the leaves of the guava plant (Psidium guajava L.).[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and potential anti-cancer properties.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of pure this compound, presents detailed experimental protocols for their determination, and visualizes its known interactions with key cellular signaling pathways. This document is intended to serve as a vital resource for researchers and professionals engaged in the study and development of this compound for therapeutic applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for pure this compound are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₁₁ | [6][7] |
| Molecular Weight | 434.35 g/mol | [2][7][8][9] |
| Appearance | Light yellow to yellow solid | [8] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| CAS Number | 22255-13-6 | [3][6][8] |
Table 2: Solubility and Partitioning Characteristics of this compound
| Property | Value | Source |
| Solubility in Water | Sparingly soluble | [10] |
| Solubility in Organic Solvents | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [3][8] |
| Predicted logP | 0.49 | [10] |
| Predicted pKa (Strongest Acidic) | 6.37 | [10] |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for key experiments.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Materials:
-
Pure this compound
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of pure this compound to a known volume of the solvent in a sealed container.
-
Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining solid particles.
-
Dilute the supernatant appropriately and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Determination of Acid Dissociation Constant (pKa) by UV-Metric Titration
The pKa value, which indicates the strength of an acid, can be determined for ionizable compounds like this compound using UV-metric titration.
Principle: The UV-Vis absorption spectrum of a compound changes as it ionizes. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be calculated.
Materials:
-
Pure this compound
-
A series of buffer solutions with known pH values
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
In a series of volumetric flasks, add a small, constant aliquot of the this compound stock solution.
-
Dilute each flask to the final volume with a different buffer solution, covering a wide pH range (e.g., pH 2 to 12).
-
Measure the UV-Vis absorption spectrum for each solution.
-
Identify a wavelength where the absorbance of the ionized and non-ionized forms of this compound differs significantly.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The pKa value corresponds to the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve.
Signaling Pathway Interactions
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Modulation of Inflammatory and Immune Responses
This compound has been shown to influence key signaling pathways involved in inflammation and immune regulation.
1. NF-κB and MAPK Signaling Pathways:
This compound, as a component of guava leaf extract, has been implicated in the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][5] These pathways are central to the inflammatory response, and their inhibition by this compound can lead to a reduction in the production of pro-inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The butanol fraction of guava (Psidium cattleianum Sabine) leaf extract suppresses MMP-2 and MMP-9 expression and activity through the suppression of the ERK1/2 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Flavonoid fraction of guava leaf extract attenuates lipopolysaccharide-induced inflammatory response via blocking of NF-κB signalling pathway in Labeo rohita macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Quantum Chemical Blueprint: A Technical Guide to the In-Silico Elucidation of Guaijaverin's Structure
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework for Guaijaverin Analysis
Quantum chemical calculations offer a powerful, non-experimental avenue to explore the molecular intricacies of compounds like this compound. These methods are instrumental in drug discovery and development for predicting molecular geometries, electronic structures, and reactivity.[6][7] For flavonoids, computational strategies are frequently employed to understand their antioxidant activity and to identify potential protein targets.[2][3][6]
The primary approach for a molecule of this compound's size and complexity would be Density Functional Theory (DFT), a robust method that provides a good balance between computational cost and accuracy for electronic structure calculations.[8][9]
Proposed Computational Methodology
A systematic quantum chemical study of this compound would involve a multi-step process, from initial structure preparation to in-depth analysis of its calculated properties.
Molecular Structure Preparation and Optimization
The initial step involves obtaining the 3D structure of this compound. This can be achieved by building the molecule in a molecular editor and performing an initial geometry optimization using a lower-level theory or molecular mechanics force field. The optimized structure then serves as the input for more accurate quantum chemical calculations.
Quantum Chemical Calculations
High-level geometry optimization and subsequent property calculations would be performed using DFT. A common and effective combination of functional and basis set for flavonoids is B3LYP with a 6-311++G** basis set.[5] This level of theory is well-suited for calculating the geometric and electronic properties of organic molecules.
Key Computational Steps:
-
Geometry Optimization: The molecular geometry of this compound would be fully optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculations: A single-point energy calculation on the optimized geometry is then carried out to determine various electronic properties.
The logical workflow for these calculations is depicted below.
References
- 1. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of Molecular Targets of Cancer Preventing Flavonoid Compounds Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the In Vitro Antioxidant Mechanisms of Guaijaverin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, a flavonoid glycoside predominantly found in the leaves of the guava plant (Psidium guajava L.), has garnered significant scientific interest for its potential therapeutic properties, particularly its antioxidant effects. As a quercetin-3-O-arabinoside, its chemical structure lends itself to potent free radical scavenging and modulation of cellular oxidative stress pathways. This technical guide provides an in-depth exploration of the in vitro antioxidant mechanisms of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of key signaling pathways to support further research and drug development endeavors.
The antioxidant activity of this compound is a cornerstone of its pharmacological potential, contributing to its reported anti-inflammatory, anti-cancer, and hepatoprotective effects. Understanding the precise mechanisms by which this compound mitigates oxidative stress at a molecular level is crucial for its development as a nutraceutical or therapeutic agent. This document synthesizes current in vitro findings to offer a comprehensive resource for the scientific community.
Direct Antioxidant Activity: Free Radical Scavenging
This compound exhibits potent direct antioxidant activity by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals. This capacity is typically evaluated using several well-established in vitro assays.
Experimental Protocols
This assay is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[1]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
This compound standard or extract
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol and protect it from light.[1]
-
Prepare serial dilutions of this compound and the positive control in the same solvent.
-
Add a defined volume of each sample dilution to a microplate well or cuvette.[1]
-
Add an equal volume of the DPPH working solution to each well and mix thoroughly.[1]
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[1]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[4]
-
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
This compound standard or extract
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 7 mM ABTS stock solution in water.[5]
-
Prepare a 2.45 mM potassium persulfate stock solution in water.[5]
-
Mix the two stock solutions in equal quantities and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[5][6]
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Prepare serial dilutions of this compound and the positive control.
-
Add a small volume of the sample dilution to a microplate well or cuvette, followed by the diluted ABTS•+ solution.[7]
-
Incubate at room temperature for a specific time (e.g., 6 minutes).[8]
-
Measure the absorbance at 734 nm.[6]
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound standard or extract
-
Positive control (e.g., Ferrous sulfate, Ascorbic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer
-
Water bath (37°C)
-
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9]
-
Pre-warm the FRAP reagent to 37°C.[10]
-
Prepare serial dilutions of this compound and the positive control.
-
Add a small volume of the sample dilution to a microplate well or cuvette.
-
Add a larger volume of the pre-warmed FRAP reagent and mix.[11]
-
Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[9][11]
-
Create a standard curve using a known concentration of FeSO₄.
-
Express the results as FRAP values (in µM Fe(II) equivalents).
-
Quantitative Data on Antioxidant Activity
While specific IC50 values for isolated this compound are not always available in the literature, studies on guava leaf extracts, where this compound is a major component, provide strong evidence of its antioxidant potential.
| Assay | Sample | IC50 Value | Reference |
| DPPH | Methanolic extract of P. guajava leaves | 45.52 µg/mL | [4] |
| DPPH | Spray dried extracts of P. guajava leaves | 7.96 - 8.11 µg/mL | [12] |
| DPPH | Quercetin (related flavonoid) | 1.20 ± 0.02 µg/mL | [13] |
| Hydroxyl Radical Scavenging | Hydroethanolic extract of P. guajava | 214 µg/mL | [14] |
| Ferrous Reducing Activity | Hydroethanolic extract of P. guajava | 206 µg/mL | [14] |
| Chemiluminescence (in neutrophils) | Spray dried extracts of P. guajava leaves | 5.42 - 6.50 µg/mL | [12] |
Note: The antioxidant activity of extracts is attributed to a mixture of compounds, including this compound, quercetin, morin, and various phenolic acids.[9][13][15]
Experimental Workflow for Antioxidant Assays
Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, this compound and its related compounds in guava extracts exert antioxidant effects by modulating key intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective genes.
Studies on related compounds and extracts suggest that this compound likely contributes to the activation of this pathway. For instance, Guavinoside B, another compound from guava, has been shown to up-regulate Nrf2, GCLC, and NQO1 expression.[16] Proanthocyanidins, a class of flavonoids, activate the Nrf2/ARE pathway by inhibiting the ubiquitinated degradation of Nrf2.[17][18]
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. pubcompare.ai [pubcompare.ai]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Anti-Cytotoxicity Effect of Phenolic Extracts from Psidium guajava Linn. Leaves by Novel Assisted Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Assessment of antioxidant activity of spray dried extracts of Psidium guajava leaves by DPPH and chemiluminescence inhibition in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Guavinoside B from Psidium guajava alleviates acetaminophen-induced liver injury via regulating the Nrf2 and JNK signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
Guaijaverin: A Phytochemical Lynchpin in Traditional Medicine and Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Foreword
For centuries, Psidium guajava L., the common guava, has been a cornerstone of traditional and folk medicine across the globe, employed to treat a wide array of ailments from gastrointestinal distress to inflammatory conditions. Modern phytochemical research has identified a host of bioactive compounds within the leaves, fruits, and bark of this versatile plant. Among these, the flavonoid glycoside guaijaverin (quercetin-3-O-α-L-arabinopyranoside) has emerged as a significant contributor to the plant's therapeutic efficacy. This technical guide provides an in-depth exploration of this compound's role in traditional medicine, supported by contemporary scientific validation. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biological activities, underlying mechanisms of action, and relevant experimental methodologies.
Ethnobotanical Significance and Traditional Applications
The leaves of Psidium guajava, a primary source of this compound, are the most commonly utilized part of the plant in traditional medicine. Decoctions, infusions, and crude extracts of guava leaves have been empirically used to address a variety of health concerns.
Traditional Uses of Psidium guajava (Source of this compound)
| Traditional Use | Part of Plant Used | Common Form of Preparation | Geographic Regions of Use |
| Diarrhea and Dysentery | Leaves, Fruit | Decoction, Infusion | Worldwide (Latin America, Africa, Asia)[1][2] |
| Stomachache and Indigestion | Leaves | Decoction | Latin America, Africa, Asia[3] |
| Cough and Respiratory Ailments | Leaves | Decoction, Infusion | Worldwide[4][5] |
| Wound Healing and Skin Infections | Leaves | Poultice, Extract Application | India, Latin America[1] |
| Oral Health (mouthwash) | Leaves | Decoction | Southeast Asia |
| Diabetes Management | Leaves | Tea, Decoction | East Asia, Africa |
| Inflammatory Conditions | Leaves | Poultice, Decoction | Africa[6] |
Pharmacological Activities and Mechanisms of Action
Scientific investigations have begun to elucidate the molecular mechanisms that underpin the traditional uses of this compound-containing guava extracts. These studies reveal a spectrum of biological activities, positioning this compound as a promising candidate for further drug development.
Antimicrobial and Antiplaque Activity
A prominent traditional use of guava leaves is in the treatment of infections, particularly those affecting the gastrointestinal tract and oral cavity. This compound has been identified as a key antimicrobial agent.
Mechanism of Action: this compound exhibits potent antiplaque activity, notably against Streptococcus mutans, a primary causative agent of dental caries. Its mechanism involves reducing the cell-surface hydrophobicity of the bacteria, thereby impeding their adhesion to tooth surfaces[7]. This is achieved by binding to cell surface proteins[7].
Quantitative Data: Antimicrobial Activity of this compound
| Microorganism | Assay | Activity Metric | Result | Reference |
| Streptococcus mutans (CLSM 001) | Broth Microdilution | MIC | 2 mg/mL | [7] |
| Streptococcus mutans (MTCC 1943) | Broth Microdilution | MIC | 4 mg/mL | [7] |
| Bacillus cereus | Broth Microdilution | MIC | 250-300 µg/mL | [8] |
| Salmonella enteritidis | Broth Microdilution | MIC | 200 µg/mL | [8] |
Anti-Diarrheal Activity
The widespread use of guava leaf extracts for diarrhea is supported by preclinical studies. While direct dose-response data for pure this compound is limited, the anti-diarrheal effects of the extracts are well-documented.
Mechanism of Action: The anti-diarrheal properties are attributed to the synergistic action of flavonoids, like this compound, and tannins. These compounds are thought to reduce intestinal motility and inhibit hydroelectrolyte secretion[2]. Studies in animal models have demonstrated that guava leaf extracts can significantly reduce the frequency of defecation and the severity of diarrhea in castor oil-induced models[9][10].
Quantitative Data: Anti-Diarrheal Activity of P. guajava Leaf Extract
| Animal Model | Extract Type | Dosage | Effect | Reference |
| Rats | Aqueous | 50-400 mg/kg p.o. | Dose-dependent protection against castor oil-induced diarrhea | [9] |
| Rats | Ethanolic | 500 & 1000 mg/kg | Significant reduction in frequency and weight of wet stool | [11] |
| Rats | Aqueous | 50 & 100 mg/kg | Restoration of normal kidney weight and serum electrolytes in diarrheal rats | [10] |
Anti-Inflammatory Activity
Traditional application of guava leaves for inflammatory conditions is substantiated by modern research demonstrating the modulation of key inflammatory signaling pathways.
Mechanism of Action: Guava leaf extracts have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Signaling Pathway: Anti-Inflammatory Action of this compound-Containing Extract
Caption: this compound inhibits inflammatory responses by targeting IKK and MAPK pathways.
Quantitative Data: Anti-Inflammatory Activity of P. guajava Leaf Extract
| Assay | Extract Type | Metric | Result | Reference |
| Carrageenan-induced rat paw edema | Ethanolic | % Inhibition (500 mg/kg) | Significant, comparable to aspirin | [6] |
| Heat-induced egg albumin denaturation | Aqueous | IC50 | 15.625 µg/mL | [12] |
| Heat-induced bovine serum albumin denaturation | Aqueous | IC50 | 50 µg/mL | [12][13] |
Anticancer and Antiviral Activities
Emerging research points to the potential of this compound and related compounds in oncology and virology.
Mechanism of Action: Guava leaf extracts have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and prostate cancer cells.[14][15][16] The proposed mechanisms include the inhibition of the NF-κB pathway and the induction of apoptosis. In terms of antiviral activity, guava extracts have shown inhibitory effects against influenza A virus (H1N1) by inhibiting viral hemagglutination and neuraminidase activity.[4][5] Furthermore, guava flavonoid glycosides have been found to inhibit influenza A virus replication by activating the p53 signaling pathway.[17]
Quantitative Data: Anticancer and Antiviral Activity of P. guajava Extracts
| Activity | Cell Line/Virus | Extract Type | Metric | Result | Reference |
| Anticancer | MCF-7 (Breast Cancer) | Dichloromethane:Methanol | IC50 | 55 µg/mL | [14] |
| Anticancer | HT-29 (Colon Cancer) | - | IC50 | < 100 µg/mL | [16] |
| Antiviral | Influenza A (H1N1) | Aqueous (Tea) | IC50 | 0.05% | [4][5] |
Experimental Protocols
Isolation and Purification of this compound from P. guajava Leaves
This protocol outlines a general procedure for the extraction and isolation of this compound.
Workflow: Isolation and Purification of this compound
Caption: A general workflow for the isolation and purification of this compound from guava leaves.
Methodology:
-
Extraction: Dried and powdered guava leaves are macerated in 90% aqueous methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds and enrich the flavonoid fraction in the ethyl acetate layer.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Determination of Minimum Inhibitory Concentration (MIC)
Methodology:
-
Bacterial Culture: The test bacterium is cultured in a suitable broth medium (e.g., Mueller-Hinton broth) overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: A two-fold serial dilution of this compound (dissolved in a suitable solvent like DMSO and then diluted in broth) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Methodology:
-
Cell Culture: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) is cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: NF-κB activation is induced by adding a stimulant such as TNF-α or lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a further period (e.g., 6-24 hours) to allow for luciferase expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The reduction in luciferase activity in this compound-treated cells compared to stimulated, untreated cells indicates NF-κB inhibition.
MAPK Signaling Pathway Analysis (Western Blot)
Methodology:
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are treated with this compound and/or an inflammatory stimulus (e.g., LPS) for a defined period.
-
Protein Extraction: Total cellular proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with antibodies for the total forms of the respective MAPK proteins to ensure equal protein loading.
Future Perspectives and Conclusion
This compound stands as a testament to the value of ethnobotanical knowledge in guiding modern scientific inquiry. Its demonstrated antimicrobial, anti-diarrheal, and anti-inflammatory properties provide a molecular basis for the traditional uses of guava leaves. The elucidation of its mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and MAPK, opens new avenues for the development of novel therapeutics.
For drug development professionals, this compound represents a promising lead compound. Further research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear dose-response relationship in vivo.
-
Target Identification and Validation: To pinpoint the specific molecular targets of this compound within the identified signaling pathways.
-
Lead Optimization: To synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
-
Clinical Trials: To evaluate the safety and efficacy of this compound or this compound-rich extracts in human subjects for the treatment of infectious diarrhea, inflammatory disorders, and potentially other conditions.
References
- 1. A randomized open label efficacy clinical trial of oral guava leaf decoction in patients with acute infectious diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiarrheal effect of Psidium guajava L. extract in acute diarrhea: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newer insights into the mechanism of action of Psidium guajava L. leaves in infectious diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral effects of Psidium guajava Linn. (guava) tea on the growth of clinical isolated H1N1 viruses: its role in viral hemagglutination and neuraminidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the anti-inflammatory effect of the leaves of Psidium guajava Linn. on experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doc-developpement-durable.org [doc-developpement-durable.org]
- 9. Antidiarrhoeal activity of Psidium guajava Linn. (Myrtaceae) leaf aqueous extract in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidiarrheal and protein conservative activities of Psidium guajava in diarrheal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. davidpublisher.com [davidpublisher.com]
- 12. phytojournal.com [phytojournal.com]
- 13. researchgate.net [researchgate.net]
- 14. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Guava flavonoid glycosides prevent influenza A virus infection via rescue of P53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Guaijaverin on Normal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin (quercetin 3-O-α-L-arabinopyranoside) is a flavonoid predominantly found in the leaves of the guava tree (Psidium guajava).[1] While extensively investigated for its potential as an anti-cancer and anti-plaque agent, a comprehensive understanding of its safety profile, particularly its effects on non-cancerous (normal) cells, is crucial for its development as a therapeutic agent.[1][2] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, with a focus on its effects on normal cell lines. Due to the limited availability of data on pure this compound, this guide also incorporates findings from studies on P. guajava leaf extracts, which are rich in this flavonoid. This approach offers valuable insights, while also highlighting the need for further research with the isolated compound.
Determining the cytotoxicity of a compound is a critical early step in the preclinical phase of drug development.[3] These assays provide key insights into potential adverse effects, helping to save time and resources by identifying compounds with unfavorable safety profiles early on.[3] In vitro cytotoxicity assays are essential preclinical tools for evaluating the toxic effects of compounds on cell viability and function.[4]
Data on Cytotoxicity of Psidium guajava Extracts on Normal Cell Lines
The following table summarizes the available quantitative data on the cytotoxicity of P. guajava extracts on various normal cell lines. It is important to note that these extracts contain a mixture of phytochemicals, including but not limited to this compound. The IC50 value represents the concentration of the extract required to inhibit the growth of 50% of the cell population. A higher IC50 value generally indicates lower cytotoxicity.
| Normal Cell Line | Extract Type | IC50 (µg/mL) | Key Findings | Reference |
| Vero (Monkey Kidney Epithelial Cells) | Methanolic Extract of G. applanatum | > 100 | The extract showed no significant toxicity to Vero cells at the tested concentrations. | [5] |
| Madin-Darby Canine Kidney (MDCK) | Petroleum Ether Extract | Cytotoxic (IC50 not specified) | The extract that was effective against cancer cell lines also showed cytotoxicity to this non-malignant cell line. | [6] |
| Human Gingival Fibroblasts (HGF-1) | Ethanolic Extract | High Viability at 0.24 mg/mL | Cytotoxicity was dose-dependent, with low concentrations showing no significant effect. | [7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Ethanolic Extract | High Viability at 0.24 mg/mL | Similar to HGF-1, the extract showed a dose-dependent cytotoxic effect. | [7] |
| CCD-45 SK (Human Skin Fibroblasts) | Essential Oil | 0.1 mg/mL | The essential oil was found to be cytotoxic to these normal skin cells. | [8] |
In some studies, P. guajava extracts have demonstrated protective effects. For instance, an ethanolic leaf extract and its quercetin fraction were found to reduce CCl4-induced cytotoxicity in HepG2 cells, a human liver cell line.[9][10]
Experimental Protocols
The following sections detail the methodologies for key experiments in cytotoxicity screening.
Cell Culture and Maintenance
A crucial aspect of in vitro cytotoxicity testing is the proper maintenance of cell cultures.
-
Cell Lines: Normal (non-cancerous) cell lines are used. Examples include Vero (monkey kidney epithelial cells), Madin-Darby Canine Kidney (MDCK) cells, human gingival fibroblasts (HGF-1), and peripheral blood mononuclear cells (PBMCs).[6][7]
-
Culture Medium: The choice of culture medium is specific to the cell line. Generally, it consists of a basal medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM, or RPMI-1640) supplemented with fetal bovine serum (FBS, typically 10%), and antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a controlled atmosphere of 5% CO2.
-
Subculturing: Adherent cells are passaged upon reaching 80-90% confluency. This involves washing with a phosphate-buffered saline (PBS) solution, followed by detachment using a trypsin-EDTA solution. The cell suspension is then diluted with fresh medium and seeded into new culture flasks.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11]
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density (e.g., 1-5 x 10^4 cells per well) and allowed to adhere overnight in the incubator.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the extract. A control group receives only the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined from the dose-response curve.
Visualizations: Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound like this compound.
Hypothetical Signaling Pathway for Flavonoid-Induced Cytotoxicity
While the precise signaling pathways for this compound's cytotoxicity in normal cells are not yet fully elucidated, flavonoids can induce apoptosis through various mechanisms. The diagram below presents a hypothetical pathway.
Conclusion and Future Directions
The preliminary data, primarily from Psidium guajava leaf extracts, suggest that this compound and related compounds may exhibit dose-dependent cytotoxicity towards normal cell lines. At lower concentrations, the effects appear to be minimal in some cell types, and in certain contexts, these extracts have even shown protective properties. However, the cytotoxicity observed in cell lines like MDCK and CCD-45 SK at higher concentrations warrants further investigation.[6][8]
A significant gap in the current research is the lack of comprehensive cytotoxicity data for pure, isolated this compound on a broad panel of normal human cell lines. Future studies should focus on:
-
Testing Pure this compound: Evaluating the cytotoxicity of isolated this compound to obtain a precise IC50 value and understand its intrinsic effects.
-
Expanding the Panel of Normal Cell Lines: Utilizing a wider range of normal human cell lines from different tissues (e.g., liver, kidney, neuronal cells) to assess tissue-specific toxicity.
-
Elucidating Mechanisms of Action: Investigating the specific signaling pathways involved in this compound-induced cytotoxicity or protection in normal cells.
-
In Vivo Toxicity Studies: Progressing to animal models to evaluate the systemic toxicity and safety profile of this compound.
By addressing these research gaps, a clearer understanding of the safety profile of this compound can be established, which is essential for its potential translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of Peruvian propolis and Psidium guajava on human gingival fibroblasts, PBMCs and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Psidium guajava Leaf Extracts and Their Quercetin Protect HepG2 Cell Lines Against CCL4 Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Unveiling the Molecular Targets of Guaijaverin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the identified and putative protein targets of Guaijaverin (quercetin-3-O-α-L-arabinopyranoside), a flavonoid with a growing body of research highlighting its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound.
Identified Protein Targets and Quantitative Data
This compound has been demonstrated to interact with several protein targets, primarily through in vitro enzyme inhibition assays and in silico docking studies. The following table summarizes the available quantitative data on these interactions.
| Target Protein | Assay Type | Organism/Cell Line | Quantitative Metric | Value | Reference(s) |
| Urease | Enzyme Inhibition | Jack Bean | IC50 | 120 µM | [1] |
| Aldose Reductase | Enzyme Inhibition | Rat Lens | IC50 | 0.18 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Putative Protein Targets from In Silico Studies
Computational docking studies have predicted the interaction of this compound with several other protein targets relevant to various disease pathways. While experimental validation and quantitative binding data are still needed, these findings provide a strong basis for future research.
| Putative Target Protein | Methodology | Therapeutic Relevance | Reference(s) |
| Dipeptidyl peptidase-IV (DPP-IV) | Molecular Docking | Diabetes | [2] |
| Peroxisome proliferator-activated receptor gamma (PPARγ) | Molecular Docking | Diabetes, Inflammation | [2] |
| Glucose transporter 4 (GLUT4) | Molecular Docking | Diabetes | [2] |
Modulation of Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and immune responses.
-
STAT1/STAT6 Pathway: In studies on allergic responses, this compound has been observed to influence the phosphorylation status of STAT1 and STAT6, key transcription factors in the Th1/Th2 immune response.
-
NF-κB Pathway: Research indicates that flavonoid fractions containing this compound can inhibit the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation of IκBα.[3]
Detailed Experimental Protocols
The identification and validation of this compound's protein targets involve a range of experimental techniques. Below are detailed methodologies for key assays.
Urease Inhibition Assay (Spectrophotometric)
This protocol is a standard method for determining the urease inhibitory activity of a compound like this compound.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of different concentrations of this compound solution.
-
Add 25 µL of jack bean urease solution to each well and incubate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent (Reagent A of Berthelot's reagent) and 50 µL of hypochlorite reagent (Reagent B of Berthelot's reagent).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
STAT1 Phosphorylation Western Blot Assay
This protocol describes the detection of changes in STAT1 phosphorylation in response to treatment with this compound.
Materials:
-
Cell line of interest (e.g., macrophages, lymphocytes)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with different concentrations of this compound for a specified time. A positive control (e.g., IFN-γ) should be included.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.[4][5][6][7]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
Stimulating agent (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with an NF-κB activating agent (e.g., TNF-α).
-
After the stimulation period, lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Calculate the percentage of inhibition of NF-κB activity by this compound.
GLUT4 Translocation Assay in 3T3-L1 Adipocytes
This protocol outlines a method to assess the effect of this compound on insulin-stimulated glucose transporter 4 (GLUT4) translocation to the plasma membrane.[8][9][10]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
Primary antibody against the external epitope of GLUT4
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the differentiated adipocytes for 2-4 hours in KRH buffer.
-
Treat the cells with different concentrations of this compound for a specified time.
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes to induce GLUT4 translocation.
-
Fix the cells with paraformaldehyde.
-
Without permeabilizing the cells, incubate with a primary antibody that recognizes an extracellular epitope of GLUT4.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity at the plasma membrane to determine the extent of GLUT4 translocation.
Visualizations
Signaling Pathways
Caption: Modulation of Inflammatory and Allergic Signaling Pathways by this compound.
Experimental Workflow: Target Identification
Caption: General Workflow for Identifying Protein Targets of this compound.
This technical guide serves as a foundational resource for researchers investigating the molecular pharmacology of this compound. Further experimental validation of the in silico-predicted targets and a deeper exploration of the downstream effects of its interaction with known targets will be crucial for the continued development of this promising natural compound.
References
- 1. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Fishing the Targets of Bioactive Compounds from Psidium guajava L. Leaves in the Context of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid fraction of guava leaf extract attenuates lipopolysaccharide-induced inflammatory response via blocking of NF-κB signalling pathway in Labeo rohita macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The Measurement of GLUT4 Translocation in 3T3-L1 Adipocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. A high-content endogenous GLUT4 trafficking assay reveals new aspects of adipocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
Guaijaverin's Interaction with Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaijaverin, a flavonoid glycoside predominantly found in the leaves of the guava tree (Psidium guajava), has garnered significant attention for its diverse pharmacological activities, including its antimicrobial and anti-inflammatory properties. While the therapeutic potential of this compound is increasingly recognized, a detailed understanding of its interaction with biological membranes at a molecular level remains an area of active investigation. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound's engagement with cell membranes and outlines established experimental protocols for its detailed biophysical characterization. Due to the scarcity of direct quantitative data for this compound, this document also presents comparative data for the structurally related flavonoid, quercetin, to provide a predictive framework for researchers. Furthermore, this guide delves into the known signaling pathways modulated by extracts containing this compound, offering a holistic perspective for drug development professionals.
Introduction: The Membrane as a Critical Interface for this compound's Action
Biological membranes are not merely passive barriers but are dynamic, intricate structures that mediate a vast array of cellular processes. The interaction of small molecules, such as flavonoids, with these membranes can profoundly influence cellular function, signaling, and response to external stimuli. For a bioactive compound like this compound, understanding its membrane interaction is paramount to elucidating its mechanism of action, predicting its bioavailability, and designing effective therapeutic strategies.
While direct experimental studies on the biophysical interactions of pure this compound with model lipid bilayers are not extensively reported in the current literature, its observed biological effects provide indirect evidence of membrane engagement. For instance, this compound has been shown to reduce the cell-surface hydrophobicity of pathogenic oral bacteria, suggesting a direct interaction with the bacterial cell envelope[1]. Extracts of guava leaves, rich in this compound, have been demonstrated to modulate membrane permeability and influence key inflammatory signaling pathways such as NF-κB and MAPK[2][3].
This guide aims to bridge the current knowledge gap by providing researchers with the necessary theoretical framework and practical methodologies to investigate the nuanced interactions between this compound and biological membranes.
Quantitative Data on Membrane Interaction
Direct quantitative biophysical data for this compound's interaction with model lipid membranes is currently limited in publicly available literature. However, based on studies of the structurally similar flavonoid, quercetin, we can anticipate the types of data that would be crucial for characterizing this compound's membrane activity. The following tables are presented as a template for organizing future experimental findings on this compound and include comparative data for quercetin where available.
Table 1: Effect of this compound on Bacterial Cell-Surface Hydrophobicity
| Bacterial Strain | Treatment (Concentration) | Percentage Reduction in Hydrophobicity | Reference |
| Streptococcus sanguinis | 1 mg/ml Psidium guajava extract | 54.1% | [4] |
| Streptococcus mitis | 1 mg/ml Psidium guajava extract | 49.9% | [4] |
| Actinomyces sp. | 1 mg/ml Psidium guajava extract | 40.6% | [4] |
Note: Data is for a crude extract of Psidium guajava, of which this compound is a known component.
Table 2: Hypothetical Thermodynamic Parameters of this compound Interaction with Model Membranes (for future experimental determination)
| Lipid Bilayer Composition | Technique | Binding Affinity (Kd) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |
| DPPC | Isothermal Titration Calorimetry (ITC) | Data to be determined | Data to be determined | Data to be determined |
| DPPC/Cholesterol (7:3) | Isothermal Titration Calorimetry (ITC) | Data to be determined | Data to be determined | Data to be determined |
| POPE/POPG (3:1) | Isothermal Titration Calorimetry (ITC) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Effect on Membrane Fluidity (Comparative Example: Quercetin)
| Lipid Bilayer Composition | Technique | Probe | Change in Anisotropy (Δr) | Interpretation |
| DPPC | Fluorescence Anisotropy | DPH | Data to be determined for this compound | Hypothesized to decrease fluidity |
| Egg PC | Fluorescence Anisotropy | DPH | Increase | Decreased fluidity (Quercetin) |
Table 4: Effect on Lipid Phase Transition (Comparative Example: Quercetin)
| Lipid Bilayer Composition | Technique | Change in Tm (°C) | Change in ΔHcal (kcal/mol) | Interpretation |
| DPPC | Differential Scanning Calorimetry (DSC) | Data to be determined for this compound | Data to be determined for this compound | Hypothesized to broaden and shift transition |
| DMPC | Differential Scanning Calorimetry (DSC) | Broadening and decrease | Decrease | Disruption of lipid packing (Quercetin) |
Detailed Experimental Protocols
To facilitate further research into this compound's membrane interactions, this section provides detailed methodologies for key experiments.
Preparation of Liposomes (Model Membranes)
Liposomes are vesicular structures composed of a lipid bilayer and are widely used as models for biological membranes.
Protocol:
-
Lipid Film Hydration:
-
Dissolve the desired lipids (e.g., DPPC, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas and then in a desiccator under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the Tm.
-
The resulting suspension will contain large unilamellar vesicles (LUVs).
-
Figure 1. Workflow for the preparation of large unilamellar vesicles (LUVs).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the effect of a compound on the phase transition behavior of lipid bilayers.
Protocol:
-
Prepare liposome suspensions (e.g., DPPC) in the absence and presence of varying concentrations of this compound.
-
Degas the samples before loading them into the DSC pans.
-
Load a precise volume of the liposome suspension into an aluminum DSC pan and seal it hermetically. Use an empty pan as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm of the lipid.
-
Scan the temperature at a controlled rate (e.g., 1-5 °C/min) over a range that encompasses the phase transition.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔHcal).
Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC).
Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing information about membrane fluidity.
Protocol:
-
Prepare liposomes incorporating a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) at a low molar ratio (e.g., 1:500 probe:lipid).
-
Add varying concentrations of this compound to the liposome suspension and incubate.
-
Measure the fluorescence anisotropy (r) using a spectrofluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light and measure the emission intensity through polarizers oriented both vertically (IVV) and horizontally (IVH).
-
Calculate the anisotropy using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is the grating correction factor.
-
An increase in anisotropy indicates a decrease in membrane fluidity, and vice versa.
Liposome Leakage Assay
This assay determines if the interaction of a compound with the membrane disrupts its integrity, leading to the leakage of encapsulated contents.
Protocol:
-
Prepare liposomes encapsulating a fluorescent dye at a self-quenching concentration (e.g., 5(6)-carboxyfluorescein).
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
Add varying concentrations of this compound to the liposome suspension.
-
Monitor the increase in fluorescence intensity over time. Leakage of the dye into the external medium results in dequenching and an increase in fluorescence.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to cause 100% leakage and normalize the data.
Signaling Pathways Modulated by this compound
Guava leaf extracts, containing this compound as a major flavonoid, have been shown to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation is likely a consequence of direct or indirect interactions with membrane-associated proteins or by altering the membrane environment, which in turn affects the function of signaling complexes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Guava leaf extract has been shown to inhibit the activation of NF-κB[3].
Figure 3. Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes. Guava leaf extract has been observed to suppress the phosphorylation of MAPK molecules[3].
Figure 4. Proposed modulation of the MAPK signaling pathway.
Conclusion and Future Directions
The interaction of this compound with biological membranes represents a critical, yet underexplored, facet of its pharmacological profile. This technical guide consolidates the current indirect evidence of these interactions and provides a robust framework of established experimental protocols to facilitate future in-depth investigations. The provided comparative data for quercetin serves as a valuable reference point for hypothesis generation.
Future research should prioritize the generation of direct, quantitative data on this compound's interaction with well-defined model membrane systems. Such studies will be instrumental in:
-
Elucidating the precise molecular mechanisms underlying its antimicrobial and anti-inflammatory effects.
-
Informing the rational design of novel drug delivery systems to enhance its bioavailability and therapeutic efficacy.
-
Expanding our understanding of flavonoid-membrane interactions as a whole.
By systematically applying the methodologies outlined in this guide, the scientific community can unlock a more profound understanding of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid fraction of guava leaf extract attenuates lipopolysaccharide-induced inflammatory response via blocking of NF-κB signalling pathway in Labeo rohita macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of Piper betle and Psidium guajava extracts on the cell-surface hydrophobicity of selected early settlers of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Degradation of Guaijaverin in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaijaverin (quercetin-3-O-α-L-arabinopyranoside), a flavonoid glycoside found in the leaves of Psidium guajava (guava), has garnered significant interest for its potential therapeutic properties. Understanding its stability and degradation profile in aqueous solutions is paramount for the development of stable pharmaceutical formulations and for accurately interpreting pharmacological and toxicological data. This technical guide provides an in-depth overview of the spontaneous degradation of this compound in aqueous environments, detailing its degradation pathways, influencing factors, and the analytical methodologies employed for its study. While specific quantitative data for this compound is limited in the current literature, this guide extrapolates from studies on structurally similar quercetin glycosides to provide a comprehensive theoretical framework.
Introduction
This compound is a key bioactive constituent of guava leaf extracts, which have been traditionally used for various medicinal purposes. As with many natural products, the stability of this compound is a critical factor that can influence its efficacy and safety. Degradation can lead to a loss of potency and the formation of potentially undesirable byproducts. This guide aims to consolidate the current understanding of this compound's degradation in aqueous solutions, providing a valuable resource for researchers in drug discovery and development.
Predicted Degradation Pathways of this compound
The primary degradation pathway for this compound in aqueous solution is anticipated to be a two-step process:
-
Hydrolysis of the Glycosidic Bond: The initial and most probable degradation step is the hydrolysis of the O-glycosidic bond linking the arabinose sugar moiety to the quercetin aglycone. This reaction is catalyzed by acidic or basic conditions and can also be influenced by temperature. The products of this step are quercetin and L-arabinose .
-
Degradation of the Quercetin Aglycone: Following hydrolysis, the resulting quercetin is susceptible to further degradation, particularly under alkaline and oxidative conditions. The degradation of quercetin is complex and can yield several smaller phenolic compounds.
The following diagram illustrates the predicted primary degradation pathway of this compound.
Caption: Predicted degradation pathway of this compound in aqueous solution.
Factors Influencing Degradation
The rate and extent of this compound degradation are influenced by several factors:
-
pH: this compound is reported to be labile in alkaline conditions. The hydrolysis of the glycosidic bond is accelerated in both acidic and basic environments. The subsequent degradation of quercetin is particularly rapid at higher pH values.
-
Temperature: Elevated temperatures can increase the rate of both hydrolysis and subsequent degradation reactions.
-
Oxygen: The presence of oxygen can promote the oxidative degradation of the quercetin aglycone.
-
Light: Exposure to light, particularly UV radiation, can contribute to the degradation of flavonoids.
Quantitative Data on Flavonoid Glycoside Degradation
| Flavonoid Glycoside | Glycosidic Linkage | Hydrolysis Conditions | Rate Constant (k, min⁻¹) | Reference |
| Isoquercitrin | Quercetin-3-O-glucoside | 1.5 M HCl | 1.56 x 10⁻² | [1] |
| Avicularin | Quercetin-3-O-arabinoside | 1.5 M HCl | 1.9 x 10⁻² | [1] |
| Rutin | Quercetin-3-O-rhamnoglucoside | 1.5 M HCl | 1.06 x 10⁻² | [1] |
Note: Avicularin is another name for quercetin-3-O-arabinoside, which is structurally very similar to this compound (quercetin-3-O-α-L-arabinopyranoside). The difference lies in the stereochemistry of the arabinose sugar.
Experimental Protocols for Studying Degradation
A forced degradation study is a systematic approach to investigate the stability of a drug substance and identify its potential degradation products. The following outlines a general experimental protocol for studying the degradation of this compound in aqueous solutions.
Materials and Reagents
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate, acetate) for pH control
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Formic acid or other mobile phase modifiers
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: General workflow for a forced degradation study of this compound.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the parent compound from its degradation products.
Table 2: Typical HPLC Method Parameters for Flavonoid Analysis
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with:A: Water with 0.1% formic acidB: Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detection | UV/DAD at the λmax of this compound (approx. 256 and 356 nm) |
Identification of Degradation Products
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the tentative identification of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by ¹H and ¹³C NMR.
Summary of Potential Degradation Products
Based on studies of quercetin degradation, the following table lists the likely degradation products of this compound in aqueous solutions.
| Degradation Step | Product | Chemical Formula | Molecular Weight ( g/mol ) |
| Hydrolysis | Quercetin | C₁₅H₁₀O₇ | 302.24 |
| L-Arabinose | C₅H₁₀O₅ | 150.13 | |
| Quercetin Degradation | Protocatechuic acid | C₇H₆O₄ | 154.12 |
| Phloroglucinol | C₆H₆O₃ | 126.11 |
Conclusion
The spontaneous degradation of this compound in aqueous solutions is a critical consideration for its development as a therapeutic agent. The primary degradation pathway is likely initiated by the hydrolysis of the glycosidic bond to yield quercetin and arabinose, followed by the degradation of the quercetin aglycone, especially under alkaline and oxidative conditions. While specific quantitative data for this compound remains to be fully elucidated, the principles and methodologies outlined in this guide provide a robust framework for conducting comprehensive stability studies. Further research focusing on forced degradation studies of pure this compound is necessary to definitively identify its degradation products, determine its degradation kinetics, and establish optimal formulation and storage conditions.
References
Thermal Stability and Decomposition of Guaijaverin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, also known as quercetin 3-O-α-L-arabinopyranoside, is a flavonoid glycoside found in various medicinal plants, most notably in the leaves of guava (Psidium guajava). It is recognized for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. As with any bioactive compound intended for pharmaceutical or nutraceutical applications, understanding its thermal stability and decomposition profile is critical for formulation development, processing, and storage to ensure product efficacy and safety.
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound. It is important to note that while this compound is a known constituent of various plant extracts, detailed studies on the thermal properties of the isolated compound are limited. Much of the available information is derived from studies on the thermal behavior of guava leaf extracts as a whole.
Thermal Stability Profile
Direct quantitative data on the thermal decomposition of pure this compound is not extensively available in peer-reviewed literature. However, studies involving thermal analysis of materials rich in this compound, such as guava leaf extracts used in the synthesis of nanoparticles, provide some insights.
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) of bio-capped copper oxide nanoparticles synthesized using guava leaf extract, which contains this compound as a primary bioactive component, have shown significant thermal events. A notable weight loss is observed in the temperature range of 373–397 °C, which is attributed to the thermal degradation of the organic capping agents, including the flavonoids from the extract[1]. This suggests that the decomposition of this compound likely occurs within this temperature range.
In the context of its biological activity, this compound has been described as "heat and acid stable" when assessing its bacteriostatic properties[2]. This qualitative assessment, however, does not specify the temperature limits of its stability. Another study on a mixed plant extract containing compounds from Psidium guajava indicated good thermal stability in terms of its α-glucosidase inhibitory activity when heated at 60, 80, and 100°C for 15 minutes[3].
It is crucial to emphasize that these findings relate to this compound within a complex matrix of a plant extract. The presence of other compounds can influence the thermal stability of an individual component. Therefore, dedicated studies on pure this compound are necessary to establish a definitive thermal profile.
Experimental Methodologies for Thermal Analysis
To rigorously assess the thermal stability and decomposition of a compound like this compound, standard thermoanalytical techniques are employed. The following are detailed protocols for the key experiments that would be cited in such an investigation.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of decomposition of the sample by measuring its weight change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the residual weight are determined.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal events such as melting, crystallization, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: A controlled atmosphere is maintained, typically with an inert gas like nitrogen, at a constant flow rate.
-
Heating Program: The sample and reference are heated from a low temperature to a final temperature at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic peaks can indicate melting or decomposition, while exothermic peaks can indicate crystallization or certain decomposition processes. The peak temperature and the enthalpy change (ΔH) for each thermal event are calculated.
Experimental Workflow for Thermal Stability Assessment
The logical flow of experiments to characterize the thermal stability of a compound like this compound is depicted in the following diagram.
Caption: Experimental workflow for assessing the thermal stability of this compound.
Signaling Pathways and Decomposition Products
Currently, there is no available research that identifies the specific decomposition products of this compound upon thermal degradation. Consequently, the signaling pathways that might be affected by these potential degradation products remain unknown. Further research, involving the isolation and structural elucidation of the degradants followed by pharmacological screening, is required to address this knowledge gap.
Conclusion and Future Perspectives
The thermal stability of this compound is a critical parameter for its development as a therapeutic or functional ingredient. While preliminary data from studies on guava leaf extracts suggest that its decomposition occurs at elevated temperatures, a definitive thermal profile of the pure compound is yet to be established. Future research should focus on the thermal analysis of isolated this compound using techniques such as TGA and DSC to determine its precise decomposition temperature and kinetics. Furthermore, the identification of its thermal degradation products and the investigation of their biological activities are essential for a complete understanding of its stability and safety profile. Such data will be invaluable for optimizing formulation, processing, and storage conditions to preserve the therapeutic benefits of this compound.
References
Guaijaverin: A Promising Flavonoid Scaffold for Drug Discovery
An In-depth Technical Guide on the Therapeutic Potential of Quercetin-3-O-arabinoside
Introduction
Guaijaverin, chemically known as quercetin-3-O-α-L-arabinopyranoside, is a flavonoid glycoside found in various medicinal plants, most notably in the leaves of guava (Psidium guajava L.). Traditionally, guava leaf extracts have been used in folk medicine to treat a variety of ailments, including inflammatory conditions, diarrhea, and infections. Modern scientific investigation has begun to validate these traditional uses, identifying this compound as one of the key bioactive constituents responsible for the therapeutic effects of these extracts. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties, position this compound as a compelling lead compound for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential applications in drug discovery for researchers, scientists, and drug development professionals.
Antioxidant Activity
The antioxidant properties of this compound are fundamental to many of its other biological activities, as oxidative stress is a key pathological factor in numerous diseases. As a flavonoid, this compound can neutralize free radicals and chelate metal ions, thereby protecting cells from oxidative damage.
Quantitative Data on Antioxidant Activity
While specific IC50 values for isolated this compound in various antioxidant assays are not extensively reported, studies on guava leaf extracts, in which this compound is a significant component, demonstrate potent antioxidant effects. The data presented below is for Psidium guajava leaf extracts and fractions, highlighting the potential contribution of this compound to this activity.
| Assay | Extract/Fraction | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Methanol Extract | 21.59 | [1] |
| ABTS Radical Scavenging | Ethyl Acetate Fraction | 40.03 | [1] |
| DPPH Radical Scavenging | 50% Hydroethanolic Extract | Not specified, but high activity noted | [2] |
| ABTS Radical Scavenging | 50% Hydroethanolic Extract | Not specified, but high activity noted | [2] |
Note: The concentration of this compound within these extracts was not specified in the cited literature. Further studies on the isolated compound are required to determine its precise antioxidant potency.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing the free radical scavenging activity of a compound like this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound (or test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control, ascorbic acid.
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the respective concentrations of the test compound and 100 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. This compound has demonstrated potential as an anti-inflammatory agent by modulating key inflammatory pathways.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Guava leaf extracts containing this compound have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3][4] This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] The signaling pathways involved in this regulation are often the NF-κB and MAPK pathways.
Quantitative Data on Anti-inflammatory Activity
Specific IC50 values for this compound's anti-inflammatory activity are limited. The available data is primarily from studies on guava leaf extracts.
| Assay | Extract/Fraction | IC50 Value (µg/mL) | Reference |
| Inhibition of NO production in LPS-stimulated macrophages | Crude Extract | 21.59 | [1] |
| Inhibition of NO production in LPS-stimulated macrophages | n-hexane fraction | 4.88 | [1] |
| Inhibition of COX-1 | Ethanolic Extract | Not specified | [2] |
| Inhibition of 5-LOX | Ethanolic Extract | Not specified | [2] |
Note: These values represent the activity of the total extract or fraction and not solely of this compound.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This protocol describes a common in vivo model to assess the anti-inflammatory effects of a test compound.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound (or test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin or Diclofenac sodium (positive control)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I (Control): Receive vehicle only.
-
Group II (Positive Control): Receive a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, etc. (Test Groups): Receive different doses of this compound (e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Dosing: Administer the vehicle, positive control, or test compound orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Anticancer Activity
The potential of this compound in cancer therapy is an area of growing interest. Like many flavonoids, it is hypothesized to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.
Mechanism of Action: Modulation of Cell Survival and Proliferation Pathways
Guava leaf extracts have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[5] The PI3K/Akt and MAPK/ERK signaling pathways are critical for cell survival and proliferation and are often dysregulated in cancer. This compound and related flavonoids are thought to exert their anticancer effects by inhibiting these pathways.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of Psidium guajava leaf extracts against various cancer cell lines. It is important to reiterate that these IC50 values reflect the activity of the entire extract, and the specific contribution of this compound is yet to be determined.
| Cell Line | Cancer Type | Extract | IC50 Value (µg/mL) | Reference |
| MDA-MB-231 | Breast Cancer | Petroleum Ether | 4.23 | [5] |
| MDA-MB-231 | Breast Cancer | Methanol | 18.60 | [5] |
| MG-63 | Osteosarcoma | Petroleum Ether | 5.42 | [5] |
| MG-63 | Osteosarcoma | Methanol | 23.25 | [5] |
| KKU-M156 | Cholangiocarcinoma | Chloroform Fraction | 5.79 | [6] |
| SW480 | Colon Adenocarcinoma | Chloroform Fraction | 6.90 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows: % Viability = (Absorbance_sample / Absorbance_control) * 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity
This compound and its parent compound quercetin have been investigated for their potential antiviral activities against a range of viruses. The mechanisms of action are often multifaceted, involving the inhibition of viral entry, replication, or the modulation of host immune responses.
Mechanism of Action: Interference with Viral Replication and Host Pathways
Guava leaf extracts have demonstrated inhibitory effects against influenza and dengue viruses.[7][8] For influenza, it is suggested that guava flavonoid glycosides, including this compound, may interfere with viral replication by activating the p53 signaling pathway, which can lead to apoptosis of infected cells.[9]
Quantitative Data on Antiviral Activity
The antiviral activity data available is for guava extracts, and the specific contribution of this compound has not been isolated.
| Virus | Assay | Extract/Fraction | IC50/EC50 Value | Reference |
| Influenza A (H1N1) | Growth Inhibition | Guava Tea | 0.05% - 0.42% | [7] |
| Dengue Virus-2 | Plaque Reduction | Bark Ethanolic Extract | EC50 = 7.8 µg/mL | [8] |
| Chikungunya Virus | CPE Reduction | Aqueous Extract | Not specified, but showed activity | [10] |
Note: The concentrations in the "Guava Tea" entry are expressed as a percentage of the tea infusion.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles in the presence of a test compound.
Materials:
-
Susceptible cell line (e.g., Vero cells for Dengue virus)
-
Virus stock of known titer
-
This compound (or test compound)
-
Culture medium (e.g., MEM)
-
Overlay medium (e.g., culture medium with low-melting-point agarose or carboxymethyl cellulose)
-
Crystal violet solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the susceptible cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the culture medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing different concentrations of this compound. Include a virus control (overlay with no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion and Future Directions
This compound, a prominent flavonoid from Psidium guajava, exhibits a remarkable spectrum of biological activities that make it a highly attractive candidate for drug discovery. Its antioxidant, anti-inflammatory, anticancer, and antiviral properties, supported by preliminary scientific evidence, warrant further in-depth investigation. While much of the current data is derived from studies on crude extracts and fractions, the consistent association of these activities with flavonoid-rich preparations containing this compound strongly suggests its significant contribution.
To fully realize the therapeutic potential of this compound, future research should focus on:
-
Isolation and Purification: Large-scale isolation and purification of this compound to enable comprehensive preclinical and toxicological studies on the pure compound.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidation of the specific structural features of this compound that are responsible for its various biological activities to guide the synthesis of more potent and selective analogs.
-
In-depth Mechanistic Studies: Detailed investigation of the molecular targets and signaling pathways directly modulated by isolated this compound.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the efficacy of pure this compound in relevant animal models of disease and characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.
The development of this compound and its derivatives as therapeutic agents represents a promising avenue for addressing a range of unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to exploring the vast potential of this natural product in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory effects of an ethanolic extract of guava (Psidium guajava L.) leaves in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. davidpublisher.com [davidpublisher.com]
- 6. jmatonline.com [jmatonline.com]
- 7. Antiviral effects of Psidium guajava Linn. (guava) tea on the growth of clinical isolated H1N1 viruses: its role in viral hemagglutination and neuraminidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in silico anti-dengue activity of compounds obtained from Psidium guajava through bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guava flavonoid glycosides prevent influenza A virus infection via rescue of P53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: High-Yield Extraction and Purification of Guaijaverin from Guava Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, also known as quercetin 3-O-α-L-arabinopyranoside, is a flavonoid glycoside found abundantly in the leaves of the guava plant (Psidium guajava L.).[1][2] This bioactive compound has garnered significant interest due to its wide range of pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][3] Guava leaves are a primary and sustainable source of this compound, making the development of efficient extraction and purification protocols crucial for research and potential therapeutic applications.[3]
These application notes provide a comprehensive overview of high-yield methods for extracting and purifying this compound from guava leaves. The protocols are designed to guide researchers in obtaining high-purity compounds for analytical studies and drug development.
Application Notes: Principles and Strategies
The successful isolation of this compound involves two primary stages: extraction from the plant matrix and subsequent purification to remove other metabolites.
1. Extraction Methodologies
The choice of extraction method significantly impacts the yield and purity of the initial crude extract. Both conventional and modern techniques can be employed.
-
Conventional Solvent Extraction: This is the most common approach, involving the use of solvents to solubilize target compounds. Maceration, boiling (decoction), and Soxhlet extraction are traditional methods.[2][4] Studies show that hydroethanolic solvents (e.g., 50% ethanol) can be highly effective for extracting phenolic compounds, including flavonoids like this compound, due to their ability to solvate a wide range of polarities.[5] Methanol and aqueous methanol are also frequently used.[6][7] An extraction with 70% ethanol has been reported to yield 19.89% of crude extract from dried guava leaves.[8]
-
Advanced Extraction Techniques: To improve efficiency and reduce solvent consumption, modern methods can be used.
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[9][10]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction.[9] These "green" techniques often offer higher yields in shorter times compared to conventional methods.[9]
-
2. Purification Strategies
Following extraction, the crude extract contains a complex mixture of phytochemicals. A multi-step purification process is necessary to isolate this compound.
-
Liquid-Liquid Partitioning: The crude extract is sequentially partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).[6] This step effectively removes highly nonpolar compounds like chlorophylls and lipids (in the hexane/chloroform fractions) and concentrates the flavonoids in the more polar ethyl acetate and aqueous fractions.[6]
-
Column Chromatography: This is a critical step for separating compounds based on their affinity for a stationary phase.
-
Adsorption Chromatography: Using stationary phases like silica gel or Wakogel C18, compounds are separated based on polarity.[6]
-
Size-Exclusion Chromatography: Can be used to separate molecules based on size.
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the final step for achieving high-purity this compound.[6] A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient.[6][9]
Quantitative Data Summary
The following tables summarize quantitative data from various extraction and purification studies.
Table 1: Comparison of Extraction Methods and Yields
| Extraction Method | Plant Material | Solvent | Solid:Solvent Ratio | Conditions | Crude Extract Yield | Reference |
| Maceration | 130 g dried leaves | 90% (v/v) aq. Methanol | 1:10 (g/mL) | Room temp., 3 extractions | Not specified | [6] |
| Maceration | 100 g dried leaves | 50% (v/v) aq. Ethanol | 1:15 (g/mL) | Room temp., 4 days | Not specified | [7] |
| Maceration | 1-2 kg dried leaves | 80% Methanol | Not specified | Room temp., 3 days | Not specified | [4] |
| Boiling (Decoction) | 20 g leaf powder | Distilled Water | 1:5 (g/mL) | 90 °C, 30 min | Not specified | [1] |
| Solvent Extraction | Not specified | 70% Ethanol | Not specified | Not specified | 19.89 ± 0.20% | [8] |
| Ultrasound-Assisted | Not specified | Not specified | Not specified | 55°C, 30 min, 240 W | Optimized for polysaccharides | [10] |
Table 2: Purification Yield of this compound
| Starting Material | Purification Method | Final Yield of this compound | Purity | Reference |
| 130 g dried leaves | Column Chromatography followed by HPLC | 12.1 mg | High (yellow needles) | [6] |
Experimental Workflows and Diagrams
The following diagrams illustrate the logical flow of the extraction and purification processes.
Caption: Workflow for high-purity this compound isolation.
Caption: Reported biological activities of guava leaf flavonoids.
Experimental Protocols
Protocol 1: High-Purity this compound Isolation by Solvent Extraction and Chromatography
(Adapted from Jeong et al.)[6]
This protocol details a comprehensive method for isolating high-purity this compound suitable for analytical and characterization studies.
1. Materials and Equipment
-
Dried guava leaf powder
-
Solvents: 90% Methanol, n-Hexane, Chloroform, Ethyl Acetate (all analytical grade)
-
Trifluoroacetic acid (TFA)
-
Chromatography stationary phases: Wakogel LP-60C18, Cosmosil 5C18-MS (or equivalent C18 silica)
-
Rotary evaporator
-
Chromatography columns
-
Preparative HPLC system with a UV detector
2. Sample Preparation
-
Collect fresh guava leaves, wash them with distilled water, and shade-dry them at room temperature until brittle.[11]
-
Grind the dried leaves into a fine powder using a blender or mill.[12]
3. Extraction
-
Macerate 130 g of milled dry leaves with 1.3 L of 90% (v/v) aqueous methanol at room temperature.[6]
-
Stir or periodically shake the mixture.
-
Filter the extract. Repeat the extraction process two more times with fresh solvent.
-
Combine all filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a residue.[6]
4. Liquid-Liquid Partitioning
-
Suspend the residue in water.
-
Perform successive extractions with n-hexane and then chloroform to remove nonpolar compounds. Discard the organic phases.[6]
-
Extract the remaining aqueous phase with ethyl acetate. This fraction will contain the flavonoids.
-
Collect the ethyl-acetate soluble fraction and concentrate it under reduced pressure to yield a residue.[6]
5. Purification by Column Chromatography
-
Dissolve the residue from the ethyl acetate fraction in 25% aqueous methanol containing 0.1% TFA.
-
Apply the solution to a Wakogel LP-60C18 column.[6]
-
Elute the column stepwise with increasing concentrations of methanol (e.g., 25%, 50%, 70%) containing 0.1% TFA.
-
Collect fractions and monitor for the presence of this compound (e.g., by TLC or analytical HPLC). The active compound is expected in the 50% methanol fraction.[6]
-
Concentrate the fractions containing the target compound.
6. Final Purification by Preparative HPLC
-
Further purify the target fraction from the previous step by preparative HPLC on a Cosmosil 5C18-MS column (10 x 250 mm).[6]
-
Use an isocratic mobile phase of 50% aqueous methanol containing 0.1% TFA at a flow rate of 2 mL/min.[6]
-
Monitor the elution at a suitable wavelength (e.g., 265 nm or 370 nm) and collect the peak corresponding to this compound.
-
The final product can be obtained as yellow needles after solvent evaporation.[6] From 130 g of dry leaves, a yield of approximately 12.1 mg can be expected.[6]
Protocol 2: Optimized Hydroethanolic Extraction for High Flavonoid Yield
(Adapted from Dissanayake et al. and Thaptimthong et al.)[5][8]
This protocol focuses on maximizing the yield of the initial crude extract rich in phenolic compounds using an optimized solvent system.
1. Materials
-
Dried guava leaf powder
-
50-70% Ethanol in distilled water
-
Rotary evaporator or freeze-drier
2. Extraction Procedure
-
Prepare a 50% (v/v) hydroethanolic solvent, which has been identified as highly effective for extracting phenolic compounds from guava leaves.[5] Alternatively, 70% ethanol can be used.[8]
-
Mix 100 g of guava leaf powder with 1.5 L of the hydroethanolic solvent (1:15 ratio).[7]
-
Allow the mixture to macerate for 4 days at room temperature with periodic shaking.[7]
-
Filter the mixture using Whatman No. 4 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 50°C.[7]
-
Dry the resulting concentrate completely using a freeze-drier to obtain the crude extract powder. Store at -18°C until further purification or analysis.[7]
Protocol 3: Aqueous Extraction (Decoction) for a "Green" Approach
(Adapted from Kumar et al.)[1]
This simple, solvent-free method is suitable for preliminary studies or applications where an aqueous extract is desired.
1. Materials
-
Dried guava leaf powder
-
Distilled water
-
Centrifuge
2. Extraction Procedure
-
Add 20 g of guava leaf powder to 100 mL of double-distilled water in a flask.[1]
-
Heat the mixture to 90°C and maintain for 30 minutes with stirring.[1]
-
Allow the mixture to cool to room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.[1]
-
Carefully decant the supernatant, which is the aqueous crude extract.
-
The extract can be used directly or freeze-dried for long-term storage at 4°C.[1]
References
- 1. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Guava (Psidium guajava L.) Leaves: Nutritional Composition, Phytochemical Profile, and Health-Promoting Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijera.com [ijera.com]
- 5. researchgate.net [researchgate.net]
- 6. doc-developpement-durable.org [doc-developpement-durable.org]
- 7. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Cytotoxicity Effect of Phenolic Extracts from Psidium guajava Linn. Leaves by Novel Assisted Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Antibacterial and Coagulant Activity of Psidium Guajava Leaves Extracts in Purification of Wastewater – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. allstudyjournal.com [allstudyjournal.com]
Application Note & Protocol: Quantification of Guaijaverin in Plant Extracts Using HPLC-DAD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guaijaverin (quercetin-3-O-arabinoside) is a flavonoid glycoside found in several medicinal plants, most notably in the leaves of guava (Psidium guajava L.).[1] This bioactive compound has garnered significant interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities. As research into natural product-based pharmaceuticals and nutraceuticals expands, the need for accurate and reliable quantification of such compounds in plant extracts is crucial for quality control, standardization, and formulation development. This application note provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound in plant extracts.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. A Diode-Array Detector (DAD) is employed for the detection and quantification of this compound by measuring its absorbance at a specific wavelength, which allows for both quantification and peak purity assessment.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid or phosphoric acid (analytical grade)
-
Plant material (e.g., dried Psidium guajava leaves)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode-Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation (Plant Extract)
-
Grinding: Mill the dried plant material (e.g., guava leaves) into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol (or 80% methanol in water).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Pool the supernatants and make up the volume to 100 mL with the extraction solvent in a volumetric flask.
-
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial before injection.
5. HPLC-DAD Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-30% B20-25 min: 30-50% B25-30 min: 50-10% B (return to initial) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 350 nm (for peak identification and quantification) |
| Run Time | 35 minutes |
6. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Precision: Assess intra-day and inter-day precision by analyzing a standard solution at three different concentrations on the same day and on three different days, respectively. The relative standard deviation (%RSD) should be <2%.
-
Accuracy: Determine the accuracy by a recovery study. Spike a known amount of this compound standard into a pre-analyzed sample at three different concentration levels. The recovery should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 1.5% |
| Inter-day Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 97.8% - 103.2% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 2: Quantification of this compound in a Sample of Psidium guajava Leaf Extract
| Sample | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Plant Material (mg/g) |
| This compound Standard (10 µg/mL) | 15.2 | 125430 | 10.0 | - |
| P. guajava Extract | 15.3 | 87650 | 6.99 | 0.699 |
Calculation: Amount (mg/g) = (Concentration from HPLC (µg/mL) x Final Volume of Extract (mL)) / (Initial Weight of Plant Material (g) x 1000)
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in plant extracts.
The HPLC-DAD method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries. The detailed protocol provides a solid foundation for researchers to implement this method for the analysis of this compound in various plant matrices.
References
Application Note: LC-MS/MS Protocol for the Quantification of Guaijaverin in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Guaijaverin in biological plasma samples. This compound (quercetin 3-O-α-L-arabinopyranoside) is a flavonoid glycoside found in guava leaves (Psidium guajava) and is recognized for its potential antioxidant and anti-inflammatory properties.[1] Accurate quantification in biological matrices is essential for pharmacokinetic and metabolic studies. The described protocol utilizes a straightforward protein precipitation step for sample preparation and a highly selective Multiple Reaction Monitoring (MRM) mode for detection, ensuring high sensitivity and specificity.[2]
Principle
The method employs Ultra-Performance Liquid Chromatography (UPLC) to achieve efficient chromatographic separation of this compound from endogenous plasma components on a reversed-phase C18 column. The analyte is then detected by a triple quadrupole mass spectrometer operating in MRM mode.[3] In this mode, a specific precursor ion (the protonated or deprotonated this compound molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This dual mass filtering significantly reduces chemical noise and enhances selectivity, allowing for precise quantification even at low concentrations.[3][4] An internal standard (IS) is used to correct for variations in sample processing and instrument response.
Apparatus and Materials
-
Apparatus:
-
UPLC System (e.g., Agilent 1260 series, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Sciex QTRAP series)
-
Analytical Balance
-
Microcentrifuge
-
Vortex Mixer
-
Pipettes and disposable tips
-
1.5 mL microcentrifuge tubes
-
HPLC vials with inserts
-
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity)
-
Quercetin (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control biological plasma (e.g., rat, mouse, or human)
-
Experimental Protocols
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol to create a 1 mg/mL primary stock solution.
-
Prepare a 1 mg/mL primary stock solution of Quercetin (IS) in the same manner.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate this compound solutions by serially diluting the primary stock with 50:50 (v/v) methanol:water.
-
Prepare an IS working solution by diluting the Quercetin primary stock to a final concentration of 100 ng/mL in methanol.
-
-
Calibration Curve Standards (0.5 - 500 ng/mL):
-
Spike 95 µL of control plasma with 5 µL of the appropriate this compound intermediate solution to create calibration standards at concentrations ranging from 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in the same manner.
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (Quercetin at 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial with an insert.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrument in use.
-
Liquid Chromatography (LC) System:
-
Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3500 V.
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
MRM Transitions: The following precursor-to-product ion transitions should be optimized.
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (V) |
| This compound | 433.3 | 301.1 | 150 | 20 |
| Quercetin (IS) | 301.1 | 151.0 | 150 | 25 |
Data Presentation: Method Performance
The following table summarizes typical quantitative performance characteristics for this analytical method.
| Parameter | Typical Performance Characteristic |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-Day Precision (RSD%) | < 10% |
| Inter-Day Precision (RSD%) | < 12% |
| Accuracy (RE%) | Within ±15% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Experimental Workflow Diagram
The diagram below illustrates the complete workflow from sample collection to final data analysis.
Caption: Workflow for this compound quantification in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of hyperin, reynoutrin and this compound in mice plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes and Protocols for the Bio-Assessment of Guaijaverin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin (quercetin-3-O-α-L-arabinopyranoside), a flavonoid found in plants such as Psidium guajava (guava), has garnered significant interest for its diverse pharmacological activities.[1][2] These activities, which include antioxidant, anti-inflammatory, anticancer, and antibacterial effects, make this compound a promising candidate for drug development.[1][3] This document provides detailed protocols for developing a sensitive bioassay to evaluate the biological activity of this compound. The application notes are designed to guide researchers in accurately quantifying its efficacy and understanding its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound's biological activities. These values can serve as a reference for designing experiments and interpreting results.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Assay | Endpoint | Result | Reference |
| Streptococcus mutans MTCC 1943 | Broth microdilution | Minimum Inhibitory Concentration (MIC) | 4 mg/mL | [4] |
| Streptococcus mutans CLSM 001 | Broth microdilution | Minimum Inhibitory Concentration (MIC) | 2 mg/mL | [4] |
Table 2: Enzyme Inhibition and Other Biological Activities of this compound
| Target/Activity | Assay | Endpoint | Result (IC₅₀) | Reference |
| Rat Lens Aldose Reductase | Enzyme Inhibition | IC₅₀ | 0.18 µM | [1] |
| Urease | Enzyme Inhibition | IC₅₀ | 120 µM | [1] |
| Antiplaque against S. mutans | Sub-MIC effects on cariogenic properties | Effective Concentration Range | 0.0078 - 2 mg/mL | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the bioactivity of this compound are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark.
-
Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a series of standard solutions of ascorbic acid in methanol with the same concentration range.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or ascorbic acid solutions to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot a graph of the percentage of scavenging activity against the concentration of this compound and ascorbic acid to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Experimental Workflow for DPPH Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Guaijaverin: In Vitro Anti-Inflammatory Assays - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, a flavonoid glycoside also known as quercetin-3-O-α-L-arabinopyranoside, is a natural compound found in various plants, notably in the leaves of guava (Psidium guajava). Emerging research has highlighted its potential as an anti-inflammatory agent. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of this compound. These assays are crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent. The protocols provided are based on established methodologies for assessing inflammation in cell-based models, particularly using the RAW 264.7 murine macrophage cell line, a standard model for inflammation research.
Data Presentation: Quantitative Analysis of this compound's Anti-Inflammatory Activity
The following table summarizes the quantitative data on the inhibitory effects of this compound on key inflammatory mediators. Please note that while data for nitric oxide inhibition by this compound is available, specific IC50 values for other inflammatory markers are not extensively reported in the literature for the isolated compound. The data for guava leaf extracts, which contain this compound, suggest broader anti-inflammatory effects.
| Assay | Cell Line | Inducer | Measured Parameter | IC50 Value (µM) | Reference Compound |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | 19.30 - 42.86 | L-NMMA (IC50: 7.90 ± 0.63 µM) |
LPS: Lipopolysaccharide; L-NMMA: NG-Methyl-L-arginine acetate
Experimental Protocols
Nitric Oxide (NO) Production Assay
Principle: This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO) by macrophages stimulated with lipopolysaccharide (LPS). NO production is an indicator of the activity of inducible nitric oxide synthase (iNOS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Prostaglandin E2 (PGE2) Production Assay
Principle: This assay quantifies the inhibitory effect of this compound on the production of Prostaglandin E2 (PGE2), a key mediator of inflammation synthesized by cyclooxygenase-2 (COX-2). PGE2 levels in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 of the Nitric Oxide Production Assay protocol.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production relative to the LPS-stimulated control.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production Assay
Principle: This assay measures the effect of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), from LPS-stimulated macrophages. Cytokine levels are quantified using specific ELISA kits.
Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 of the Nitric Oxide Production Assay protocol.
-
Treatment and Stimulation: Follow steps 3 and 4 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific commercial ELISA kits for each cytokine, according to the manufacturer's protocols.[1]
-
Data Analysis: Calculate the percentage of inhibition of each cytokine's production relative to the LPS-stimulated control.
NF-κB Activation Assay
Principle: This assay determines if this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. Inhibition of NF-κB activation can be assessed by measuring the expression of its downstream targets like iNOS and COX-2 or by using reporter gene assays.
Protocol (Western Blot for IκBα Degradation):
-
Cell Culture and Seeding: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treatment: Pre-treat cells with this compound for 1 hour.
-
Stimulation: Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to observe the degradation of IκBα, an inhibitor of NF-κB.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin).
-
Incubate with a suitable secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: A decrease in the degradation of IκBα in this compound-treated cells compared to the LPS-only treated cells indicates inhibition of NF-κB activation.
MAPK Phosphorylation Assay
Principle: This assay investigates the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (including ERK1/2, p38, and JNK), which is also involved in the inflammatory response. The activation of these kinases is determined by detecting their phosphorylated forms via Western blotting.
Protocol (Western Blot for Phospho-ERK1/2):
-
Cell Culture and Seeding: Seed RAW 264.7 cells in 6-well plates.
-
Treatment and Stimulation: Pre-treat with this compound followed by a short stimulation with LPS (e.g., 15-30 minutes).
-
Cell Lysis and Western Blotting: Perform cell lysis and Western blotting as described in the NF-κB assay.
-
Antibody Probing: Probe the membranes with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Analysis: A reduction in the ratio of p-ERK1/2 to total ERK1/2 in this compound-treated cells indicates inhibition of the ERK1/2 MAPK pathway.
Mandatory Visualizations
References
Guaijaverin as a potential anti-biofilm agent against Streptococcus mutans.
Application Notes and Protocols for Researchers
Introduction
Streptococcus mutans is a primary etiological agent of dental caries, largely due to its ability to form robust biofilms (dental plaque) on tooth surfaces. A key virulence factor in this process is the synthesis of extracellular polysaccharides (EPS), particularly glucans, by glucosyltransferases (Gtfs), which promotes bacterial adhesion and biofilm integrity. Guaijaverin (quercetin 3-O-α-L-arabinopyranoside), a flavonoid found in the leaves of the guava plant (Psidium guajava), has demonstrated significant potential as a natural anti-biofilm agent against S. mutans. These application notes provide a summary of the current data on this compound's efficacy and detailed protocols for its investigation.
Mechanism of Action
This compound exhibits a multi-faceted approach to inhibiting S. mutans biofilm formation. Its primary modes of action are believed to be:
-
Inhibition of Glucosyltransferases (Gtfs): this compound is thought to interfere with the activity of Gtf enzymes, which are crucial for the synthesis of the EPS matrix that forms the scaffold of the biofilm.[1] By inhibiting Gtfs, this compound reduces the production of sticky glucans, thereby hindering bacterial aggregation and biofilm development.[2]
-
Downregulation of Virulence Genes: It is proposed that this compound can downregulate the expression of key genes involved in biofilm formation, such as gtfB and gtfC, which encode for Gtf enzymes.[2]
-
Interference with Quorum Sensing (QS): The ComD/ComE two-component system is a key quorum-sensing pathway in S. mutans that regulates biofilm formation and other virulence traits.[3] Natural compounds, likely including flavonoids like this compound, can interfere with this signaling cascade, disrupting cell-to-cell communication and subsequently inhibiting coordinated biofilm development.
-
Reduction of Cell Adhesion: this compound has been shown to reduce the cell-surface hydrophobicity of S. mutans, which is a critical factor for its initial attachment to the tooth surface.[1][4]
Quantitative Data Summary
The following table summarizes the reported minimum inhibitory concentration (MIC) of this compound against different strains of Streptococcus mutans.
| Compound | S. mutans Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | MTCC 1943 | 4 mg/ml | [4] |
| This compound | CLSM 001 | 2 mg/ml | [4] |
Signaling Pathways and Experimental Workflow
dot
Caption: Proposed mechanism of this compound's anti-biofilm activity against S. mutans.
dot
Caption: Experimental workflow for evaluating this compound's anti-biofilm potential.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. mutans (MIC) and the lowest concentration that kills 99.9% of the initial bacterial population (MBC).
Materials:
-
This compound
-
Streptococcus mutans strain (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth and agar
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/ml).
-
Bacterial Culture Preparation: Inoculate S. mutans in BHI broth and incubate overnight at 37°C in a 5% CO₂ atmosphere. Dilute the overnight culture in fresh BHI broth to achieve a final concentration of approximately 5 x 10⁵ CFU/ml.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in BHI broth to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
-
MBC Determination: Take an aliquot from the wells showing no visible growth and plate it onto BHI agar plates. Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit biofilm formation by S. mutans.
Materials:
-
This compound (at sub-MIC concentrations)
-
Streptococcus mutans
-
BHI broth supplemented with 1% sucrose
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Prepare an overnight culture of S. mutans in BHI broth. Dilute the culture in BHI broth supplemented with 1% sucrose to a final concentration of approximately 1 x 10⁶ CFU/ml.
-
Treatment: In a 96-well plate, add the bacterial suspension and different sub-MIC concentrations of this compound. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
Destaining: Add 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the destained solution at 570 nm using a microplate reader. The percentage of biofilm inhibition can be calculated using the formula: [(OD_control - OD_treated) / OD_control] x 100.
Analysis of gtfB and gtfC Gene Expression by qRT-PCR
This protocol measures the effect of this compound on the expression levels of the gtfB and gtfC genes, which are critical for biofilm formation.
Materials:
-
This compound (at a selected sub-MIC concentration)
-
Streptococcus mutans
-
BHI broth with 1% sucrose
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for gtfB, gtfC, and a housekeeping gene (e.g., 16S rRNA)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Biofilm Formation and Treatment: Grow S. mutans biofilms in the presence and absence of a sub-MIC concentration of this compound as described in the biofilm inhibition assay.
-
RNA Extraction: After 24 hours of incubation, harvest the biofilm-associated cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up the qRT-PCR reaction with the synthesized cDNA, specific primers for gtfB, gtfC, and the housekeeping gene, and SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
-
Data Analysis: Analyze the amplification data. The relative expression of the target genes (gtfB and gtfC) is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization and the untreated control as the reference. A decrease in the fold change in the this compound-treated samples indicates downregulation of the genes.
References
Application of Guaijaverin in Studying Diabetic Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin (quercetin 3-O-arabinoside), a flavonoid found in high concentrations in the leaves of the guava plant (Psidium guajava), has garnered significant interest for its potential anti-diabetic properties. Research suggests that this compound, often as a key component of guava leaf extracts, may exert its effects through various mechanisms, including the inhibition of key enzymes in glucose metabolism and modulation of intracellular signaling pathways. These application notes provide a comprehensive overview of the methodologies and data related to the use of this compound and this compound-containing extracts in the study of diabetic animal models.
Mechanism of Action
This compound is believed to contribute to the anti-diabetic effects observed with guava leaf extracts through several mechanisms:
-
Inhibition of Aldose Reductase: Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[1] Under hyperglycemic conditions, the accumulation of sorbitol can lead to diabetic complications.[1] this compound has been shown to be a potent inhibitor of aldose reductase.[2]
-
Inhibition of α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting α-glucosidase, this compound can delay glucose absorption and reduce postprandial hyperglycemia.[3]
-
Modulation of PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial signaling cascade involved in insulin-mediated glucose uptake and metabolism.[4] Studies on guava leaf extract suggest that its components can activate this pathway, thereby improving insulin sensitivity.[4][5][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Guava Leaf Extract
| Compound/Extract | Target Enzyme | IC50 Value | Reference |
| This compound | Aldose Reductase | 1.8 x 10⁻⁷ M | Not explicitly stated, but inferred from related research. |
| Guava Leaf Aqueous Extract | α-Glucosidase | 5.67 µg/mL | [7] |
Table 2: Effects of Guava Leaf Extract (Containing this compound) on Diabetic Animal Models
| Animal Model | Extract/Dose | Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | Ethanolic extract (300 mg/kg/day) | 30 days | Significant decrease in blood glucose and HbA1c; significant increase in plasma insulin. | [8] |
| KK-Ay diabetic mice (Type 2) | Guava leaf extract | 8 weeks | Markedly reduced body weight, fasting plasma glucose, and fasting insulin; upregulated IRS-1, PI3K, and Akt expression. | [4] |
| db/db mice (Type 2) | Aqueous extract (7.0 g/kg/day) | 12 weeks | Significantly lowered fasting plasma glucose; improved glucose tolerance and insulin sensitivity. | [5][9] |
| Alloxan-induced diabetic rats | Aqueous extract (100 mg/kg/day) | 14 days | Reduced blood glucose levels in diabetic rats. | [10] |
Experimental Protocols
Induction of Diabetes in Animal Models (Streptozotocin Protocol)
Streptozotocin (STZ) is a chemical agent commonly used to induce diabetes in rodents by destroying pancreatic β-cells.[11][12]
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), cold
-
Saline solution (0.9%), cold
-
Glucometer and test strips
-
Male Wistar rats or C57BL/6 mice
Protocol for Rats:
-
Fast the rats for 12-16 hours prior to STZ injection.[12]
-
Freshly prepare the STZ solution by dissolving it in cold citrate buffer to a final concentration of 20 mg/mL.[12]
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 40-65 mg/kg body weight.[12] The optimal dose may need to be determined empirically for the specific animal strain and supplier.
-
Immediately following the injection, provide the animals with a 5% glucose solution in their drinking water for the next 24 hours to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein.
-
Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.[13]
Protocol for Mice:
-
For a model resembling Type 1 diabetes, administer multiple low doses of STZ.
-
Prepare the STZ solution as described for rats.
-
Inject mice i.p. with STZ at a dose of 40 mg/kg body weight for five consecutive days.[12]
-
Monitor blood glucose levels starting 72 hours after the final injection.
-
Mice with sustained hyperglycemia (fasting blood glucose > 250 mg/dL) are considered diabetic.
Preparation and Administration of this compound/Guava Leaf Extract
Preparation of this compound Solution:
-
Due to the lack of specific in-vivo studies with isolated this compound, a suggested starting point would be to dissolve pure this compound in a suitable vehicle such as distilled water, saline, or a solution containing a small amount of DMSO and Tween 80 to aid solubility. The final concentration should be prepared based on the desired dosage.
Preparation of Guava Leaf Extract (Aqueous):
-
Collect fresh, healthy guava leaves and wash them thoroughly.
-
Dry the leaves in a shaded, well-ventilated area until they are brittle.
-
Grind the dried leaves into a fine powder.
-
Suspend the powder in distilled water (e.g., 1:10 w/v) and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2 hours) with constant stirring.
-
Allow the mixture to cool and then filter it to remove solid particles.
-
The resulting aqueous extract can be lyophilized (freeze-dried) to obtain a powder, which can then be reconstituted in distilled water to the desired concentration for administration.
Administration:
-
Administer the prepared this compound solution or guava leaf extract to the diabetic animals daily via oral gavage.
-
The treatment duration can vary depending on the study design, but typically ranges from 4 to 12 weeks.
Evaluation of Anti-diabetic Effects
Parameters to Measure:
-
Fasting Blood Glucose: Measure weekly from tail vein blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast the animals overnight and administer an oral glucose load (2 g/kg body weight). Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plasma Insulin Levels: Collect blood samples at the end of the study and measure plasma insulin using an ELISA kit.
-
Hemoglobin A1c (HbA1c): A measure of long-term glycemic control.
-
Lipid Profile: Measure serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C.
-
Histopathology: At the end of the study, euthanize the animals and collect organs such as the pancreas, liver, and kidneys for histopathological examination to assess any protective effects.
Visualizations
Caption: Mechanism of this compound's Anti-diabetic Action.
Caption: Workflow for Studying this compound in STZ-induced Diabetic Animal Models.
Caption: PI3K/Akt Signaling Pathway and Potential Influence of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Fishing the Targets of Bioactive Compounds from Psidium guajava L. Leaves in the Context of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. Guava Leaf Extract Attenuates Insulin Resistance via the PI3K/Akt Signaling Pathway in a Type 2 Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aqueous Extract of Guava (Psidium guajava L.) Leaf Ameliorates Hyperglycemia by Promoting Hepatic Glycogen Synthesis and Modulating Gut Microbiota [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Aqueous Extract of Guava (Psidium guajava L.) Leaf Ameliorates Hyperglycemia by Promoting Hepatic Glycogen Synthesis and Modulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ndineuroscience.com [ndineuroscience.com]
Investigating the Neuroprotective Potential of Guaijaverin in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, a flavonoid and a glycoside derivative of quercetin, has emerged as a compound of interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] These characteristics are the foundation for investigating its neuroprotective capabilities, as oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases.[3][4] This document provides detailed application notes and protocols for assessing the neuroprotective effects of this compound in a cell culture model. The human neuroblastoma cell line, SH-SY5Y, is utilized as a well-established in vitro model for neuronal studies.[5][6] Neurotoxicity is induced using hydrogen peroxide (H₂O₂), a common method to simulate oxidative stress-induced neuronal damage.[7][8]
The following protocols outline methods to evaluate cell viability, quantify apoptosis, and analyze key protein expression in signaling pathways associated with cellular defense mechanisms against oxidative stress.
Proposed Neuroprotective Signaling Pathways of this compound
Based on the known mechanisms of its parent compound, quercetin, this compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in the cellular stress response.[3][4][9] The primary proposed mechanisms include the activation of the Nrf2/ARE antioxidant pathway and the inhibition of the pro-inflammatory NF-κB pathway.
Caption: Proposed signaling pathways for this compound's neuroprotective effects.
Experimental Workflow
A systematic approach is crucial for evaluating the neuroprotective effects of this compound. The workflow begins with cell culture and induction of injury, followed by assessments of cell health and molecular mechanisms.
Caption: Experimental workflow for investigating this compound's neuroprotection.
Quantitative Data Summary
The following tables present hypothetical data that could be obtained from the described experiments, demonstrating a dose-dependent neuroprotective effect of this compound.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control | - | 1.25 ± 0.08 | 100 |
| H₂O₂ | 200 µM | 0.63 ± 0.05 | 50.4 |
| This compound + H₂O₂ | 1 µM | 0.75 ± 0.06 | 60.0 |
| This compound + H₂O₂ | 5 µM | 0.92 ± 0.07 | 73.6 |
| This compound + H₂O₂ | 10 µM | 1.10 ± 0.09 | 88.0 |
| This compound only | 10 µM | 1.23 ± 0.07 | 98.4 |
Table 2: Effect of this compound on H₂O₂-Induced Apoptosis (Annexin V/PI Assay)
| Treatment Group | Concentration | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| H₂O₂ | 200 µM | 48.7 ± 3.5 | 35.1 ± 2.9 | 16.2 ± 1.8 |
| This compound + H₂O₂ | 5 µM | 65.4 ± 2.8 | 22.3 ± 2.2 | 12.3 ± 1.5 |
| This compound + H₂O₂ | 10 µM | 80.1 ± 3.1 | 13.6 ± 1.9 | 6.3 ± 1.1 |
Table 3: Densitometric Analysis of Western Blots for Key Signaling Proteins
| Treatment Group | Relative Protein Expression (Fold Change vs. Control) | |
| Nuclear Nrf2 | Phospho-NF-κB p65 | |
| Control | 1.0 | 1.0 |
| H₂O₂ (200 µM) | 1.2 | 3.5 |
| This compound (10 µM) + H₂O₂ | 2.8 | 1.5 |
| This compound (10 µM) only | 1.8 | 1.1 |
Detailed Experimental Protocols
SH-SY5Y Cell Culture
This protocol describes the standard procedure for maintaining and passaging the SH-SY5Y human neuroblastoma cell line.[10][11]
-
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Maintain SH-SY5Y cells in T-75 flasks with complete DMEM/F-12 medium.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Seed cells into new flasks or plates at the desired density for experiments (e.g., 1 x 10⁵ cells/mL for 96-well plates).
-
Induction of Neurotoxicity with Hydrogen Peroxide
This protocol details the method for inducing oxidative stress in SH-SY5Y cells.[7][12]
-
Materials:
-
Cultured SH-SY5Y cells in appropriate plates (e.g., 96-well for MTT, 6-well for Western blot)
-
Hydrogen peroxide (H₂O₂) solution (30% stock)
-
Serum-free cell culture medium
-
-
Protocol:
-
Seed SH-SY5Y cells and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Prepare a fresh working solution of H₂O₂ in serum-free medium to the desired final concentration (e.g., 200 µM).
-
Aspirate the medium containing this compound and add the H₂O₂-containing medium to the cells.
-
Incubate the cells for the desired duration of injury (e.g., 24 hours) at 37°C and 5% CO₂.
-
Cell Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[13]
-
Materials:
-
Treated SH-SY5Y cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Protocol:
-
After the H₂O₂ treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.[14][15]
-
Materials:
-
Treated SH-SY5Y cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis for Nrf2 and NF-κB Pathways
This protocol is for detecting the expression and activation of key proteins in the Nrf2 and NF-κB signaling pathways.[16][17]
-
Materials:
-
Treated SH-SY5Y cells in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify protein expression, normalizing to a loading control like β-actin.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
- 7. Hydrogen Peroxide Toxicity Induces Ras Signaling in Human Neuroblastoma SH-SY5Y Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 11. SH-SY5Y culturing [protocols.io]
- 12. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
Application Notes and Protocols: Guaijaverin as a Topical Agent for Skin Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guaijaverin (quercetin-3-O-arabinoside) is a flavonoid glycoside found abundantly in the leaves of the guava plant (Psidium guajava L.). Traditionally, extracts from guava leaves have been used in folk medicine to treat a variety of ailments, including gastrointestinal and dermatological conditions.[1][2] Modern scientific research has identified this compound as one of the key bioactive compounds responsible for the plant's therapeutic effects, particularly its potent anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]
These application notes provide a comprehensive overview of the mechanisms of action of this compound and its parent extract, along with detailed protocols for its investigation as a topical agent for inflammatory skin disorders. While much of the existing research has been conducted using whole guava leaf extract (GLE), the data strongly supports the role of its flavonoid constituents, like this compound and quercetin, in its pharmacological activity.[3][4]
Part 1: Mechanism of Action and Signaling Pathways
This compound and related flavonoids in Psidium guajava leaf extract (GLE) exert their anti-inflammatory effects by modulating key signaling pathways that are dysregulated in skin inflammation. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
Guava leaf extracts have been shown to suppress NF-κB activation by inhibiting the degradation of IκB-α, thereby preventing NF-κB's nuclear translocation and subsequent gene transcription.[5]
Caption: Inhibition of the NF-κB signaling pathway by this compound (GLE).
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical component in the inflammatory response, regulating the production of inflammatory cytokines. It consists of three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Activation (phosphorylation) of these kinases leads to the downstream activation of transcription factors that control the expression of inflammatory mediators. Studies have demonstrated that guava leaf extract can inhibit the phosphorylation of ERK, JNK, and p38, thereby reducing the production of TNF-α and IL-6.[3]
Caption: Inhibition of MAPK signaling pathways by this compound (GLE).
Part 2: Quantitative Data Summary
The anti-inflammatory efficacy of this compound-containing extracts has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Anti-inflammatory Activity of Guava Leaf Extract (GLE)
| Assay System | Inflammatory Stimulus | Measured Mediator | Concentration of GLE | Result (% Inhibition / Reduction) | Reference |
| L. rohita Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Concentration-dependent | Significant Inhibition | [5] |
| L. rohita Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Concentration-dependent | Significant Inhibition | [5] |
| L. rohita Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β | Concentration-dependent | Significant Reduction | [5] |
| RAW 264.7 Cells | - | NF-κB Activation | Not specified | Suppression | [3] |
| Protein Denaturation | Heat | Albumin Denaturation | Variable (Formulation F3) | 74.5% Inhibition | [7] |
| Heat-induced Hemolysis | Heat | RBC Lysis | Variable (Formulation F3) | 68.9% Inhibition | [7] |
Table 2: In Vivo Anti-inflammatory Activity of Guava Leaf Extract (GLE)
| Animal Model | Condition | Administration | Dosage | Result | Reference |
| Wistar Rats | Carrageenan-induced paw edema | Oral | 250 mg/kg | Significant inhibition of edema | [8] |
| Wistar Rats | Carrageenan-induced paw edema | Oral | 500 mg/kg | Significant inhibition of edema (dose-dependent) | [8] |
| Wistar Rats | Granuloma pouch (subacute) | Oral | 250 - 500 mg/kg | Significant inhibition of exudate formation | [8] |
| Wistar Rats | Freund's adjuvant arthritis (chronic) | Oral | 250 - 500 mg/kg | Significant inhibition of paw edema | [8] |
| NC/Nga Mice | DNCB-induced atopic dermatitis | Topical (cream) | Not specified | Ameliorated lesion scores, reduced serum IgE, TNF-α, IL-4 | [9] |
Table 3: Physicochemical Properties of a Topical Cream Formulation with GLE
| Parameter | Formulation (6% Beeswax, 5% Tween 80) | Reference |
| Viscosity | 10,420 cP | [3] |
| Drug Diffusion Rate | 70% | [3] |
| Antifungal Zone (C. albicans) | 25 mm | [3] |
| Skin Irritation (Rats) | No irritation observed | [3] |
Part 3: Experimental Protocols
Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Method)
This assay evaluates the ability of a substance to inhibit the denaturation of protein, a well-documented cause of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test substance (this compound or GLE dissolved in a suitable solvent like DMSO)
-
Reference standard: Diclofenac sodium (100 µg/mL)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare test solutions of this compound/GLE at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).
-
The reaction mixture consists of 0.5 mL of the test/standard solution and 0.5 mL of BSA solution.
-
The control consists of 0.5 mL of the vehicle (e.g., DMSO) and 0.5 mL of BSA solution.
-
The product control consists of 0.5 mL of the test/standard solution and 0.5 mL of PBS.
-
Incubate all mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C in a water bath for 5 minutes.
-
Cool the mixtures to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 x [1 - (Absorbance of Test / Absorbance of Control)]
Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation.
Materials:
-
Wistar albino rats (150-200g)
-
1% (w/v) Carrageenan solution in normal saline
-
Test formulation (Topical cream/gel containing this compound or GLE)
-
Reference standard (e.g., topical Diclofenac gel)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions.
-
Grouping: Divide the animals into four groups (n=6):
-
Group I (Control): Receives vehicle/base cream only.
-
Group II (Standard): Receives topical Diclofenac gel.
-
Group III (Test 1): Receives topical formulation with low dose this compound/GLE.
-
Group IV (Test 2): Receives topical formulation with high dose this compound/GLE.
-
-
Baseline Measurement: Measure the initial paw volume/thickness of the right hind paw of each rat.
-
Treatment Application: Apply the respective topical formulations to the plantar surface of the right hind paw 30 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of all animals.
-
Measurement of Edema: Measure the paw volume/thickness at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol: Preparation of a Basic Topical Cream
This protocol outlines the preparation of a simple oil-in-water (o/w) emulsion cream base suitable for incorporating herbal extracts.
Materials:
-
Oil Phase:
-
Stearic Acid: 1.0 g
-
Cetyl Alcohol: 0.7 g
-
Beeswax: 6.0 g
-
-
Aqueous Phase:
-
Propylene Glycol: 5.0 mL
-
Tween 80 (Emulsifier): 5.0 g
-
Methylparaben (Preservative): 0.2 g
-
Purified Water: q.s. to 100 g
-
-
Active Ingredient:
-
This compound or standardized GLE (amount to be optimized)
-
Procedure:
-
Prepare Oil Phase: Melt stearic acid, cetyl alcohol, and beeswax in a beaker on a water bath at 70-75°C.
-
Prepare Aqueous Phase: In a separate beaker, dissolve the methylparaben in propylene glycol and Tween 80. Add the purified water and heat to 70-75°C.
-
Incorporate Active: Disperse the this compound/GLE in the heated aqueous phase with constant stirring until a homogenous mixture is obtained.
-
Emulsification: Slowly add the aqueous phase to the melted oil phase with continuous, high-speed stirring until a uniform emulsion is formed.
-
Cooling: Continue stirring at a slower speed until the cream has cooled to room temperature and congealed.
-
Quality Control: Evaluate the prepared cream for its pH, viscosity, spreadability, and homogeneity. Conduct a skin irritation test on a small animal model before proceeding with efficacy studies.[3][10]
Part 4: Application Notes and Considerations
-
Synergistic Effects: The anti-inflammatory activity of guava leaf extract is likely due to the synergistic action of multiple compounds, including this compound, quercetin, catechins, and gallic acid.[1][3] Researchers should consider comparing the efficacy of isolated this compound with that of a standardized, multi-component extract.
-
Dosage and Formulation: The optimal concentration of this compound in a topical formulation needs to be determined. The formulation base is critical for stability, skin penetration, and bioavailability of the active compound.
-
Therapeutic Potential: Given its mechanism of action on NF-κB and MAPK pathways, this compound is a promising candidate for treating various inflammatory skin conditions, including atopic dermatitis, psoriasis, and contact dermatitis.[9][11][12]
-
Safety Profile: Studies on topical creams formulated with guava leaf extract have shown no skin irritation in animal models, suggesting a favorable safety profile for dermatological use.[3][10] However, rigorous safety and toxicology studies are essential for any new topical agent intended for human use.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory and analgesic effects of Psidium guajava Linn. (Myrtaceae) leaf aqueous extract in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid fraction of guava leaf extract attenuates lipopolysaccharide-induced inflammatory response via blocking of NF-κB signalling pathway in Labeo rohita macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study of the anti-inflammatory effect of the leaves of Psidium guajava Linn. on experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. greenpharmacy.info [greenpharmacy.info]
- 11. Review of natural compounds for potential psoriasis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Revolutionizing Flavonoid Delivery: Formulation of Guaijaverin for Enhanced Oral Bioavailability
For Immediate Release
[City, State] – [Date] – A comprehensive set of application notes and protocols has been developed to address the significant challenge of the poor oral bioavailability of Guaijaverin, a promising plant-derived flavonoid. These guidelines, targeted at researchers, scientists, and drug development professionals, detail advanced formulation strategies, including solid dispersions and nanoformulations, to unlock the full therapeutic potential of this compound.
This compound, a quercetin-3-O-arabinoside found in guava leaves, exhibits a range of beneficial biological activities. However, its clinical application is hampered by low water solubility and poor absorption in the gastrointestinal tract. The newly formulated protocols provide a roadmap for overcoming these limitations.
The application notes provide a detailed overview of two primary formulation strategies:
-
Solid Dispersion Technology: This approach involves dispersing this compound in a hydrophilic carrier at a solid state. The provided protocols detail methods such as solvent evaporation and spray drying, which can transform the crystalline structure of this compound into a more soluble amorphous form, thereby enhancing its dissolution rate and subsequent absorption.
-
Nanoformulation Strategies: By reducing the particle size of this compound to the nanometer range, its surface area is significantly increased, leading to improved solubility and bioavailability. The notes include a detailed protocol for the nanoprecipitation technique, a straightforward and effective method for producing flavonoid nanoparticles.
To facilitate the practical application of these strategies, this document includes detailed experimental protocols for the preparation of these formulations and for the evaluation of their efficacy. These protocols cover in vitro permeability assessment using Caco-2 cell monolayers and in vivo bioavailability studies in a rat model.
Furthermore, to provide a deeper understanding of the biological processes involved, a diagram illustrating the intestinal absorption pathways of flavonoids is included. This visual aid, created using the DOT language, outlines the key steps from ingestion to systemic circulation.
While specific pharmacokinetic data for this compound is limited in current literature, data for the structurally similar and well-researched flavonoid, quercetin, is presented to provide a benchmark for the expected improvements in oral bioavailability. The provided formulation strategies have been shown to significantly enhance the bioavailability of quercetin, with nanoformulations leading to a more than five-fold increase in relative bioavailability.
These application notes and protocols are intended to serve as a valuable resource for the pharmaceutical and nutraceutical industries, enabling the development of novel and effective oral delivery systems for this compound and other challenging flavonoid compounds.
Data Presentation
Table 1: Pharmacokinetic Parameters of Quercetin Following Oral Administration in Rats (50 mg/kg). [1] This table summarizes the key pharmacokinetic parameters of a standard quercetin suspension versus a quercetin nanoformulation, demonstrating the significant improvement in oral bioavailability achieved through nanoformulation.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Quercetin Suspension | 52.68 ± 16.87 | 2.0 | 289.3 ± 45.2 | 100 |
| Quercetin Nanoformulation | - | - | 1512.0 ± 189.5 | 523 |
Note: Cmax and Tmax for the nanoformulation were not explicitly stated in the source but the study reported a 6-day sustained release. Data for quercetin suspension is used as a baseline for comparison.
Table 2: In Vitro Permeability of Flavonoids Across Caco-2 Cell Monolayers. This table presents the apparent permeability coefficients (Papp) for various flavonoids, which is an indicator of their potential for intestinal absorption. A higher Papp value suggests better absorption.
| Flavonoid | Papp (A to B) (10⁻⁶ cm/s) | Predicted Absorption |
| Quercetin | 1.17 ± 0.128 | Low to Moderate |
| Kaempferol | 36.6 ± 3.2 | High |
| Isoquercitrin | - | - |
| Rutin | - | - |
Data for Isoquercitrin and Rutin were not available in the provided search results.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a this compound solid dispersion using polyvinylpyrrolidone (PVP) as a hydrophilic carrier to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol (analytical grade)
-
Distilled water
-
Magnetic stirrer
-
Rotary evaporator
-
Sieve (100-mesh)
-
Desiccator
Procedure:
-
Preparation of Solutions:
-
Prepare a series of this compound-PVP K30 weight ratios (e.g., 1:1, 1:2, 1:4, 1:9).
-
For each ratio, accurately weigh the required amounts of this compound and PVP K30.
-
Dissolve the weighed this compound in a suitable volume of ethanol.
-
Dissolve the weighed PVP K30 in a suitable volume of distilled water.
-
-
Mixing and Sonication:
-
Add the ethanolic solution of this compound to the aqueous solution of PVP K30 while stirring continuously with a magnetic stirrer.
-
Sonicate the resulting mixture for 10 minutes to ensure homogeneity.
-
-
Solvent Evaporation:
-
Transfer the solution to a rotary evaporator.
-
Evaporate the solvents under vacuum at a controlled temperature (e.g., 60°C) until a solid film is formed.
-
-
Drying and Pulverization:
-
Dry the resulting solid film in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
-
Storage:
-
Store the prepared this compound solid dispersion in a tightly sealed container in a desiccator until further use.
-
Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol details the fabrication of this compound-loaded nanoparticles using the nanoprecipitation technique, which is a simple and reproducible method for producing nanoparticles with a narrow size distribution.[2][3]
Materials:
-
This compound
-
Eudragit® (or another suitable polymer)
-
Polyvinyl alcohol (PVA)
-
Acetone (analytical grade)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Preparation of Organic and Aqueous Phases:
-
Define the weight ratio of this compound:Polymer:PVA (e.g., 1:5:5).
-
Dissolve the specified amounts of this compound and Eudragit® in acetone to prepare the internal organic phase.
-
Dissolve PVA in deionized water to prepare the external aqueous phase.
-
-
Nanoprecipitation:
-
Rapidly inject the internal organic phase into the external aqueous phase under continuous stirring at a constant speed (e.g., 1000 rpm).
-
Immediately after injection, sonicate the mixture using a probe sonicator to form a nanosuspension.
-
-
Particle Recovery:
-
Centrifuge the nanosuspension at high speed (e.g., 10,000 rpm) for a specified time (e.g., 30 minutes) to separate the nanoparticles.
-
Carefully decant the supernatant.
-
-
Washing and Drying:
-
Wash the nanoparticle pellet with deionized water to remove any unentrapped this compound and residual solvent.
-
Freeze-dry the washed nanoparticles to obtain a fine powder.
-
-
Storage:
-
Store the dried this compound nanoparticles in a sealed container at a low temperature.
-
Protocol 3: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol describes the use of the Caco-2 cell monolayer model to evaluate the intestinal permeability of this compound and its formulations.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well plates)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².
-
Culture the cells for 19-21 days, changing the medium every other day for the first 14 days and daily thereafter, to allow for the formation of a confluent and differentiated monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Monolayers with TEER values above a certain threshold (e.g., 250 Ω·cm²) are considered suitable for the permeability assay.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution containing this compound or its formulation to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the AP chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Protocol 4: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study in a rat model to determine the pharmacokinetic parameters and relative bioavailability of a this compound formulation compared to a control suspension.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound formulation
-
This compound suspension (control)
-
Oral gavage needles
-
Micro-centrifuge tubes containing an anticoagulant (e.g., heparin)
-
LC-MS/MS system for quantification
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
-
-
Dosing:
-
Divide the rats into two groups: a control group receiving the this compound suspension and a test group receiving the this compound formulation.
-
Administer a single oral dose of the respective formulation to each rat via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect the blood samples into micro-centrifuge tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for each group.
-
Calculate the key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
-
Calculate the relative bioavailability of the test formulation compared to the control suspension using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) * 100
-
Visualizations
Caption: Intestinal absorption pathway of this compound.
Caption: Experimental workflow for bioavailability assessment.
References
Guaijaverin as a Fluorescent Probe in Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin (quercetin-3-O-α-L-arabinopyranoside) is a flavonoid glycoside found in various plants, notably in the leaves of the guava tree (Psidium guajava). Possessing a range of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties, this compound is also a valuable tool in biochemical research.[1][2][3] Its intrinsic molecular structure allows it to interact with proteins and modulate their function. A key application in biochemical assays arises from its ability to quench the intrinsic fluorescence of proteins, such as tryptophan residues, upon binding. This property enables researchers to study protein-ligand interactions, determine binding affinities, and screen for enzyme inhibitors.
These application notes provide detailed protocols for utilizing this compound as a fluorescent probe, primarily through fluorescence quenching mechanisms, in two key biochemical assays: Human Serum Albumin (HSA) binding and pancreatic lipase inhibition.
Principle of Fluorescence Quenching
The primary mechanism by which this compound is employed as a fluorescent probe is through the phenomenon of fluorescence quenching. When this compound binds to a protein, it can decrease the fluorescence intensity of the protein's intrinsic fluorophores (typically tryptophan and tyrosine residues). This quenching can occur through static or dynamic processes. In static quenching, a non-fluorescent ground-state complex is formed between the fluorophore and the quencher (this compound). The binding affinity and stoichiometry of this interaction can be quantified using the Stern-Volmer equation and other related models.
Caption: General mechanism of protein fluorescence quenching by this compound.
Application 1: Characterization of this compound Binding to Human Serum Albumin (HSA)
Human Serum Albumin (HSA) is a major transport protein in the blood, and understanding the binding of potential drug candidates to HSA is crucial in pharmacology. Fluorescence spectroscopy is a sensitive method to determine the binding affinity of ligands like this compound to HSA by monitoring the quenching of HSA's intrinsic tryptophan fluorescence.[1][4][5][6][7][8]
Quantitative Data: Binding of this compound to HSA
The following table summarizes the binding and thermodynamic parameters for the interaction of this compound with HSA at different temperatures, as determined by fluorescence quenching experiments.[1]
| Parameter | 298 K (25 °C) | 303 K (30 °C) | 308 K (35 °C) |
| Binding Constant (Kb) | 1.15 x 105 L·mol-1 | 1.02 x 105 L·mol-1 | 0.94 x 105 L·mol-1 |
| Number of Binding Sites (n) | ~1 | ~1 | ~1 |
| Enthalpy Change (ΔH) | \multicolumn{3}{c | }{-15.35 kJ·mol-1} | |
| Entropy Change (ΔS) | \multicolumn{3}{c | }{47.18 J·mol-1·K-1} | |
| Gibbs Free Energy (ΔG) | -29.39 kJ·mol-1 | -29.76 kJ·mol-1 | -30.12 kJ·mol-1 |
Experimental Workflow: HSA-Guaijaverin Binding Assay
Caption: Workflow for determining HSA-Guaijaverin binding parameters.
Detailed Protocol: HSA Binding Assay using Fluorescence Quenching
1. Materials and Reagents:
-
Human Serum Albumin (HSA), fatty acid-free
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 100 mM)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
2. Preparation of Solutions:
-
HSA Stock Solution: Prepare a stock solution of HSA (e.g., 10 µM) in Tris-HCl buffer. The exact concentration should be determined spectrophotometrically using an extinction coefficient of 35,700 M-1cm-1 at 280 nm.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in DMSO.
3. Experimental Procedure:
-
Pipette 2.0 mL of the HSA solution into a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder of the spectrofluorometer and allow it to equilibrate for 5 minutes.
-
Set the excitation wavelength to 280 nm (to selectively excite tryptophan residues) and record the emission spectrum from 300 nm to 450 nm. The excitation and emission slit widths should be set to, for example, 5 nm.
-
Successively add small aliquots (e.g., 2 µL) of the this compound stock solution to the HSA solution in the cuvette.
-
After each addition, mix gently and incubate for 2-5 minutes to allow the binding to reach equilibrium before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence quenching reaches a plateau.
-
Perform a parallel titration with the buffer solution instead of the HSA solution to correct for the inner filter effect of this compound.
4. Data Analysis:
-
Correct the observed fluorescence intensities for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.
-
For static quenching, calculate the binding constant (Kb) and the number of binding sites (n) using the double logarithm regression curve.
-
Repeat the experiment at different temperatures (e.g., 25°C, 30°C, 35°C) to determine the thermodynamic parameters (ΔH, ΔS, and ΔG) of the binding interaction.
Application 2: Pancreatic Lipase Inhibition Assay
Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition is a therapeutic strategy for the management of obesity. This compound has been shown to inhibit pancreatic lipase, and this inhibition can be monitored by observing the quenching of the enzyme's intrinsic fluorescence.
Quantitative Data: Pancreatic Lipase Inhibition by this compound
| Parameter | Value |
| IC50 | 15.63 µg/mL |
| Inhibition Type | Noncompetitive |
| Quenching Mechanism | Static |
Experimental Workflow: Pancreatic Lipase Inhibition Assay
Caption: Workflow for the pancreatic lipase inhibition assay using this compound.
Detailed Protocol: Pancreatic Lipase Inhibition Assay
1. Materials and Reagents:
-
Porcine Pancreatic Lipase
-
This compound
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
DMSO
-
Spectrofluorometer
2. Preparation of Solutions:
-
Pancreatic Lipase Solution: Prepare a solution of pancreatic lipase (e.g., 0.5 mg/mL) in Tris-HCl buffer.
-
This compound Solutions: Prepare a series of dilutions of this compound in DMSO, which will then be added to the assay buffer.
3. Experimental Procedure:
-
To a series of microcentrifuge tubes, add a fixed volume of the pancreatic lipase solution.
-
Add varying concentrations of this compound to the tubes. Include a control with no this compound. Ensure the final concentration of DMSO is low (e.g., <1%) and consistent across all samples.
-
Incubate the mixtures at 37°C for a set period (e.g., 30 minutes) to allow for binding.
-
Transfer the solutions to a quartz cuvette for fluorescence measurements.
-
Record the fluorescence emission spectra (e.g., 300-400 nm) with an excitation wavelength of around 285 nm.
4. Data Analysis:
-
Calculate the percentage of fluorescence quenching for each this compound concentration relative to the control (lipase alone).
-
Plot the percentage of quenching (inhibition) against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
To determine the type of inhibition, kinetic studies can be performed using a fluorogenic lipase substrate, where the effect of this compound on Vmax and Km is assessed.
Conclusion
This compound serves as a useful, naturally occurring fluorescent probe for studying protein-ligand interactions and enzyme inhibition. Its ability to statically quench the intrinsic fluorescence of proteins like HSA and pancreatic lipase provides a straightforward and sensitive method for determining binding affinities and inhibitory potencies. The protocols outlined here provide a foundation for researchers to employ this compound in their biochemical and drug discovery workflows. Further research may expand the utility of this compound as a fluorescent probe to a wider range of protein targets.
References
- 1. Exploring the binding mechanism of this compound to human serum albumin: fluorescence spectroscopy and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Fluorescence quenching of human serum albumin by xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence spectroscopy of osthole binding to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Guaijaverin's Effect on Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, a flavonoid glycoside (quercetin 3-O-α-L-arabinopyranoside) found in the leaves of the guava tree (Psidium guajava), has garnered significant interest for its potential therapeutic properties.[1][2][3] Emerging research suggests that this compound may exert its biological effects through the modulation of key enzymatic pathways. This document provides detailed protocols for assessing the inhibitory effects of this compound on the kinetics of two clinically relevant enzymes: α-glucosidase and xanthine oxidase. These enzymes are established therapeutic targets for type 2 diabetes and gout, respectively. The provided methodologies are designed to enable researchers to accurately determine the inhibitory potential and kinetic parameters of this compound, thereby facilitating its evaluation as a potential therapeutic agent.
Target Enzymes and Pathways
α-Glucosidase
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[4] This mechanism is a cornerstone in the management of type 2 diabetes mellitus.
dot
Xanthine Oxidase
Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5] Overproduction of uric acid can lead to hyperuricemia, a precursor to gout, a painful inflammatory condition.[6] Inhibition of xanthine oxidase is a primary therapeutic strategy for managing gout.[7]
dot
Experimental Workflow
The general workflow for assessing the effect of this compound on enzyme kinetics involves a series of steps from initial screening to detailed kinetic analysis.
dot
Detailed Experimental Protocols
Protocol for α-Glucosidase Inhibition Assay
This protocol is adapted from methods described for the evaluation of flavonoid inhibitors of α-glucosidase.[8][9]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a stock solution of acarbose in phosphate buffer and dilute similarly to this compound.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add 50 µL of the α-glucosidase solution.
-
Add 50 µL of the this compound dilutions (or acarbose for positive control, or buffer for negative control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme + buffer + substrate) and A_sample is the absorbance of the sample (enzyme + this compound + substrate).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
-
Kinetic Analysis:
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (pNPG, e.g., 0.625, 1.25, 2.5, 5 mM) and this compound (e.g., 0, IC50/2, IC50, IC50x2).
-
Measure the reaction velocities (V) at each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence and absence of this compound. This will elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).[8]
-
Protocol for Xanthine Oxidase Inhibition Assay
This protocol is based on established methods for evaluating flavonoid inhibition of xanthine oxidase.[5][7][10]
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
This compound
-
Allopurinol (positive control)
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine in the phosphate buffer (e.g., 2 mM).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a stock solution of allopurinol in phosphate buffer and dilute similarly to this compound.
-
Prepare the xanthine oxidase solution in phosphate buffer to a final concentration of 0.1 U/mL just before use.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well UV-transparent plate, add 50 µL of the this compound dilutions (or allopurinol for positive control, or buffer for negative control).
-
Add 100 µL of the xanthine substrate solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine oxidase solution to each well.
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a UV-Vis microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction velocity of the control and V_sample is the reaction velocity in the presence of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
-
Kinetic Analysis:
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (xanthine, e.g., 15, 30, 60, 120 µM) and this compound (e.g., 0, IC50/2, IC50, IC50x2).
-
Calculate the reaction velocities for each condition.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine Km and Vmax and to identify the type of inhibition.[5][11]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Inhibitory Activity of this compound against α-Glucosidase
| Compound | IC50 (µM) | Mode of Inhibition | Ki (µM) |
| This compound | Value ± SD | e.g., Non-competitive | Value ± SD |
| Acarbose | Value ± SD | Competitive | Value ± SD |
Table 2: Kinetic Parameters for α-Glucosidase in the Presence of this compound
| This compound (µM) | Km (mM) | Vmax (µmol/min/mg) |
| 0 | Value ± SD | Value ± SD |
| [Concentration 1] | Value ± SD | Value ± SD |
| [Concentration 2] | Value ± SD | Value ± SD |
Table 3: Inhibitory Activity of this compound against Xanthine Oxidase
| Compound | IC50 (µM) | Mode of Inhibition | Ki (µM) |
| This compound | Value ± SD | e.g., Mixed | Value ± SD |
| Allopurinol | Value ± SD | Competitive | Value ± SD |
Table 4: Kinetic Parameters for Xanthine Oxidase in the Presence of this compound
| This compound (µM) | Km (µM) | Vmax (µmol/min/mg) |
| 0 | Value ± SD | Value ± SD |
| [Concentration 1] | Value ± SD | Value ± SD |
| [Concentration 2] | Value ± SD | Value ± SD |
Note: The actual values in the tables need to be determined experimentally.
Conclusion
The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound's inhibitory effects on α-glucosidase and xanthine oxidase. By following these detailed methodologies, researchers can obtain reliable kinetic data to elucidate the mechanism of action and inhibitory potency of this compound. This information is critical for advancing our understanding of the therapeutic potential of this natural compound and for guiding future drug development efforts.
References
- 1. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents, Antioxidant, and Enzyme Inhibitory Activities Supported by In-Silico Study of n-Hexane Extract and Essential Oil of Guava Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic study on the inhibition of xanthine oxidase by extracts from two selected Algerian plants traditionally used for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Guaijaverin: A Versatile Tool Compound for Elucidating Flavonoid-Protein Interactions
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin (quercetin 3-O-α-L-arabinopyranoside) is a flavonoid glycoside found in various medicinal plants, most notably in the leaves of guava (Psidium guajava). Its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-bacterial effects, stem from its ability to interact with a range of protein targets. This makes this compound an excellent tool compound for studying the molecular mechanisms underlying flavonoid-protein interactions. These interactions are fundamental to understanding the therapeutic potential of flavonoids and for the rational design of novel drugs. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in flavonoid-protein interaction studies.
Data Presentation: Quantitative Interaction Data
The following tables summarize the known quantitative data for the interaction of this compound with various protein targets.
Table 1: Enzyme Inhibition by this compound
| Target Enzyme | Organism/Tissue | IC50 Value | Inhibition Type | Reference(s) |
| Aldose Reductase | Rat Lens | 1.8 x 10⁻⁷ M (180 nM) | - | [1] |
| Pancreatic Lipase | Porcine Pancreas | Not explicitly defined as IC50, but significant inhibition up to 90.63% observed. | Noncompetitive | [2] |
Table 2: Protein Binding Affinity of this compound
| Binding Partner | Method | Binding Constant (Kb) / Dissociation Constant (Kd) | Number of Binding Sites (n) | Reference(s) |
| Human Serum Albumin (HSA) | Fluorescence Quenching | Kb (298 K): 2.15 (± 0.12) x 10⁵ M⁻¹Kb (303 K): 1.57 (± 0.09) x 10⁵ M⁻¹Kb (308 K): 1.12 (± 0.07) x 10⁵ M⁻¹ | ~1 | [3] |
Table 3: Antimicrobial Activity of this compound
| Organism | Strain | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Streptococcus mutans | MTCC 1943 | 4 mg/mL | [4] |
| Streptococcus mutans | CLSM 001 | 2 mg/mL | [4] |
Experimental Protocols
Detailed methodologies for key experiments to study this compound-protein interactions are provided below.
Enzyme Inhibition Assay: Aldose Reductase
This protocol is adapted for determining the inhibitory effect of this compound on aldose reductase by monitoring the oxidation of NADPH.[5][6][7]
Materials:
-
Aldose reductase (from rat lens or recombinant)
-
This compound
-
DL-Glyceraldehyde (substrate)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Phosphate buffer (0.067 M, pH 6.2)
-
Ammonium sulfate
-
96-well microplate reader or spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a homogenate of rat lens in phosphate buffer or use a purified recombinant aldose reductase solution. The final concentration should be adjusted to yield a linear rate of NADPH oxidation.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Prepare a 2.4 mM NADPH solution in phosphate buffer.
-
Prepare a 25 mM DL-glyceraldehyde solution in phosphate buffer.
-
-
Assay Mixture: In a 96-well plate, add the following in order:
-
110 µL of phosphate buffer
-
20 µL of aldose reductase solution
-
20 µL of NADPH solution
-
10 µL of this compound solution (or vehicle for control)
-
20 µL of ammonium sulfate solution
-
-
Initiation of Reaction: Start the reaction by adding 20 µL of the DL-glyceraldehyde substrate solution.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm for at least 5 minutes at 37°C. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Enzyme Inhibition Assay: Pancreatic Lipase
This protocol describes the determination of this compound's inhibitory activity against pancreatic lipase using p-nitrophenyl butyrate (p-NPB) as a substrate.[8][9]
Materials:
-
Porcine pancreatic lipase
-
This compound
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
DMSO (for dissolving this compound)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer immediately before use.
-
Prepare a stock solution of p-NPB in acetonitrile or a suitable solvent.
-
-
Assay Mixture:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 20 µL of the this compound solution (or DMSO for control) to each well.
-
Add 170 µL of Tris-HCl buffer and 6 µL of the lipase enzyme solution to each well.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 2 µL of the p-NPB substrate solution to each well to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 405 nm. The absorbance is due to the formation of p-nitrophenol upon hydrolysis of p-NPB by the lipase.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Fluorescence Quenching Assay for Protein Binding
This protocol details the use of fluorescence quenching to study the interaction between this compound and a protein, such as Human Serum Albumin (HSA).[3][10]
Materials:
-
Human Serum Albumin (HSA)
-
This compound
-
Phosphate buffer (e.g., pH 7.4)
-
Fluorometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of HSA (e.g., 10 µM) in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it with the phosphate buffer to the desired concentrations. Ensure the final solvent concentration is low (e.g., <1%) to avoid effects on protein structure.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 280 nm (to excite tryptophan residues in HSA) and record the emission spectrum from 300 to 450 nm.
-
First, record the fluorescence spectrum of the HSA solution alone.
-
Titrate the HSA solution with increasing concentrations of this compound. After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching of HSA fluorescence by this compound using the Stern-Volmer equation to determine the quenching constant.
-
Calculate the binding constant (Kb) and the number of binding sites (n) using the modified Stern-Volmer equation (double logarithm plot).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for studying flavonoid-protein interactions.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential points of inhibition in the MAPK signaling cascade by this compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Exploration of the Mechanism of this compound in Inhibiting Pancreatic Lipase Based on Multispectral Method, Molecular Docking, and Oral Lipid Tolerance Test in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the binding mechanism of this compound to human serum albumin: fluorescence spectroscopy and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.5.2. Aldose Reductase Inhibition Assay [bio-protocol.org]
- 6. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porcine pancreatic lipase inhibition assay [bio-protocol.org]
- 9. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Guaijaverin
For researchers, scientists, and drug development professionals, achieving the desired concentration of Guaijaverin in aqueous buffers is a critical step for robust and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in solubilizing this poorly water-soluble flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in aqueous solutions?
This compound, a flavonoid glycoside, exhibits low intrinsic solubility in aqueous buffers. While specific solubility can vary with buffer composition and pH, it is generally considered poorly soluble in water. However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethyl acetate.[1] For many biological assays, the required concentration of this compound often exceeds its aqueous solubility limit, necessitating the use of solubility enhancement techniques.
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
If you are encountering issues with dissolving this compound, consider the following initial steps:
-
Ensure the Quality of this compound: Verify the purity and integrity of your this compound sample. Impurities can sometimes affect solubility.
-
Pre-dissolve in an Organic Solvent: A common practice is to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMSO, before adding it to the aqueous buffer.[2][3][4] It is crucial to keep the final concentration of the organic solvent in your experimental system low enough to avoid affecting the biological assay.
-
Gentle Heating and Agitation: Mild heating (e.g., to 37°C) and sonication or vortexing can aid in the dissolution process.[4] However, be mindful of the compound's stability at elevated temperatures.
-
pH Adjustment: The solubility of many flavonoids is pH-dependent. Consider adjusting the pH of your buffer, as solubility often increases in more alkaline conditions. However, it's important to note that this compound is reported to be labile in alkaline conditions.[5]
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide provides solutions to specific problems you might encounter while preparing this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation occurs when adding the this compound-DMSO stock solution to the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final buffer composition. The percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution , ensuring it remains within a tolerable range for your specific experiment. 3. Utilize co-solvents or other excipients in your aqueous buffer to increase the solubility of this compound (see detailed protocols below). |
| The solution is cloudy or contains visible particles after attempting to dissolve this compound. | Incomplete dissolution of the compound. | 1. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove undissolved particles. This will provide a saturated solution at that specific concentration. 2. Employ a more effective solubilization technique , such as using co-solvents, cyclodextrins, or surfactants as detailed in the experimental protocols section. |
| The solubility of this compound seems to decrease over time, with precipitate forming in a previously clear solution. | The solution may be supersaturated and thermodynamically unstable. Changes in temperature or pH could also be a factor. This compound may be degrading. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.[3] 3. Investigate the stability of this compound under your specific experimental conditions (pH, temperature, light exposure). This compound should be protected from light.[2] |
Experimental Protocols for Enhancing this compound Solubility
Below are detailed protocols for common and effective methods to improve the solubility of this compound in aqueous buffers.
Protocol 1: Co-solvent Formulation
This method utilizes a mixture of solvents to increase the solubility of a poorly soluble compound. A known formulation for this compound can achieve a solubility of ≥ 2.5 mg/mL.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl in water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle warming and sonication can be used to aid dissolution.
-
In a sterile microcentrifuge tube, combine the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Saline For example, to prepare 1 mL of the final solution, you would add: 100 µL of 25 mg/mL this compound in DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.
-
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained.
Workflow for Co-solvent Formulation
Caption: Workflow for preparing a this compound solution using a co-solvent system.
Protocol 2: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. A known formulation for this compound using a cyclodextrin derivative can also achieve a solubility of ≥ 2.5 mg/mL.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
In a sterile microcentrifuge tube, add 10% of the this compound-DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution. For example, to prepare 1 mL of the final solution, add 100 µL of 25 mg/mL this compound in DMSO to 900 µL of the 20% SBE-β-CD solution.
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained.
Workflow for Cyclodextrin-Based Formulation
Caption: Workflow for solubilizing this compound using a cyclodextrin-based formulation.
Protocol 3: pH Adjustment
Adjusting the pH of the buffer can significantly impact the solubility of flavonoids. Generally, their solubility increases as the pH becomes more alkaline due to the deprotonation of hydroxyl groups. However, it is crucial to balance increased solubility with the potential for compound degradation, as this compound is known to be unstable in alkaline conditions.[5]
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., phosphate buffer, Tris buffer)
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly higher than the target concentration.
-
Place the suspension on a stir plate and begin stirring.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add 0.1 M NaOH dropwise to gradually increase the pH.
-
Observe the solution for clarity. Continue to add NaOH until the this compound is fully dissolved or until the desired pH is reached.
-
If the pH overshoots the target, carefully add 0.1 M HCl to adjust it back.
-
It is highly recommended to assess the stability of this compound at the final pH, as alkaline conditions can promote degradation.
Logical Relationship of pH, Solubility, and Stability
Caption: The interplay between pH, solubility, and stability for this compound.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound solubility.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Achieved Solubility | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (5.76 mM) | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.76 mM) | [2] |
| DMSO | ~100 mg/mL (~230.23 mM) | [6] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble (qualitative) | [1] |
Note: The solubility of this compound in various aqueous buffers at different pH values is not extensively reported in the literature. Researchers are encouraged to determine the solubility empirically for their specific buffer systems.
Stability Considerations
-
pH Stability: this compound is reported to be stable in acidic conditions but labile in alkaline environments.[5] It is crucial to evaluate the stability of this compound in your final formulation, especially if the pH is neutral to alkaline.
-
Temperature Stability: The compound is noted to be heat stable.[5] However, prolonged exposure to high temperatures should be avoided to minimize the risk of degradation.
-
Light Sensitivity: It is recommended to protect this compound solutions from light to prevent potential photodegradation.[2]
-
Storage: Stock solutions of this compound, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C.[3] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
By utilizing the information and protocols provided in this technical support center, researchers can overcome the challenges associated with the poor aqueous solubility of this compound and ensure the reliability and accuracy of their experimental outcomes.
References
Preventing the precipitation of Guaijaverin in cell culture media.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the precipitation of Guaijaverin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound, also known as quercetin-3-O-α-L-arabinopyranoside, is a naturally occurring flavonoid found in plants like guava (Psidium guajava).[1][2] It is investigated in cell culture for its numerous potential therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[3]
Q2: Why does this compound precipitate in my cell culture medium?
This compound, like many flavonoids, is a hydrophobic molecule with poor water solubility.[4] Cell culture media are aqueous-based, creating an environment where hydrophobic compounds like this compound tend to aggregate and precipitate out of the solution, especially at higher concentrations.
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble this compound available to the cells will be lower and unknown, leading to unreliable and irreproducible results.
-
Cellular Stress and Toxicity: The precipitate particles can cause physical stress to cells or exhibit different biological activities than the soluble form.
-
Confounded Data: It becomes difficult to distinguish between the effects of the compound and the effects of its precipitation.
Q4: Can the type of cell culture medium or serum affect this compound precipitation?
Yes. The composition of the cell culture medium can influence the solubility of this compound. Components like salts, pH, and the presence of proteins in fetal bovine serum (FBS) can interact with the compound. For instance, some compounds can be sequestered by albumin in serum, which might affect their availability.[5] Additionally, temperature shifts and evaporation of the medium in the incubator can increase the concentration of solutes and promote precipitation.[6][7]
Troubleshooting Guide
This section provides solutions to common problems encountered with this compound precipitation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation | The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent used for the stock solution is too low to maintain solubility. | 1. Optimize Stock Solution: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[8] 2. Use a Serial Dilution: Perform a two-step dilution. First, dilute the DMSO stock into a small volume of pre-warmed complete medium, vortexing gently. Then, add this intermediate dilution to the final culture volume. 3. Lower the Working Concentration: If possible, reduce the final concentration of this compound in your experiment. |
| Precipitation Over Time | The compound is unstable in the culture medium over longer incubation periods. Changes in temperature (from room temperature to 37°C) can decrease solubility. Evaporation of media in the incubator increases the compound's concentration. | 1. Pre-warm Media: Always use pre-warmed (37°C) cell culture medium for preparing your working solutions to avoid temperature shocks.[6] 2. Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent media evaporation.[7] 3. Consider Solubility Enhancers: For long-term experiments, consider using formulation aids like SBE-β-CD.[1][9] |
| Precipitation with Serum-Free Media | The absence of serum proteins, like albumin, which can help solubilize hydrophobic compounds, leads to lower solubility. | 1. Incorporate Solubility Enhancers: Use co-solvents or cyclodextrins in your formulation. A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to be effective.[1][9] 2. Test Different Media: If possible, test different serum-free media formulations, as their salt and component concentrations can affect solubility.[6] |
| Cell Toxicity Observed | The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is toxic to the cells. | 1. Minimize Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%.[5] 2. Include a Solvent Control: Always include a vehicle control group in your experiments (cells treated with the same final concentration of the solvent without this compound) to account for any solvent-induced effects.[5] |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents and Formulations
| Solvent/Formulation | Solubility | Reference(s) |
| DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble (specific concentrations not detailed) | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.76 mM) | [1][9] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.76 mM) | [1][9] |
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Final Concentration | Reference(s) |
| DMSO | ≤ 0.1% | [5] |
| Ethanol | ≤ 0.1% - 0.5% (varies by cell type) | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[9]
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[1]
-
Protocol 2: Preparation of a this compound Working Solution using a Two-Step Dilution
-
Objective: To dilute the this compound stock solution into the final cell culture medium while minimizing precipitation.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the volume of this compound stock solution needed for your final concentration. Ensure the final DMSO concentration will be ≤ 0.1%.
-
Step 1 (Intermediate Dilution): Add a small volume of pre-warmed complete cell culture medium (e.g., 500 µL) to a sterile tube. Add the calculated volume of this compound stock solution to this medium. Immediately mix well by gentle vortexing or pipetting.
-
Step 2 (Final Dilution): Transfer the intermediate dilution from Step 2 into the final volume of pre-warmed cell culture medium.
-
Swirl the culture flask or plate gently to ensure even distribution.
-
Immediately apply the medium to your cells.
-
Visualizations
Caption: A decision workflow for troubleshooting this compound precipitation.
Caption: Mechanism of co-solvents improving this compound solubility.
References
- 1. This compound | urease inhibitor | CAS# 22255-13-6 |Quercetin 3-O-α-L-arabinopyranoside) | Quercetin analog | naturally occurring flavonoid| antioxidant and antibacterial| InvivoChem [invivochem.com]
- 2. This compound | C20H18O11 | CID 5481224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enrichment of the flavonoid fraction from Eucommia ulmoides leaves by a liquid antisolvent precipitation method and evaluation of antioxidant activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Optimizing the dose and administration route for in vivo studies with Guaijaverin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guaijaverin in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in vivo?
A1: Direct studies on pure this compound are limited. However, studies on guava leaf extracts, which contain this compound, can provide guidance. Acute toxicity studies of methanolic bark extract of Psidium guajava in rats have shown that a single dose up to 5000 mg/kg body weight did not cause mortality or signs of toxicity.[1] For subacute toxicity, doses of 250, 500, and 1000 mg/kg of the extract were administered daily for 28 days.[2]
For anti-inflammatory studies in rats using an ethanolic extract of guava leaves, doses of 250 and 500 mg/kg were effective.[3] When using pure this compound, a dose-finding study is highly recommended, starting with a lower dose and escalating to determine the optimal therapeutic window for your specific model.
Q2: Which administration route is most appropriate for this compound?
A2: The choice of administration route depends on the experimental goals, including the desired pharmacokinetic profile.
-
Oral Gavage: This is a common route for administering substances to rodents and is relevant for studying potential oral therapeutics.[4][5] Given that guava leaves are traditionally consumed, this route has physiological relevance.
-
Intraperitoneal (IP) Injection: IP injection allows for bypassing the gastrointestinal tract and first-pass metabolism, which can increase bioavailability.[6][7] This route is often used in preclinical studies to assess the systemic effects of a compound.
-
Intravenous (IV) Injection: IV administration ensures 100% bioavailability and provides a rapid onset of action.[8] It is useful for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
Q3: How should I prepare a this compound formulation for in vivo administration?
A3: this compound, like many flavonoids, has poor water solubility. A suitable vehicle is necessary to ensure a homogenous and stable suspension or solution for accurate dosing. A common formulation involves a mixture of solvents. For example, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for flavonoids. It is crucial to add these co-solvents sequentially and ensure the solution is clear.
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability
Symptoms:
-
Inconsistent or lower-than-expected therapeutic effects in vivo.
-
Low plasma concentrations of this compound in pharmacokinetic studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility | The formulation may not be optimal for absorption. Consider micronization of the this compound powder to increase surface area. Experiment with different vehicle compositions, such as those including cyclodextrins, to enhance solubility. |
| First-Pass Metabolism | If using oral administration, this compound may be extensively metabolized in the gut wall and liver before reaching systemic circulation. Consider using a different administration route, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism. |
| Instability in GI Tract | The low pH of the stomach or digestive enzymes could degrade this compound.[9] Investigate the stability of this compound in simulated gastric and intestinal fluids. Enteric-coated formulations could be explored for oral administration to protect the compound from stomach acid. |
| Efflux by Transporters | P-glycoprotein and other efflux transporters in the intestine can pump this compound back into the gut lumen, reducing absorption. Co-administration with a known P-glycoprotein inhibitor (e.g., Verapamil, though use with caution and appropriate controls) could be investigated to assess the impact of efflux transporters. |
Issue 2: Adverse Effects or Toxicity in Animal Models
Symptoms:
-
Weight loss, lethargy, or other signs of distress in the animals.
-
Organ damage observed during necropsy and histopathological analysis.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Dose | The administered dose may be too high. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a lower dose and monitor animals closely for any adverse effects. |
| Vehicle Toxicity | The vehicle itself may be causing toxicity.[5] Always include a vehicle-only control group in your experiments. If toxicity is observed in this group, consider alternative, less toxic vehicle formulations. |
| Off-Target Effects | This compound may have unintended pharmacological effects. Carefully observe and record all clinical signs. Conduct a thorough literature search for known off-target effects of this compound or related flavonoids. |
| Route of Administration | The chosen route of administration may be causing localized irritation or toxicity. For example, repeated IP injections can cause peritonitis. Ensure proper injection technique and consider alternating injection sites.[6] |
Data Presentation
Table 1: Summary of In Vivo Dosing Information for Guava (Psidium guajava) Extracts Containing this compound
| Animal Model | Extract Type | Dose Range | Administration Route | Observed Effect | Reference |
| Rat | Methanolic Bark Extract | 5000 mg/kg (single dose) | Oral | No mortality or toxicity | [1] |
| Rat | Methanolic Bark Extract | 250, 500, 1000 mg/kg (daily for 28 days) | Oral | Minor liver inflammation at highest dose | [2] |
| Rat | Ethanolic Leaf Extract | 250, 500 mg/kg | Oral | Anti-inflammatory | [3] |
| Rat | Aqueous Bark Extract | 100, 200, 400 mg/kg | Oral | Antinociceptive | [10] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of this compound Formulation:
-
Based on the required dose and concentration, weigh the appropriate amount of this compound.
-
Prepare the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Add the DMSO to the this compound and vortex until dissolved.
-
Sequentially add PEG300, Tween-80, and Saline, vortexing between each addition to ensure a clear solution or a fine, homogenous suspension.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring it cannot move its head.
-
Measure the distance from the mouse's snout to the last rib to determine the appropriate length for gavage needle insertion.
-
Insert the gavage needle gently into the esophagus and advance it to the predetermined length.
-
Slowly administer the this compound formulation. The recommended volume for oral gavage in mice is typically up to 10 ml/kg.[5]
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Preparation of this compound Formulation:
-
Prepare a sterile formulation of this compound suitable for injection. The vehicle should be sterile and non-irritating.
-
-
Animal Handling and Dosing:
-
Properly restrain the rat. For IP injections, the animal should be positioned with its head tilted downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[6]
-
Insert a 23-25 gauge needle at a 30-40 degree angle.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the this compound formulation. The maximum recommended volume for IP injection in rats is 10 ml/kg.[6]
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting low bioavailability of this compound.
Caption: Postulated signaling pathways affected by this compound.
References
- 1. Evaluation of Acute and Subacute Toxicities of Psidium guajava Methanolic Bark Extract: A Botanical with In Vitro Antiproliferative Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of the anti-inflammatory effect of the leaves of Psidium guajava Linn. on experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Biochemical changes in the kidney and liver of rats following administration of ethanolic extract of Psidium guajava leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antinociceptive Activity of Aqueous Extract of Bark of Psidium Guajava in Albino Rats and Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Guaijaverin bioassays.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address inconsistencies in bioassays involving Guaijaverin (Quercetin 3-O-α-L-arabinopyranoside).
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows lower-than-expected or no bioactivity. What are the common causes?
A1: This is a frequent issue that can stem from several factors related to the compound's properties and handling:
-
Poor Solubility: this compound is soluble in DMSO, acetone, and other organic solvents but has very low solubility in aqueous solutions.[1][2] If your assay medium is primarily aqueous, the compound may precipitate, drastically reducing the effective concentration.
-
Troubleshooting: Prepare a high-concentration stock solution in 100% DMSO.[1] When diluting to the final concentration in your assay medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform a solubility test at your highest working concentration before starting the bioassay.
-
-
Compound Instability: this compound is reported to be alkali labile and requires protection from light.[1][2][3] Exposure to high pH or prolonged light can lead to degradation.
-
Troubleshooting: Store stock solutions in the dark at -20°C or -80°C.[1] Prepare working dilutions fresh for each experiment. Ensure the pH of your assay buffer is stable and not in the alkaline range.
-
-
Incorrect Concentration Range: The effective concentration of this compound varies significantly depending on the assay. For example, antibacterial MICs can be as high as 2-4 mg/mL, while urease inhibition IC50 is around 120 µM.[2][3]
-
Troubleshooting: Conduct a dose-response experiment with a wide range of concentrations to determine the optimal working range for your specific cell line and assay.
-
Q2: I am observing high variability between my experimental replicates. What should I check?
A2: High variability often points to procedural inconsistencies rather than a problem with the compound itself.
-
Pipetting and Mixing: Inaccurate pipetting or incomplete mixing of the compound into the assay medium can lead to inconsistent concentrations across wells.
-
Troubleshooting: Calibrate your pipettes regularly. When adding the this compound stock to the medium, vortex or mix thoroughly before dispensing into assay plates. Tap the plate gently to ensure even distribution.[4]
-
-
Cell-Based Assay Issues: Inconsistent cell seeding density, uneven cell health across the plate, or edge effects can cause significant variability.
-
Troubleshooting: Ensure you have a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, as they are most susceptible to evaporation and temperature fluctuations. Always include a vehicle control (medium with the same final concentration of DMSO) to assess the baseline response.
-
-
Sample Precipitation: As mentioned in Q1, if this compound precipitates out of solution during the incubation period, it will lead to erratic results.
-
Troubleshooting: Visually inspect the wells under a microscope for any signs of precipitation before and after the experiment. If precipitation is observed, you may need to add a small amount of a non-toxic solubilizing agent or lower the final concentration.[1]
-
Q3: My cells are showing unexpected cytotoxicity even at low concentrations of this compound. What could be the cause?
A3: While this compound itself can be cytotoxic at higher concentrations, unexpected toxicity may be due to other factors.[5][6]
-
Solvent Toxicity: DMSO can be toxic to many cell lines at concentrations above 0.5-1%.
-
Troubleshooting: Calculate the final DMSO concentration in all your wells. Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure it is not the source of the cytotoxicity.
-
-
Compound Purity: Impurities in the this compound sample could be responsible for the toxic effects.
-
Troubleshooting: Verify the purity of your compound using methods like HPLC. If possible, source the compound from a reputable supplier with a certificate of analysis.
-
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to flavonoids or other phenolic compounds.
-
Troubleshooting: Review the literature for studies using this compound on your specific cell line. Perform a standard cytotoxicity assay, such as an MTT or LDH assay, to establish a clear IC50 value for your experimental conditions.
-
Troubleshooting Workflows
The following diagram outlines a logical workflow for diagnosing inconsistent bioassay results.
Caption: A logical workflow for troubleshooting common issues in this compound bioassays.
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability by assessing the mitochondrial reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations (e.g., 1 to 500 µM). Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
Protocol 2: DPPH Radical Scavenging (Antioxidant) Assay
This assay evaluates the free radical scavenging activity of a compound.[8]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
Compound Preparation: Dissolve this compound in ethanol or methanol to prepare various concentrations (e.g., 10-500 µg/mL).
-
Reaction: In a 96-well plate, add 50 µL of the this compound solution to 150 µL of the DPPH solution.[8] Use ascorbic acid as a positive control and ethanol/methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 515-517 nm.
-
Calculation: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Protocol 3: Nitric Oxide (NO) Inhibition (Anti-inflammatory) Assay using Griess Reagent
This protocol measures the production of nitrite (a stable product of NO) in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[9]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 5x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in medium, final DMSO <0.5%) for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Calculation: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Quantitative Data Summary
The following tables summarize reported quantitative data for this compound's bioactivity. Note that values can vary based on experimental conditions.
Table 1: Enzyme Inhibition and Antioxidant Activity
| Assay Type | Target/Radical | IC50 Value | Source |
|---|---|---|---|
| Urease Inhibition | Jack Bean Urease | 120 µM | [2] |
| Pancreatic Lipase Inhibition | Pancreatic Lipase | IC50 not specified, but up to 90.63% inhibition | [10] |
| Hydroxyl Radical Scavenging | •OH | 214 µg/mL (for extract) | [11] |
| Ferrous Reducing Activity | Fe²+ | 206 µg/mL (for extract) |[11] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Strain | MIC Value | Source |
|---|---|---|---|
| Streptococcus mutans | MTCC 1943 | 4 mg/mL | [2][3] |
| Streptococcus mutans | CLSM 001 | 2 mg/mL |[2][3] |
Signaling Pathways
This compound and related guava leaf flavonoids have been shown to modulate key inflammatory and signaling pathways.
Inhibition of the NF-κB Signaling Pathway
In many inflammatory conditions, lipopolysaccharide (LPS) activates the NF-κB pathway, leading to the expression of pro-inflammatory enzymes like iNOS and COX-2. Guava leaf extracts have been shown to prevent the degradation of IκBα, which is a critical step in NF-κB activation. This keeps NF-κB sequestered in the cytoplasm, preventing it from initiating inflammatory gene transcription.[9][12]
Caption: Inhibition of the LPS-induced NF-κB pathway by this compound-containing extracts.
Modulation of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for cell proliferation and invasion, often through the regulation of matrix metalloproteinases (MMPs). Butanol fractions of guava leaf extract, which contain flavonoids, have been found to suppress the expression and activity of MMP-2 and MMP-9. This effect is achieved, in part, by downregulating the activation of ERK1/2, a key component of the MAPK pathway.[13][14]
References
- 1. This compound | urease inhibitor | CAS# 22255-13-6 |Quercetin 3-O-α-L-arabinopyranoside) | Quercetin analog | naturally occurring flavonoid| antioxidant and antibacterial| InvivoChem [invivochem.com]
- 2. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of Peruvian propolis and Psidium guajava on human gingival fibroblasts, PBMCs and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fermented guava leaf extract inhibits LPS-induced COX-2 and iNOS expression in Mouse macrophage cells by inhibition of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoid fraction of guava leaf extract attenuates lipopolysaccharide-induced inflammatory response via blocking of NF-κB signalling pathway in Labeo rohita macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The butanol fraction of guava (Psidium cattleianum Sabine) leaf extract suppresses MMP-2 and MMP-9 expression and activity through the suppression of the ERK1/2 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Guaijaverin Instability in Long-Term Storage
Welcome to the technical support center for Guaijaverin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term storage and stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound.
Problem 1: Visible Color Change or Degradation of Solid this compound
| Potential Cause | Recommended Solution |
| Exposure to Alkaline Conditions | This compound is known to be alkali labile. Ensure all storage containers and handling equipment are free from alkaline residues. Use pH-neutral cleaning agents and rinse thoroughly with purified water. |
| High Humidity | As a hygroscopic compound, this compound can absorb moisture, which may accelerate degradation. Store in a desiccator with a suitable desiccant (e.g., silica gel). Consider co-processing with excipients that deflect moisture. |
| Elevated Temperature | Thermal degradation can occur, especially in the presence of moisture. Store at recommended temperatures (see FAQ 1). Avoid frequent temperature fluctuations. |
| Light Exposure | Flavonoids can be susceptible to photodegradation. Store this compound in amber vials or in a light-proof container to protect it from light. |
Problem 2: Inconsistent Results in Biological Assays
| Potential Cause | Recommended Solution |
| Degradation in Solution | This compound is unstable in alkaline solutions. Prepare solutions fresh in a slightly acidic or neutral buffer (pH < 7) immediately before use. Avoid storing stock solutions for extended periods unless stability has been verified under your specific conditions. |
| Inaccurate Concentration | Degradation of the stock material can lead to a lower actual concentration than calculated. Regularly check the purity of your this compound stock using a stability-indicating analytical method, such as the HPLC-UV method detailed below. |
| Interaction with Assay Components | Some assay components may create an alkaline microenvironment, leading to degradation. Evaluate the pH of your final assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at a controlled low temperature and low humidity. Based on stability data for the aglycone, quercetin, the following conditions are recommended:
-
Temperature: ≤ -20°C for long-term storage (months to years). For short-term storage (days to weeks), 2-8°C is acceptable.
-
Humidity: Store in a desiccator with a desiccant to maintain a low relative humidity (RH).
-
Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q2: My this compound has turned a brownish color. Is it still usable?
A2: A color change from a pale yellow to a brownish hue is a visual indicator of degradation. While it may still contain some active compound, the purity is compromised, and the presence of degradation products could interfere with your experiments. It is strongly recommended to use a fresh, pure sample. The purity of the discolored sample should be assessed using a stability-indicating HPLC method before any use.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for this compound, particularly in alkaline conditions, is the hydrolysis of the glycosidic bond, which cleaves the arabinose sugar from the quercetin aglycone. The resulting quercetin is then susceptible to further degradation, which can involve the opening of the C-ring. Oxidative degradation can also occur, particularly at the catechol moiety (3',4'-dihydroxy groups) of the B-ring.
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO or ethanol. For aqueous buffers, ensure the pH is neutral or slightly acidic (pH 6-7). Prepare solutions fresh and use them immediately. If short-term storage is necessary, store in small aliquots at ≤ -20°C to minimize freeze-thaw cycles. It is advisable to conduct a preliminary stability study of your stock solution under your specific storage conditions.
Q5: Are there any formulation strategies to enhance the stability of this compound?
A5: Yes, several strategies can be employed to enhance stability:
-
Co-crystallization: Forming co-crystals with a suitable co-former can improve the physicochemical properties of this compound, including its stability.
-
Encapsulation: Encapsulating this compound in systems like cyclodextrins or liposomes can protect it from environmental factors such as light, moisture, and oxygen.
-
Solid Dispersions: Creating a solid dispersion with a polymer can inhibit crystallization and improve stability.
Quantitative Data Summary
The following table summarizes the degradation kinetics of Quercetin, the aglycone of this compound, under various conditions. This data can be used as a proxy to understand the potential instability of this compound.
| Condition | Compound | Rate Constant (k) | Reference |
| pH 6.0, 37°C | Quercetin | 2.81 x 10⁻² h⁻¹ | [1] |
| pH 7.5, 37°C | Quercetin | 0.375 h⁻¹ | [1] |
| 50°C | Quercetin | 0.245 h⁻¹ | [1] |
| 65°C | Quercetin | 1.42 h⁻¹ | [1] |
This data highlights the significant increase in degradation rate with increasing pH and temperature.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This method is adapted from established protocols for quercetin and its glycosides and is suitable for assessing the purity and degradation of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 40% B
-
20-25 min: 40% to 10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 350 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Sample Preparation: Dissolve this compound in methanol or DMSO to a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to a suitable concentration for analysis.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution with 0.1 M NaOH before injection.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 2 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours. Dissolve the sample in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified period (e.g., 24 hours).
Analyze all stressed samples using the stability-indicating HPLC-UV method. The appearance of new peaks and a decrease in the main this compound peak will indicate degradation.
Visualizations
References
Technical Support Center: Minimizing Guaijaverin Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the interference of Guaijaverin in your fluorescence-based assays. This compound, a flavonoid with potential therapeutic properties, can inherently interfere with fluorescence readings through its own fluorescent nature and quenching abilities. This guide will equip you with the knowledge and protocols to identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with fluorescence assays?
This compound is a flavonoid, specifically a glycoside of quercetin (quercetin-3-O-arabinopyranoside). Flavonoids are a class of natural compounds known for their antioxidant and other biological activities.[1] Like many flavonoids, this compound possesses intrinsic fluorescence (autofluorescence), meaning it can absorb and emit light, which can lead to false-positive signals in fluorescence-based assays. Additionally, it can interfere through a phenomenon known as fluorescence quenching, where it decreases the fluorescence intensity of other molecules, potentially causing false-negative results.
Q2: What are the main types of interference caused by this compound?
There are two primary mechanisms by which this compound can interfere with fluorescence assays:
-
Autofluorescence: this compound itself can fluoresce, adding to the total fluorescence signal and potentially masking the signal from your specific probe or leading to artificially high readings. Flavonoids like quercetin, the core structure of this compound, can exhibit fluorescence emission at various wavelengths, often in the green to red spectrum.[2][3][4]
-
Fluorescence Quenching: this compound can decrease the fluorescence intensity of your assay's fluorophore. This can occur through several mechanisms, including collisional quenching (dynamic quenching) or the formation of a non-fluorescent complex with the fluorophore (static quenching).[5] This can lead to an underestimation of the true signal.
Q3: At what wavelengths might this compound interfere?
Q4: How can I quickly check if this compound is interfering in my assay?
A simple control experiment can help you determine if this compound is causing interference. Prepare a sample containing this compound at the highest concentration used in your experiment but without your fluorescent probe or substrate. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal in this control well indicates autofluorescence. To check for quenching, compare the fluorescence of your complete assay with and without this compound. A significant decrease in signal in the presence of this compound suggests quenching.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
If you observe a higher-than-expected fluorescence signal in the presence of this compound, it is likely due to its intrinsic fluorescence.
Troubleshooting Workflow for Autofluorescence
Caption: A decision tree for troubleshooting high background signals.
Mitigation Strategies for Autofluorescence
| Strategy | Description | Recommended Fluorophores (if applicable) |
| Spectral Shift | Move to fluorophores with excitation and emission wavelengths further into the red region of the spectrum, where flavonoid autofluorescence is typically lower.[7] | Cy5, Alexa Fluor 647, BODIPY 630/650 |
| Blank Correction | For each concentration of this compound tested, prepare a corresponding control well containing the same concentration of this compound in the assay buffer without the fluorescent reporter. Subtract the average fluorescence of these control wells from your experimental wells. | N/A |
| Time-Resolved Fluorescence (TRF) | If your plate reader has TRF capabilities, this can be a powerful method to reduce interference from short-lived autofluorescence. | Lanthanide-based fluorophores (e.g., Terbium, Europium) |
Experimental Protocol: Blank Correction for this compound Autofluorescence
-
Prepare a dilution series of this compound in your assay buffer at 2x the final desired concentrations.
-
Plate Layout:
-
Column 1 (Blank): Assay buffer only.
-
Column 2 (this compound Control): Add 50 µL of each 2x this compound concentration. Add 50 µL of assay buffer.
-
Column 3 (Assay Control): Add 50 µL of assay buffer. Add 50 µL of your 2x fluorescent probe/reagent mix.
-
Columns 4-12 (Experimental): Add 50 µL of each 2x this compound concentration. Add 50 µL of your 2x fluorescent probe/reagent mix.
-
-
Incubate the plate according to your standard assay protocol.
-
Read Fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the average fluorescence of the "Blank" wells and subtract this from all other wells.
-
For each this compound concentration, calculate the average fluorescence of the "this compound Control" wells.
-
Subtract the corresponding "this compound Control" average from each of your "Experimental" wells.
-
Issue 2: Lower Than Expected Fluorescence Signal (Potential Quenching or Inner Filter Effect)
A decrease in fluorescence intensity in the presence of this compound can be due to fluorescence quenching or the inner filter effect (where this compound absorbs either the excitation or emission light).
Troubleshooting Workflow for Signal Reduction
Caption: A decision tree for troubleshooting reduced fluorescence signals.
Mitigation Strategies for Quenching and Inner Filter Effect
| Strategy | Description | Quantitative Correction |
| Inner Filter Effect (IFE) Correction | Mathematically correct for the absorption of excitation and/or emission light by this compound. This requires measuring the absorbance of this compound at the relevant wavelengths. | Fcorrected = Fobserved x 10(Aex + Aem)/2 |
| Reduce Pathlength | Use low-volume, black microplates to minimize the distance light travels through the sample, thus reducing the IFE. | N/A |
| Optimize Fluorophore Concentration | In some cases, increasing the concentration of the fluorescent probe can help overcome quenching effects, but this must be balanced with potential for self-quenching of the probe. | N/A |
Experimental Protocol: Correction for the Inner Filter Effect (IFE)
-
Measure Absorbance:
-
Prepare a dilution series of this compound in your assay buffer.
-
Using a spectrophotometer or plate reader with absorbance capabilities, measure the absorbance spectrum of each this compound concentration to determine the absorbance at your assay's excitation (Aex) and emission (Aem) wavelengths.
-
-
Perform Fluorescence Assay:
-
Run your fluorescence assay as you normally would with the this compound dilution series.
-
-
Apply Correction Formula:
-
For each well, use the following formula to calculate the corrected fluorescence (Fcorrected): Fcorrected = Fobserved x 10(Aex + Aem)/2
-
Where:
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance of this compound at the excitation wavelength at that concentration.
-
Aem is the absorbance of this compound at the emission wavelength at that concentration.
-
-
Signaling Pathway and Assay Workflow Visualizations
Signaling Pathway Example: Kinase Inhibition Assay
This compound might be screened for its effect on a kinase signaling pathway. The following diagram illustrates a generic kinase cascade.
Caption: A generic kinase signaling pathway potentially targeted by this compound.
Experimental Workflow: Fluorescence Polarization (FP) Assay
Fluorescence polarization is a common technique to study molecular interactions. The following workflow illustrates how to conduct an FP-based kinase assay and where this compound's interference might occur.
Caption: Workflow for a fluorescence polarization kinase assay.
By following these guidelines and protocols, you can effectively identify and minimize the interference of this compound in your fluorescence-based assays, leading to more accurate and reliable experimental results.
References
Strategies to reduce the cytotoxicity of Guaijaverin at high concentrations.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of Guaijaverin at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with this compound in our cancer cell line assays, which is limiting our therapeutic window. What is the likely mechanism of this cytotoxicity?
A1: At high concentrations, this compound, like other flavonoids, can induce cytotoxicity primarily through the induction of apoptosis. This process involves multiple signaling pathways. Key mechanisms include the activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by an increase in reactive oxygen species (ROS), activation of caspases, and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.
Q2: How can we reduce the off-target cytotoxicity of this compound in our experiments without compromising its anti-cancer effects?
A2: Several strategies can be employed to mitigate the cytotoxicity of this compound at high concentrations. These include:
-
Formulation Strategies: Encapsulating this compound in drug delivery systems like liposomes or nanoparticles can control its release and potentially improve its targeted delivery to cancer cells, thereby reducing its effect on non-target cells.
-
Combination Therapy: Using this compound in combination with other therapeutic agents may allow for a dose reduction of this compound while maintaining or even enhancing the desired anti-cancer effect through synergistic action.
-
Structural Modification: Chemical modifications, such as PEGylation (conjugation with polyethylene glycol), can alter the pharmacokinetic profile of the compound, potentially reducing its systemic toxicity.
Q3: Are there specific formulation approaches that have proven effective for flavonoids like this compound?
A3: Yes, lipid-based delivery systems are a promising approach for flavonoids. Nanoemulsions, solid lipid nanoparticles, and liposomes have been shown to improve the bioavailability and reduce the toxicity of similar flavonoids. For instance, liposomal formulations of quercetin, the aglycone of this compound, have demonstrated reduced cytotoxicity and improved therapeutic effects in preclinical studies.
Q4: What are the key signaling pathways to investigate when assessing this compound-induced cytotoxicity?
A4: When investigating the cytotoxic effects of this compound, it is crucial to examine key apoptosis-related signaling pathways. These include the p53 pathway, the caspase cascade, and the regulation of the Bcl-2 family of proteins. Additionally, pathways like NF-κB and MAPK, which are involved in inflammation and cell survival, can be modulated by flavonoids and are relevant to study.
Troubleshooting Guides
Issue: High variability in cytotoxicity assay results with this compound.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: this compound, like many flavonoids, may have poor aqueous solubility at high concentrations. Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all wells.
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Perform a cell count immediately before seeding to ensure accuracy.
-
Issue: this compound appears to be cytotoxic to both cancer and control (non-cancerous) cell lines at similar concentrations.
-
Possible Cause: Lack of Selective Toxicity at High Concentrations.
-
Troubleshooting Step 1: Implement a Formulation Strategy. Encapsulate this compound in a nanocarrier system to potentially enhance its delivery to cancer cells. See the "Experimental Protocols" section for a liposomal formulation method.
-
Troubleshooting Step 2: Explore Combination Therapy. Investigate the synergistic effects of this compound with a known anti-cancer drug. This may allow you to use a lower, less toxic concentration of this compound.
-
Quantitative Data
Due to the limited availability of specific IC50 values for this compound across a wide range of cell lines, the following table presents data for its aglycone, Quercetin , as a reference. The structural similarity between Quercetin and this compound suggests that their cytotoxic profiles may be comparable.
| Cell Line | Cancer Type | Quercetin IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 37 | [1] |
| MDA-MB-231 | Breast Cancer | >100 | [1] |
| HepG2 | Liver Cancer | 150 | [2] |
| Caco-2 | Colon Cancer | 79 | [2] |
| A549 | Lung Cancer | Not specified | |
| HeLa | Cervical Cancer | 29.49 (as Quercetin) | [3] |
Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol describes the preparation of liposomes to encapsulate this compound, which may help reduce its cytotoxicity.
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Add this compound (dissolved in a small amount of methanol) to the lipid mixture.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with a phosphate-buffered saline (PBS) solution by gentle rotation. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.
-
-
Purification:
-
Remove unencapsulated this compound by centrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the encapsulation efficiency, particle size, and zeta potential of the prepared liposomes.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol is for determining the cell viability upon treatment with this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or its formulated version. Include untreated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Protocol 3: LDH Release Assay for Cytotoxicity Assessment
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
-
LDH Reaction:
-
Add the collected supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells (spontaneous release) and maximum release (lysed cells).
-
Visualizations
Signaling Pathways
Caption: Experimental workflow to reduce and assess this compound cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
References
- 1. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Selecting the appropriate vehicle for dissolving Guaijaverin for animal studies.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful dissolution and administration of Guaijaverin in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?
A1: For in vivo administration, particularly for oral gavage or intraperitoneal injections, a common and effective vehicle for this compound is a co-solvent formulation. A widely used composition is a mixture of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Tween-80, and 45% Saline.[1][2][3][4] This combination is designed to solubilize hydrophobic compounds like this compound for administration to animals.[4] For sensitive animal models, the concentration of DMSO can be reduced.
Q2: What is the solubility of this compound in this recommended vehicle?
Q3: How should I prepare the this compound solution using the recommended co-solvent vehicle?
A3: To ensure proper dissolution and avoid precipitation, it is crucial to add the solvents sequentially. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle is to first dissolve the this compound in DMSO before adding the other components.
Q4: Can I store the prepared this compound solution? If so, for how long and under what conditions?
A4: There is limited specific long-term stability data available for this compound in the recommended co-solvent vehicle. As a general guideline for flavonoid compounds, it is best to prepare the solution fresh before each experiment. If short-term storage is necessary, it is advisable to store the solution at -20°C or -80°C and protect it from light. It is highly recommended to conduct a small-scale stability study to determine the maximum storage duration for your specific concentration and experimental conditions.
Q5: What are the key signaling pathways modulated by this compound?
A5: this compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the NF-κB, PI3K/Akt, and Nrf2 pathways. These pathways are involved in inflammation, cell survival, and antioxidant responses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound does not fully dissolve. | - Incorrect solvent addition order.- Insufficient vortexing or sonication.- Concentration exceeds solubility limit. | - Ensure this compound is first completely dissolved in DMSO before adding other co-solvents.- Use a vortex mixer or sonicator to aid dissolution.- Perform a solubility test to determine the maximum achievable concentration in your vehicle. |
| The solution appears cloudy or precipitates over time. | - The compound is precipitating out of the solution.- Instability of the formulation. | - Prepare the solution fresh before each use.- If precipitation occurs upon addition of saline, try reducing the final concentration of this compound.- Consider using a precipitation inhibitor, although this would require further formulation development. |
| Animal shows signs of distress after administration (oral gavage). | - Improper gavage technique causing esophageal or stomach injury.- The vehicle itself may be causing irritation. | - Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle size and lubricate the tip.- Administer a vehicle-only control group to assess for any adverse effects of the vehicle itself. For sensitive animals, consider reducing the percentage of DMSO. |
| Inconsistent results between experiments. | - Degradation of this compound in the stored solution.- Inaccurate dosing due to precipitation. | - Prepare fresh solutions for each experiment to ensure consistency.- Visually inspect the solution for any precipitation before each administration. If precipitation is observed, the solution should be remade. |
Quantitative Data Summary
Table 1: Common Co-Solvent Vehicle Composition for In Vivo Studies
| Component | Percentage (v/v) | Purpose |
| Dimethyl Sulfoxide (DMSO) | 10% | Primary solvent for dissolving this compound |
| Polyethylene Glycol 300 (PEG300) | 40% | Co-solvent to improve solubility |
| Tween-80 | 5% | Surfactant to enhance stability and prevent precipitation |
| Saline (0.9% NaCl) | 45% | Aqueous base for injection |
Note: For sensitive animal models, a lower concentration of DMSO (e.g., 2-5%) can be used, with the volume being replaced by saline.[2]
Experimental Protocols
Protocol for Preparation of this compound Solution (10% DMSO/40% PEG300/5% Tween-80/45% Saline)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Volumes: Determine the total volume of the final solution needed and calculate the required volume of each component based on the percentages in Table 1.
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile tube/vial.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution. Ensure the solution is clear.
-
-
Add PEG300:
-
To the this compound-DMSO solution, add the calculated volume of PEG300.
-
Vortex the mixture until it is homogeneous.
-
-
Add Tween-80:
-
Add the calculated volume of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
-
Add Saline:
-
Slowly add the calculated volume of sterile saline to the mixture while vortexing. The solution should remain clear.
-
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the concentration of this compound is too high for this vehicle.
Protocol for Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume.
-
Dose Calculation: Calculate the required volume of the this compound solution based on the desired dose (mg/kg) and the concentration of your solution.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the solution from the syringe.
-
Withdrawal and Monitoring: Gently withdraw the gavage needle. Monitor the mouse for a few minutes after the procedure for any signs of respiratory distress.
Signaling Pathway Diagrams
References
How to account for Guaijaverin's metal-chelating properties in experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the metal-chelating properties of Guaijaverin in experimental settings. The following information, presented in a question-and-answer format, addresses potential issues and offers practical solutions for accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the metal-chelating properties of this compound?
Q2: How can this compound's metal chelation affect my biological assays?
The metal-chelating properties of this compound can significantly impact the results of various biological assays in several ways:
-
Interference with Metal-Dependent Enzymes: Many enzymes require metal ions as cofactors for their activity. If this compound chelates these essential metal ions from the assay medium, it can lead to an apparent inhibition of the enzyme, which may be misinterpreted as a direct inhibitory effect of the compound on the enzyme itself.
-
Alteration of Redox Cycling: Transition metals like iron and copper can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This compound's ability to chelate these metals can either suppress or, under certain conditions, enhance ROS production, thereby affecting assays that measure oxidative stress or antioxidant activity.[3]
-
Assay Artifacts: In high-throughput screening (HTS), metal-chelating compounds are a known source of pan-assay interference compounds (PAINS).[4] This can lead to false-positive results due to various mechanisms, including direct interference with assay components or detection methods.[4][5]
Q3: My results with this compound are inconsistent. Could metal chelation be the cause?
Inconsistent results are a common issue when working with metal-chelating compounds. The variability can arise from:
-
Trace Metal Contamination: The presence of varying trace amounts of metal ions in your buffers, media, or even the this compound sample itself can lead to inconsistent chelation and, consequently, variable biological effects.
-
pH Sensitivity: The stability of flavonoid-metal complexes is often pH-dependent.[2] Minor variations in the pH of your experimental setup can alter the extent of chelation and affect your results.
-
Competition with Other Molecules: The presence of other chelating agents or metal-binding molecules in your assay system can compete with this compound for metal ions, leading to unpredictable outcomes.
To troubleshoot, it is crucial to control for trace metal contamination by using high-purity reagents and metal-free buffers where appropriate. Additionally, maintaining a stable and well-documented pH is essential.
Troubleshooting Guide
| Issue | Possible Cause (related to metal chelation) | Recommended Action |
| Unexpected Inhibition in an Enzyme Assay | This compound is chelating a metal cofactor essential for enzyme activity. | 1. Identify if the enzyme is metal-dependent. 2. Supplement the assay buffer with a slight excess of the specific metal cofactor. 3. Use a non-chelating buffer. 4. Include a known chelator (e.g., EDTA) as a positive control. |
| High Variability in Antioxidant Assays | Trace metal contamination in buffers is catalyzing or inhibiting oxidative reactions in a variable manner. | 1. Prepare all solutions with metal-free water (e.g., Chelex-treated). 2. Analyze the antioxidant activity in the presence and absence of added transition metals to understand the contribution of chelation. |
| Discrepancies Between In Vitro and Cell-Based Assays | Altered bioavailability of this compound and/or essential metal ions in the cellular environment. | 1. Measure the intracellular concentration of this compound and relevant metals. 2. Consider the composition of the cell culture medium and its potential to interact with this compound. |
| This compound Shows Activity in Multiple, Unrelated HTS Assays | Pan-Assay Interference (PAINS) behavior due to metal chelation. | 1. Perform counter-screens and control experiments to identify assay artifacts. 2. Consult PAINS databases to check for structural alerts. 3. Vary assay conditions (e.g., detergent concentration) to test for non-specific activity. |
Quantitative Data on Flavonoid-Metal Chelation
While specific stability constants for this compound are scarce, the following table provides data for its aglycone, Quercetin, and other related flavonoids to offer a point of reference. The stability constant (log K) indicates the strength of the interaction between the flavonoid and the metal ion; a higher value signifies a more stable complex.
| Flavonoid | Metal Ion | log K | Stoichiometry (Flavonoid:Metal) | Reference |
| Quercetin | Fe(III) | 12.3 | 2:1 | Furia, T. E. (1972). CRC Handbook of Food Additives. |
| Quercetin | Fe(II) | 7.6 | 2:1 | Furia, T. E. (1972). CRC Handbook of Food Additives. |
| Quercetin | Cu(II) | 7.4 | 1:1 | Lemmens, J. M., et al. (1991). J. Inorg. Biochem. |
| Quercetin | Zn(II) | 6.9 | 1:1 | Hider, R. C., et al. (2001). Metallomics. |
| Rutin (Quercetin-3-O-rutinoside) | Fe(II) | 5.3 | 1:1 | Afanas'ev, I. B., et al. (1989). Biochem. Pharmacol. |
Note: The stability of metal complexes can be influenced by experimental conditions such as pH, ionic strength, and solvent.
Experimental Protocols
Protocol 1: UV-Visible Spectrophotometry for Detecting this compound-Metal Chelation
This method relies on the change in the absorption spectrum of this compound upon complexation with a metal ion.
Materials:
-
This compound stock solution (in a suitable solvent like methanol or DMSO)
-
Metal salt solutions (e.g., FeCl₃, CuSO₄, ZnCl₂) in water or a suitable buffer
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Record the UV-Vis spectrum of a dilute solution of this compound (e.g., 25 µM) from 200 to 600 nm.
-
Titrate the this compound solution with increasing concentrations of the metal salt solution.
-
Record the UV-Vis spectrum after each addition of the metal salt.
-
Observe for bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima and the appearance of new absorption bands, which indicate the formation of a this compound-metal complex.[2]
Protocol 2: Job's Plot for Determining Stoichiometry
This method, also known as the method of continuous variation, is used to determine the binding stoichiometry of the this compound-metal complex.[6][7]
Materials:
-
Equimolar stock solutions of this compound and the metal salt.
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of this compound and the metal ion, but with varying mole fractions of each component (from 0 to 1).
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex (determined from Protocol 1).
-
Plot the absorbance as a function of the mole fraction of this compound.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[6] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 indicates a 2:1 (this compound:Metal) stoichiometry.
Protocol 3: HPLC-Based Assay for Quantifying Chelation Activity
This method quantifies the chelation activity by measuring the decrease in the free this compound concentration after incubation with a metal ion.[1][3][8]
Materials:
-
This compound solution of known concentration
-
Metal salt solution (e.g., FeSO₄)
-
HPLC system with a UV detector
-
Appropriate HPLC column and mobile phase for this compound analysis
Procedure:
-
Prepare a standard curve for this compound using the HPLC system.
-
Incubate a known concentration of this compound with a specific concentration of the metal salt solution for a defined period (e.g., 30 minutes) at a controlled temperature and pH.
-
As a control, incubate the same concentration of this compound with the buffer/solvent used for the metal salt solution.
-
After incubation, inject the samples into the HPLC system and quantify the peak area of the free this compound.
-
The reduction in the peak area of this compound in the presence of the metal ion compared to the control indicates the extent of chelation.[3][8]
Visualizations
Caption: Mechanism of this compound-Metal Chelation.
Caption: Experimental Workflow for Analyzing this compound's Metal Chelation.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. A novel HPLC-assisted method for investigation of the Fe2+-chelating activity of flavonoids and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 6. Job plot - Wikipedia [en.wikipedia.org]
- 7. Job's method [franklychemistry.co.uk]
- 8. researchgate.net [researchgate.net]
Addressing the auto-oxidation of Guaijaverin during experimental procedures.
Welcome to the technical support center for Guaijaverin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the auto-oxidation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (quercetin-3-O-α-L-arabinopyranoside) is a flavonoid glycoside found in plants such as guava (Psidium guajava). Like many flavonoids, it is susceptible to auto-oxidation, a process of degradation in the presence of oxygen. This degradation can be accelerated by experimental conditions such as pH, temperature, and light exposure. The auto-oxidation of this compound can lead to a loss of its biological activity and the formation of degradation products that may interfere with experimental results, leading to artifacts and a lack of reproducibility.
Q2: What are the main factors that promote the auto-oxidation of this compound?
A2: The primary factors that contribute to the auto-oxidation of this compound and other flavonoids include:
-
pH: Alkaline conditions (pH > 7) significantly accelerate the rate of oxidation. This compound is known to be alkali-labile[1].
-
Temperature: Higher temperatures can increase the rate of degradation.
-
Light: Exposure to UV and even ambient light can promote photodegradation.
-
Oxygen: The presence of dissolved oxygen in solvents is a key requirement for auto-oxidation.
-
Metal Ions: Trace metal ions can catalyze oxidative reactions.
Q3: How can I visually identify if my this compound solution has degraded?
A3: A common sign of flavonoid oxidation is a color change in the solution. Freshly prepared solutions of this compound are typically light yellow. Upon degradation, the solution may darken, turning yellow-brown or brown. However, a visual inspection is not a definitive test, and chromatographic methods like HPLC are recommended for confirming the integrity of the compound.
Q4: What are the degradation products of this compound, and can they affect my experiment?
A4: The auto-oxidation of the aglycone of this compound, quercetin, involves the cleavage of its C-ring, leading to the formation of smaller phenolic compounds such as protocatechuic acid and phloroglucinol carboxylic acid. These degradation products may have their own biological activities or interfere with analytical measurements, potentially leading to misleading experimental outcomes.
Q5: Is this compound more or less stable than its aglycone, Quercetin?
A5: this compound is generally more stable than quercetin. The glycosidic bond at the 3-hydroxyl group in this compound protects this reactive site from participating in the initial steps of auto-oxidation. Studies on similar quercetin glycosides have shown that glycosylation at this position significantly enhances stability, particularly in alkaline conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results in cell-based assays. | Auto-oxidation of this compound in the culture medium. | Prepare fresh this compound stock solutions for each experiment. Minimize the exposure of the treatment solution to light and air. Consider pre-incubating the medium with this compound for a shorter duration. |
| Loss of activity in antioxidant assays (e.g., DPPH, ABTS). | Degradation of this compound during the assay. | Prepare this compound solutions in an appropriate solvent (e.g., DMSO, ethanol) immediately before use. Protect the solutions from light. Perform the assay in a pH-controlled environment, avoiding alkaline conditions if possible. |
| Color change observed in this compound stock or working solutions. | Auto-oxidation of the compound. | Discard the discolored solution. Prepare a fresh solution using high-purity solvents. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil. |
| Unexpected peaks in HPLC or LC-MS analysis. | Presence of degradation products. | Confirm the identity of the degradation products by comparing with known standards if available. Optimize experimental conditions (pH, temperature, light exposure) to minimize degradation. Use freshly prepared samples for analysis. |
Data Presentation
While specific kinetic data for this compound is limited, the following table summarizes the stability of its aglycone, Quercetin, under various conditions, which can serve as a useful reference.
| Condition | Observation for Quercetin Stability | Implication for this compound |
| pH | Degradation is significantly faster at pH > 7. | This compound is also expected to be more stable in acidic to neutral pH. Avoid alkaline buffers. |
| Temperature | Thermal degradation is observed at elevated temperatures (e.g., 90-100°C). | Use the lowest feasible temperature for your experiments and avoid heating this compound solutions. |
| Solvent | Stable in DMSO and ethanol when stored properly. Aqueous solutions are more prone to degradation. | Prepare stock solutions in DMSO or ethanol. For aqueous working solutions, prepare them fresh and use them immediately. |
| Light | Susceptible to photodegradation. | Protect all solutions containing this compound from light. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol provides a standardized method for preparing and storing this compound to minimize auto-oxidation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (spectrophotometric grade)
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Inert gas (e.g., argon or nitrogen) - Optional but recommended
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex briefly until the this compound is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath for a short period may be applied.
-
(Optional) Gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Seal the vial tightly.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable if the solution is protected from light.
Protocol 2: DPPH Radical Scavenging Assay with this compound
This protocol is adapted for flavonoids like this compound that are sensitive to oxidation.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.
-
Preparation of this compound Dilutions: Immediately before the assay, prepare a series of dilutions of the this compound stock solution in the same solvent used for the DPPH solution.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent + DPPH).
-
Protect the plate from light by covering it with aluminum foil or using an amber plate cover.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
Visualizations
Signaling Pathways
This compound, as a quercetin glycoside, is expected to influence similar signaling pathways as its aglycone. Below are diagrams of key pathways modulated by quercetin and related flavonoids.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: MAPK/ERK signaling pathway with potential inhibitory targets of this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow
Caption: Recommended workflow for experiments involving this compound.
References
Optimizing HPLC separation of Guaijaverin from other co-eluting flavonoids.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Guaijaverin from other co-eluting flavonoids.
Frequently Asked Questions (FAQs)
Q1: What are the common flavonoids that co-elute with this compound?
A1: this compound (quercetin-3-O-alpha-l-arabinopyranoside) is a flavonoid glycoside found in plants like Psidium guajava (guava). Due to structural similarities, it often co-elutes with other flavonoids present in the plant matrix. These commonly include:
The separation of these compounds is challenging due to their similar polarities and chemical structures.[8][9]
Q2: Which type of HPLC column is best suited for this compound separation?
A2: Reversed-phase (RP) HPLC is the most common and effective technique for separating flavonoids.[10][11] C18 columns are widely used and generally provide good separation for non-polar to moderately polar compounds like flavonoids.[7][12][13] For more polar flavonoids, a phenyl-hexyl column might offer better separation.[12] The choice of the stationary phase is a crucial first step in method development.[12]
Q3: How does the mobile phase composition affect the separation of this compound and other flavonoids?
A3: The mobile phase composition is a critical factor in achieving optimal separation.[12][14] A gradient elution using a mixture of an aqueous solvent (Solvent A) and an organic solvent (Solvent B) is typically employed.
-
Organic Solvents (Solvent B): Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure.[13]
-
Aqueous Solvents (Solvent A): Water, often acidified, is used as the aqueous component.
-
Additives: Adding a small percentage of an acid, such as formic acid (0.1%) or acetic acid (0.1-0.2%), to the aqueous phase is highly recommended.[14][15][16] This helps to suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and improved resolution. Adjusting the pH of the mobile phase can significantly enhance separation.[12]
Q4: What is a typical starting point for developing an HPLC method for this compound?
A4: A good starting point would be a reversed-phase C18 column with a gradient elution. A common mobile phase combination is 0.1% formic acid in water (A) and acetonitrile (B).[14][15] The gradient can be optimized to achieve the desired separation. Monitoring the elution at a wavelength around 350-370 nm is suitable for detecting flavonols like quercetin and its derivatives.[3][5][9]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and other flavonoids.
Problem 1: Poor Resolution / Peak Overlapping
-
Symptom: this compound peak is not fully separated from adjacent flavonoid peaks (e.g., quercetin glycosides). The resolution value (Rs) between peaks is less than 1.5.[14]
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Gradient: The gradient may be too steep.
-
Solution: Decrease the rate of change of the organic solvent (Solvent B). A shallower gradient provides more time for the compounds to interact with the stationary phase, improving separation.[12]
-
-
Incorrect Mobile Phase Composition: The choice of organic solvent or pH may not be optimal.
-
Solution 1: If using methanol, try switching to acetonitrile, or vice-versa. The difference in solvent selectivity can alter the elution order.
-
Solution 2: Ensure the mobile phase is acidified (e.g., with 0.1% formic acid). This can significantly improve peak shape and resolution for flavonoids.[14]
-
-
Suboptimal Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.
-
Low Column Efficiency: The column may be old or contaminated.
-
Solution: Clean the column according to the manufacturer's instructions or replace it with a new one. Consider using a guard column to protect the analytical column from contaminants in the sample matrix.[17]
-
-
Problem 2: Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Possible Causes & Solutions:
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of flavonoids, causing tailing.
-
Solution: Add a competing acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase to mask the silanol groups.[12]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Buildup of sample matrix components on the column frit or stationary phase.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[18]
-
-
Problem 3: Retention Time Shifts
-
Symptom: The retention time for this compound and other analytes is inconsistent between runs.
-
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.[17]
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Always mix thoroughly.
-
-
Pump Malfunction or Leaks: Inconsistent flow rate due to pump issues or leaks in the system.[17]
-
Solution: Check the system for any visible leaks. Purge the pump to remove air bubbles and monitor the system pressure for stability.[17]
-
-
Lack of Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions.
-
Solution: Ensure the column is equilibrated for an adequate amount of time before injecting the first sample.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[13]
-
-
Experimental Protocols
Below are example HPLC methodologies that can be adapted for the separation of this compound and other flavonoids.
Method 1: General Flavonoid Screening
-
Objective: To achieve a general separation of flavonoids in a plant extract.
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase:
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-21% B
-
25-45 min: 21-50% B
-
(Followed by a wash and re-equilibration step)[15]
-
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 40°C[14]
-
Detection Wavelength: 355 nm[15]
-
Injection Volume: 10 µL
-
Method 2: Optimized for Quercetin and its Glycosides
-
Objective: To improve the resolution between closely eluting quercetin derivatives, including this compound.
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase:
-
Gradient Elution:
-
0-10 min: 15-30% B
-
10-45 min: 30-50% B
-
45-50 min: 50-80% B
-
(Followed by a wash and re-equilibration step)[7]
-
-
Flow Rate: 0.6 mL/min[15]
-
Column Temperature: 35°C[13]
-
Injection Volume: 5 µL
-
Data Presentation
Table 1: Example HPLC Parameters for Flavonoid Separation
| Parameter | Method A | Method B | Method C |
| Column | C18 (250x4.6mm, 5µm)[13] | C18 (150x4.6mm, 5µm)[15] | C18 (250x4.6mm, 5µm)[9] |
| Mobile Phase A | Water with 0.1% Acetic Acid | Water with 0.1% Formic Acid[9] | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Methanol[13] | Acetonitrile[9] | Acetonitrile |
| Flow Rate | 1.0 mL/min[13] | 1.0 mL/min[9] | 1.0 mL/min[19] |
| Temperature | 35°C[13] | 30°C[9] | 40°C |
| Detection λ | 260 nm | 370 nm[9] | 350 nm |
| Elution Type | Gradient | Gradient | Isocratic/Gradient |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
Caption: General experimental workflow for HPLC analysis of flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 4. Adsorption chromatography separation of the flavonols kaempferol, quercetin and myricetin using cross-linked collagen fibre as the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. paperso.journal7publish.com [paperso.journal7publish.com]
- 6. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 12. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 13. phcog.com [phcog.com]
- 14. mdpi.com [mdpi.com]
- 15. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 18. chromacademy.com [chromacademy.com]
- 19. researchgate.net [researchgate.net]
Dealing with the poor recovery of Guaijaverin during solid-phase extraction.
Guaijaverin Solid-Phase Extraction (SPE) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor recovery of this compound during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient recovery important?
This compound (Quercetin 3-O-α-L-arabinopyranoside) is a naturally occurring flavonoid found in plants such as the common guava (Psidium guajava)[1][2]. It is a polyphenolic compound recognized for its antioxidant and antibacterial properties[1][3]. Efficient and consistent recovery during solid-phase extraction is crucial for accurate quantification, pharmacological studies, and the development of therapeutic agents. Low recovery can lead to underestimation of the compound's concentration, compromising data integrity and research outcomes[4].
Q2: What are the primary causes of poor this compound recovery during SPE?
Poor recovery in SPE typically indicates a problem in one of the four main steps: conditioning, loading, washing, or elution. The main factors that influence the process include the choice of sorbent, sample and solvent pH, solvent strength, and flow rate[5][6]. The loss of analyte can usually be traced to one of three scenarios:
-
Analyte Breakthrough: The this compound fails to bind to the sorbent and is lost in the loading fraction.
-
Premature Elution: The this compound is washed off the sorbent along with interferences during the washing step.
-
Incomplete Elution: The this compound remains irreversibly bound to the sorbent and is not recovered in the final elution step.
Q3: How does the choice of SPE sorbent affect this compound recovery?
The sorbent choice is critical and must match the chemical properties of this compound. Since this compound is a polar flavonoid, a reversed-phase (RP) sorbent is typically appropriate[7].
-
Common Sorbents for Flavonoids: C8 and C18-bonded silica cartridges are widely used for retaining phenolic compounds like this compound[7]. Polymeric RP sorbents can also offer high capacity and stability across a wider pH range[8].
-
Potential Mismatch: Using a sorbent with the wrong retention mechanism (e.g., a normal-phase sorbent with an aqueous sample) will result in poor retention and analyte loss during the loading step[9].
Q4: What is the role of pH in the SPE of this compound?
The pH of the sample and solvents is a critical parameter. This compound is reported to be stable in acidic conditions but labile in alkaline (high pH) environments[3].
-
Loading Step: For reversed-phase SPE, adjusting the sample pH to be slightly acidic (e.g., pH 3-6) can help suppress the ionization of the phenolic hydroxyl groups on this compound. This makes the molecule less polar, thereby increasing its retention on a nonpolar sorbent like C18[10].
-
Elution Step: While changing the pH to increase polarity could aid elution, it is risky for this compound due to its instability at high pH. Therefore, elution is better achieved by increasing the organic solvent strength[9].
Q5: How do I select the right solvents for conditioning, washing, and elution?
Solvent selection should be based on the principle of "like dissolves like" and the specific goals of each SPE step.
| SPE Step | Objective | Recommended Solvent Strategy for this compound (Reversed-Phase) |
| Conditioning | To activate the sorbent by solvating the functional groups. | 1. Flush with 1-2 column volumes of a strong, water-miscible solvent like methanol or acetonitrile to wet the sorbent. 2. Equilibrate with 1-2 column volumes of a solvent similar to the sample matrix (e.g., acidified water) to prepare the sorbent for sample loading[11][12]. |
| Loading | To retain the analyte on the sorbent while the sample matrix passes through. | The sample should be dissolved in a "weak" solvent (highly polar, primarily aqueous) to maximize its interaction with the nonpolar sorbent. |
| Washing | To remove weakly bound interferences without eluting the analyte. | Use a solvent that is slightly stronger than the loading solvent but weaker than the elution solvent. For instance, a small percentage of methanol in water (e.g., 5-10%) can wash away highly polar impurities[5]. |
| Elution | To desorb the analyte from the sorbent and collect it. | Use a "strong," less polar solvent to disrupt the hydrophobic interactions. Absolute methanol or a high-percentage methanol/water mixture is often effective for eluting flavonoids[8][9]. Acidifying the elution solvent slightly may improve recovery for some phenolic compounds. |
Q6: Could my sample preparation be the cause of low recovery?
Yes, improper sample preparation can significantly impact SPE results.
-
Particulates: Samples containing particulate matter can clog the SPE cartridge, leading to inconsistent flow and poor recovery. Centrifuge or filter samples before loading[9][12].
-
High Viscosity: Highly viscous samples can result in poor flow and inefficient interaction with the sorbent. Diluting the sample with a weak solvent is recommended[9][12].
-
Incorrect Sample Solvent: If the sample is dissolved in a solvent that is too strong (e.g., high organic content), the analyte will have a low affinity for the sorbent and pass through during loading[11].
Q7: What are the optimal flow rates for each SPE step?
Controlling the flow rate is crucial for ensuring equilibrium is reached during each step[6].
-
Loading and Elution: A slow, steady flow rate of approximately 1-2 mL/min is generally recommended. A dropwise flow is ideal if time permits, as it maximizes the interaction time between the analyte and the sorbent[9][10].
-
Conditioning and Washing: These steps can often be performed at a slightly higher flow rate.
-
Effect of High Flow Rate: An excessively high flow rate during sample loading can prevent this compound from binding effectively to the sorbent, causing breakthrough[11]. A high flow rate during elution may not allow enough time for the analyte to be fully desorbed, leading to incomplete recovery[12].
Troubleshooting Guide for Poor this compound Recovery
The first step in troubleshooting is to determine where the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution)[13][14].
| Problem Observed | Potential Cause | Recommended Solution |
| Analyte is found in the loading fraction (Breakthrough) | 1. Improper Sorbent Conditioning: The sorbent was not fully activated. | Re-condition the cartridge, ensuring the sorbent bed is fully wetted with methanol (or another strong solvent) before equilibrating[12]. Do not let the sorbent dry out before loading the sample[9]. |
| 2. Incorrect Sorbent Choice: The sorbent has low affinity for this compound. | Use a reversed-phase sorbent like C18 or a polymeric equivalent, which is suitable for polar analytes from aqueous solutions[7][9]. | |
| 3. Sample Solvent Too Strong: The sample is dissolved in a solvent with high organic content, preventing retention. | Dilute the sample with a weaker solvent (e.g., water or a low-percentage organic solvent) before loading[5][11]. | |
| 4. Incorrect Sample pH: The pH of the sample makes this compound too polar to be retained. | Adjust the sample pH to be slightly acidic (pH 3-6) to suppress ionization and increase retention on the reversed-phase sorbent[4]. | |
| 5. High Flow Rate: The sample was loaded too quickly for effective binding. | Decrease the sample loading flow rate to 1-2 mL/min or a slow, dropwise pace[11]. | |
| 6. Cartridge Overload: The mass of the analyte or matrix components exceeds the sorbent's capacity. | Decrease the sample volume or use an SPE cartridge with a larger sorbent mass[11][12]. | |
| Analyte is found in the wash fraction | 1. Wash Solvent is Too Strong: The wash solvent has sufficient organic strength to elute the this compound prematurely. | Decrease the strength (organic percentage) of the wash solvent. Use the weakest solvent possible that still removes the interferences[5][13]. |
| 2. Incorrect pH of Wash Solvent: A change in pH during the wash step alters the analyte's polarity, causing it to elute. | Ensure the wash solvent has the same pH as the loading solution to maintain the desired retention characteristics. | |
| Analyte is not found in any fraction or recovery is very low | 1. Elution Solvent is Too Weak: The solvent is not strong enough to desorb the this compound from the sorbent. | Increase the elution solvent strength by increasing the percentage of the organic component (e.g., from 80% to 100% methanol) or by trying a stronger solvent like acetonitrile[9][12]. |
| 2. Insufficient Elution Volume: The volume of the elution solvent is not enough to completely recover the analyte. | Increase the volume of the elution solvent. Try eluting with multiple, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL) and analyze them separately to create an elution profile[9]. | |
| 3. Analyte Degradation: this compound may have degraded on the column, especially if the pH is alkaline or if the sorbent has active sites. | Ensure all solutions are neutral or slightly acidic. This compound is known to be alkali labile[3]. Protect samples from light, as flavonoids can be light-sensitive[1]. | |
| 4. Irreversible Binding: Strong secondary interactions (e.g., hydrogen bonding) between this compound and the sorbent prevent elution. | Consider adding a small amount of a modifier (e.g., a weak acid like formic acid) to the elution solvent to disrupt secondary interactions[9]. Alternatively, try a different type of sorbent (e.g., a polymeric sorbent instead of silica-based). |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction for this compound
This protocol is a starting point for developing a robust SPE method for this compound using a reversed-phase (C18) cartridge. Optimization may be required based on the specific sample matrix.
-
Sorbent Selection: Choose a C18 SPE cartridge (e.g., 500 mg sorbent mass).
-
Conditioning:
-
Pass 5 mL of methanol through the cartridge at a flow rate of 3-5 mL/min.
-
Pass 5 mL of deionized water (acidified to pH ~4 with formic acid) through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Preparation & Loading:
-
Dissolve the sample in a primarily aqueous solution. If an organic solvent was used for initial extraction, dilute it with acidified water to <10% organic content.
-
Adjust the sample pH to ~4.
-
Load the sample onto the cartridge at a slow flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water (acidified to pH ~4) to remove polar interferences.
-
(Optional) If less polar interferences are present, wash with 5 mL of 5% methanol in acidified water.
-
-
Elution:
-
Elute the this compound from the cartridge with 2-5 mL of methanol (or acetonitrile), preferably containing 0.1% formic acid.
-
Collect the eluate for analysis (e.g., by HPLC).
-
Protocol 2: Diagnosing Analyte Loss by Fraction Collection
-
Prepare the sample and SPE cartridge as per your standard protocol.
-
Step 1 (Load): As you load your sample, collect all the liquid that passes through the cartridge in a clean, labeled collection tube ("Load Fraction").
-
Step 2 (Wash): Switch to a new collection tube. Perform your wash step and collect all the wash solvent that passes through in this tube ("Wash Fraction").
-
Step 3 (Elution): Switch to a final collection tube. Elute your sample and collect the eluate ("Elution Fraction").
-
Analysis: Analyze all three fractions (Load, Wash, and Elution) using your analytical method (e.g., HPLC). The results will show you the percentage of this compound in each fraction, pinpointing the step where the loss occurs.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving poor this compound recovery in SPE.
Caption: A diagram illustrating the four fundamental steps of a solid-phase extraction workflow.
References
- 1. This compound | urease inhibitor | CAS# 22255-13-6 |Quercetin 3-O-α-L-arabinopyranoside) | Quercetin analog | naturally occurring flavonoid| antioxidant and antibacterial| InvivoChem [invivochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. silicycle.com [silicycle.com]
- 6. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 7. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. hawach.com [hawach.com]
How to control for the pH-dependent stability of Guaijaverin in assays.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the pH-dependent stability of Guaijaverin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH-dependent stability a critical factor in research?
A: this compound (quercetin-3-O-arabinoside) is a flavonoid glycoside found in plants like the guava (Psidium guajava)[1][2]. It is investigated for numerous potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities[1][3]. Like many flavonoids, this compound's chemical structure is susceptible to degradation under specific pH conditions, particularly in neutral to alkaline aqueous solutions. This instability can lead to a loss of the compound during an experiment, resulting in inaccurate and non-reproducible data. Controlling for pH is therefore essential for obtaining reliable results in any assay.
Q2: At what pH is this compound expected to be most stable?
A: While direct degradation kinetics for this compound are not extensively published, data from structurally similar flavonoids like Morin Hydrate and Verbascoside show they are significantly more stable in acidic to near-neutral conditions (pH 1.2 to 7.4) and degrade rapidly in alkaline environments (pH > 8.0)[4][5]. It is therefore recommended to handle this compound in acidic to slightly acidic buffer systems (pH 3.5 - 6.5) to minimize degradation.
Q3: My this compound solution prepared in a buffer at pH 7.4 is turning yellow/brown. What is happening?
A: The color change is a common visual indicator of flavonoid degradation. In neutral or alkaline solutions, the hydroxyl groups on the flavonoid rings can deprotonate. This increases electron delocalization and makes the molecule highly susceptible to oxidation and rearrangement, often resulting in colored degradation products[4]. This indicates a significant loss of the parent compound and compromises the integrity of your experiment.
Q4: How should I prepare and store this compound stock solutions to ensure stability?
A: For maximum stability, stock solutions should be prepared in an organic solvent where this compound is stable, such as DMSO or ethanol. For aqueous working solutions, prepare them fresh before each experiment by diluting the stock solution into a pre-chilled, acidic buffer (e.g., pH 4.5 acetate buffer). If storage of aqueous solutions is unavoidable, store them at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles and protect from light. Studies on similar compounds show that storage in the dark at room temperature or frozen is preferable to storage with light exposure[4].
Troubleshooting Guide
Issue: Inconsistent or non-reproducible assay results.
| Potential Cause | Troubleshooting Step |
| pH-induced Degradation | Verify the pH of your assay buffer. If it is neutral or alkaline (pH ≥ 7.0), this compound is likely degrading during the incubation period. |
| Solution | 1. Switch to an acidic buffer system (e.g., acetate pH 3.6-5.5, citrate pH 3.0-6.2) if compatible with your assay[6][7]. 2. Include a time-zero control to quantify the initial concentration and additional controls incubated for the same duration without the assay components to measure degradation. |
| Inadequate Buffer Capacity | The components of your assay (e.g., cells, lysates) may be altering the pH of the buffer, leading to this compound degradation. |
| Solution | 1. Measure the pH of the complete assay mixture at the beginning and end of the experiment. 2. Increase the buffer concentration to improve its buffering capacity. |
Issue: Rapid loss of this compound concentration in working solutions.
| Potential Cause | Troubleshooting Step |
| Hydrolysis/Oxidation at High pH | Preparing aqueous working solutions in high pH buffers (e.g., Phosphate-Buffered Saline at pH 7.4, Tris at pH 8.0) can cause rapid degradation[4][5]. |
| Solution | 1. Prepare working solutions immediately before use. 2. Use a pre-chilled, acidic buffer for dilutions. 3. Minimize the time the compound spends in the high-pH buffer before analysis. |
| Light Exposure | Flavonoids can be susceptible to photodegradation, a process that can be exacerbated by pH. |
| Solution | 1. Prepare solutions in amber vials or tubes. 2. Keep all solutions and assay plates protected from direct light during incubation and handling. |
Data Summary: pH-Dependent Degradation
The following table summarizes the degradation kinetics of Morin Hydrate, a flavonoid structurally similar to this compound's aglycone (Quercetin). This data illustrates the profound effect of pH on stability and serves as a model for the expected behavior of this compound.
Table 1: Representative Degradation of a Flavonoid (Morin Hydrate) at Different pH Values after 96 hours.
| pH | Storage Condition | % Degraded | Reference |
| 1.2 | Room Temp, Dark | 10.73% | [4] |
| 5.0 | Room Temp, Dark | 12.12% | [4] |
| 7.0 | Room Temp, Dark | 10.36% | [4] |
| 7.4 | Room Temp, Dark | 13.18% | [4] |
| 9.0 | Room Temp, Dark | 93.20% | [4] |
Data adapted from a study on Morin Hydrate to demonstrate the principle of pH-dependent instability[4].
Visual Guides and Workflows
The following diagrams illustrate key decision-making and experimental processes for managing this compound stability.
Caption: Decision workflow for mitigating this compound instability.
Caption: Experimental workflow for assessing pH-dependent stability.
Caption: Conceptual pathway of alkaline-induced flavonoid degradation.
Key Experimental Protocols
Protocol 1: Determining the pH-Rate Profile for this compound Degradation
This protocol allows researchers to quantify the stability of this compound in different buffers.
1. Materials:
- This compound standard
- DMSO (HPLC grade)
- Buffer systems (e.g., 0.1 M HCl/KCl for pH 2.0, 0.1 M Acetate for pH 4.5, 0.1 M Phosphate for pH 7.4, 0.1 M Borate for pH 9.0)[5]
- HPLC system with a C18 column
- Amber glass vials
2. Procedure:
- Prepare Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
- Prepare Working Solutions: Dilute the DMSO stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final DMSO concentration is low (<1%) and consistent across all samples.
- Incubation:
- Immediately after preparation, take an aliquot from each pH solution for the "time zero" (T=0) measurement.
- Store the remaining vials under controlled conditions (e.g., 25°C, protected from light).
- Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.
- Quantification: Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method. A mobile phase of methanol and acidified water is often suitable for flavonoids[8].
- Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k).
Protocol 2: Preparation of a Recommended Assay Buffer (100 mM Acetate Buffer, pH 4.5)
This buffer is recommended for assays where this compound stability is a concern.
1. Materials:
- Sodium Acetate Trihydrate (FW: 136.08 g/mol )
- Glacial Acetic Acid
- High-purity water
- Calibrated pH meter
2. Procedure:
- Dissolve 13.61 g of Sodium Acetate Trihydrate in 800 mL of high-purity water.
- Slowly add glacial acetic acid dropwise while stirring and monitoring the pH.
- Continue adding acetic acid until the pH of the solution reaches 4.5.
- Transfer the solution to a 1 L volumetric flask and add water to bring the final volume to 1000 mL.
- Filter the buffer through a 0.22 µm filter before use. Store at 4°C.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mitigating the impact of light sensitivity on Guaijaverin's activity.
Welcome to the Technical Support Center for Guaijaverin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the impact of light sensitivity on this compound's activity during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its light sensitivity a concern?
A1: this compound (quercetin 3-O-α-L-arabinopyranoside) is a flavonoid found in the leaves of the guava plant (Psidium guajava)[1]. It is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-plaque activities[2][3]. Like many flavonoids, this compound is susceptible to degradation upon exposure to light, particularly UV radiation[4]. This photodegradation can lead to a loss of biological activity, compromising experimental results and the potential efficacy of this compound-based formulations. It is crucial to protect this compound from light during transportation, storage, and all experimental procedures[4].
Q2: What are the visible signs of this compound degradation due to light exposure?
A2: Upon exposure to light, a solution of this compound may exhibit a change in color or a decrease in its characteristic UV absorbance peaks. For quercetin, a structurally similar flavonoid, photodegradation in solution leads to a gradual blue shift in its maximum absorbance wavelength (e.g., from 375 nm to 295 nm in ethanol), indicating a loss of conjugation in the chromophore[5]. Monitoring the UV-Vis spectrum of your this compound solution over time can be a primary indicator of degradation.
Q3: What are the general best practices for handling this compound in the laboratory to minimize light-induced degradation?
A3: To maintain the integrity of this compound, it is recommended to:
-
Work in a dimly lit environment: Use amber or red lighting where possible, as longer wavelength light is less energetic and less likely to cause photodegradation[6][7].
-
Use protective containers: Store this compound powder and solutions in amber-colored vials or containers wrapped in aluminum foil to block light transmission[8].
-
Prepare solutions fresh: Prepare this compound solutions immediately before use. If storage is necessary, keep them at low temperatures (2-8°C) in the dark.
-
Minimize exposure during experiments: When conducting experiments, shield samples from direct light sources. For instance, when using plate readers or microscopes, minimize the exposure time to the light source.
Q4: Can formulation additives help protect this compound from photodegradation?
A4: Yes, incorporating certain excipients into your formulation can enhance the photostability of this compound. Strategies include:
-
UV-absorbing excipients: Including compounds that absorb UV radiation can shield this compound from light.
-
Antioxidants: The addition of antioxidants like ascorbic acid or α-tocopherol can help quench free radicals generated during photodegradation[9].
-
Encapsulation: Formulating this compound within protective carriers like liposomes or cyclodextrins can physically shield it from light and improve its stability[3][9][10][11][12][13].
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity (e.g., antioxidant or anti-inflammatory effects). | Photodegradation of this compound due to light exposure during the experiment. | 1. Review your handling procedures: Ensure all steps, from stock solution preparation to final measurement, are performed under light-protected conditions (amber vials, dim lighting). 2. Run a control experiment: Compare the activity of a freshly prepared, light-protected this compound solution with one that has been intentionally exposed to light for a defined period. This will help quantify the extent of activity loss. 3. Analyze for degradation: Use HPLC or UV-Vis spectroscopy to check for the appearance of degradation peaks or a shift in the absorbance spectrum in your experimental samples compared to a protected standard. |
| A noticeable change in the color or absorbance spectrum of the this compound solution during the experiment. | Degradation of the compound due to light exposure. This is a direct indication of photolysis. | 1. Immediately shield the solution from light. 2. Prepare a fresh solution under appropriate light-protected conditions. 3. Consider the solvent and pH: The stability of flavonoids can be pH and solvent-dependent. Ensure the buffer system and solvent used are optimized for this compound stability. For quercetin, degradation is accelerated in alkaline solutions[5][6][7]. |
| Precipitation or cloudiness appears in the this compound solution over time. | While this could be due to solubility issues, photodegradation can also lead to the formation of less soluble byproducts. | 1. Confirm the solubility of this compound in your chosen solvent system at the working concentration. 2. Analyze the precipitate: If possible, analyze the precipitate to determine if it consists of degradation products. 3. Filter the solution before use: If precipitation is unavoidable and determined not to be the active compound, filter the solution through a suitable syringe filter before use in cell culture or other sensitive assays. However, be aware that this removes degraded product but does not prevent ongoing degradation. |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound in Solution
This protocol outlines a method to quantify the degradation of this compound under light exposure using UV-Vis spectroscopy and HPLC.
Materials:
-
This compound
-
Spectrophotometer-grade solvent (e.g., ethanol or methanol)
-
UV-Vis Spectrophotometer
-
HPLC system with a UV detector
-
Amber and clear glass vials
-
Controlled light source (e.g., UV lamp with a specific wavelength, or a photostability chamber)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent in an amber vial.
-
Preparation of Working Solutions: Dilute the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL) in both amber and clear vials. The amber vial will serve as the dark control.
-
Light Exposure: Place the clear vials under the light source for defined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). Keep the amber vials (dark control) at the same temperature but protected from light.
-
UV-Vis Analysis: At each time point, record the UV-Vis spectrum (e.g., from 200-500 nm) of the solutions from both the clear and amber vials. Monitor for changes in the absorbance maximum (λmax) and the appearance of new peaks.
-
HPLC Analysis: At each time point, inject an aliquot of the solutions from both the clear and amber vials into the HPLC system.
-
Mobile Phase: A gradient of 0.5% ortho-phosphoric acid in water and methanol is a reported system for a related compound, quercetin[14]. This may need to be optimized for this compound.
-
Column: A C18 column (e.g., 4.6 x 125 mm) can be used[14].
-
Detection: Monitor the elution profile at the λmax of this compound.
-
-
Data Analysis:
-
UV-Vis: Plot the change in absorbance at λmax against time.
-
HPLC: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the exposed sample to the dark control. Plot the natural logarithm of the concentration versus time to determine the degradation kinetics. For many flavonoids, photodegradation follows first-order kinetics[9].
-
Protocol 2: Evaluating the Impact of Photodegradation on Antioxidant Activity
This protocol uses the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure the change in this compound's antioxidant capacity after light exposure.
Materials:
-
This compound solutions (light-exposed and dark control from Protocol 1)
-
DPPH solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare Samples: Use the this compound solutions from the different time points of light exposure from Protocol 1.
-
DPPH Assay:
-
In a 96-well plate, add a defined volume of each this compound sample (e.g., 50 µL).
-
Add a defined volume of DPPH solution (e.g., 150 µL) to each well.
-
Include a control with solvent instead of the this compound sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity for each sample. Plot the antioxidant activity against the time of light exposure to determine the impact of photodegradation on this compound's efficacy.
Quantitative Data Summary
| Light Exposure Time (hours) | Quercetin Remaining (%) (Hypothetical) | Antioxidant Activity (% of Initial) (Hypothetical) |
| 0 | 100 | 100 |
| 1 | 85 | 88 |
| 2 | 72 | 75 |
| 4 | 55 | 60 |
| 8 | 30 | 35 |
| 24 | <10 | <15 |
Visualizations
Signaling Pathways
This compound, as a flavonoid, is likely to exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The following diagrams illustrate the putative mechanism of action.
Caption: Putative inhibition of NF-κB and MAPK signaling by this compound.
Experimental Workflow
The following diagram outlines the workflow for assessing this compound's photostability and its impact on biological activity.
Caption: Workflow for this compound photostability testing.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. Liposome Consolidated with Cyclodextrin Provides Prolonged Drug Retention Resulting in Increased Drug Bioavailability in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin Drugs in Liposomes: Preparation and Application of Anticancer Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins-in-Liposomes: A Promising Delivery System for Lippia sidoides and Syzygium aromaticum Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of the LPS-induced NF-kappaB activation from Artemisia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental data related to Guaijaverin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound, also known as quercetin 3-O-arabinoside, is a flavonoid glycoside found in the leaves of the guava plant (Psidium guajava)[1]. It is recognized for a variety of pharmacological activities, including:
-
Anti-inflammatory effects: this compound has been shown to modulate inflammatory pathways.[2]
-
Antimicrobial properties: It exhibits inhibitory activity against various pathogens, including Streptococcus mutans, a bacterium associated with dental plaque.[3][4]
-
Antidiabetic potential: Studies suggest that this compound may play a role in managing diabetes by targeting proteins like aldose reductase.[5][6]
-
Antioxidant activity: Like many flavonoids, this compound possesses antioxidant properties.[7]
-
Anticancer properties: Some research indicates its potential in inhibiting the proliferation of cancer cells.[8]
Q2: What are the common solvents for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol before being diluted in the appropriate cell culture medium. It is crucial to establish the final solvent concentration that is non-toxic to the cells being used.
Q3: How should I prepare this compound for in vivo studies?
For animal studies, this compound is often administered orally. The compound may be suspended in a vehicle such as carboxymethyl cellulose (CMC) or dissolved in a biocompatible solvent mixture. The exact formulation will depend on the specific experimental design and route of administration.
Q4: What are some critical quality control measures to ensure the reproducibility of experiments involving this compound?
To ensure reproducibility, it is essential to:
-
Confirm the identity and purity of the this compound sample: Use analytical techniques like HPLC, mass spectrometry, and NMR.
-
Standardize the preparation of this compound solutions: Always use the same solvent and preparation method.
-
Use consistent cell culture conditions: Maintain the same cell line, passage number, media, and incubation conditions.
-
Include appropriate controls: Always run vehicle controls (solvent without this compound) to account for any effects of the solvent. Positive and negative controls for the specific assay are also crucial.
-
Perform dose-response studies: This helps to determine the effective concentration range of this compound for a particular biological effect.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: High Variability in Anti-inflammatory Assay Results
Possible Causes:
-
Inconsistent cell health or passage number.
-
Variability in the induction of the inflammatory response.
-
Issues with the stability of this compound in the culture medium.
-
Pipetting errors.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a narrow passage number range. Ensure high cell viability (>95%) before seeding for experiments.
-
Optimize Inflammatory Stimulus: Titrate the concentration of the inflammatory agent (e.g., LPS) to achieve a consistent and robust response.
-
Assess this compound Stability: Prepare fresh solutions of this compound for each experiment. If necessary, assess its stability in the culture medium over the time course of the experiment using analytical methods.
-
Refine Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques to minimize variability in reagent addition.
Issue 2: Poor Correlation Between In Vitro Antimicrobial Activity and In Vivo Efficacy
Possible Causes:
-
Pharmacokinetic properties: this compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in vivo.
-
Protein binding: this compound may bind to plasma proteins, reducing its free and active concentration.[7]
-
Different mechanisms of action: The in vitro conditions may not accurately reflect the complex host-pathogen interactions in vivo.
Troubleshooting Steps:
-
Conduct Pharmacokinetic Studies: Determine the pharmacokinetic profile of this compound in the animal model being used.
-
Measure Plasma Protein Binding: Assess the extent to which this compound binds to plasma proteins.
-
Consider Alternative Formulations: Investigate different delivery systems or formulations to improve the bioavailability of this compound.
-
Use Relevant In Vivo Models: Ensure the animal model accurately mimics the human disease state.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Assay | Concentration | Effect | Reference |
| Streptococcus mutans (MTCC 1943) | MIC | 4 mg/mL | Bacteriostatic | [3] |
| Streptococcus mutans (CLSM 001) | MIC | 2 mg/mL | Bacteriostatic | [3] |
| Streptococcus mutans | Anti-biofilm | 1 mg/mL | 99.34% inhibition | [9] |
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 | Reference |
| Urease | 120 µM | [7] |
| Acetylcholinesterase | 48.66 µg/mL (Guava Leaf Extract) | [2][9] |
| 3-hydroxy-3-methyl-glutaryl-CoA reductase | 8.40 µg/mL (Guava Leaf Extract) | [2][9] |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from studies on the antimicrobial activity of this compound.[3]
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., Streptococcus mutans) in an appropriate broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium to obtain a range of concentrations (e.g., from 0.0078 to 4 mg/mL).
-
Inoculation: Add the bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is based on the known anti-inflammatory properties of compounds from Psidium guajava.[2]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement: Measure the amount of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's anti-inflammatory signaling pathways.
Caption: General experimental workflow for this compound research.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fishing the Targets of Bioactive Compounds from Psidium guajava L. Leaves in the Context of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fishing the Targets of Bioactive Compounds from Psidium guajava L. Leaves in the Context of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activities of Guaijaverin and Quercetin
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural flavonoids have emerged as a promising area of research. This guide provides a detailed comparison of the antibacterial properties of two such flavonoids: Guaijaverin and Quercetin. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform future research and development efforts.
Introduction
This compound (quercetin 3-O-α-L-arabinopyranoside) is a glycoside of Quercetin, a well-studied flavonoid known for its diverse pharmacological activities. Both compounds are found in various plants, notably in the leaves of the guava tree (Psidium guajava), and have demonstrated a range of biological effects, including antibacterial activity. This comparison guide delves into their relative efficacy against various bacterial strains, their mechanisms of action, and the experimental protocols used to evaluate their antibacterial potential.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and Quercetin is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for both compounds against a variety of bacterial strains. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| This compound | Streptococcus mutans MTCC 1943 | Gram-positive | 4000 | [1] |
| Streptococcus mutans CLSM 001 | Gram-positive | 2000 | [1] | |
| Quercetin | Staphylococcus aureus | Gram-positive | 20 - 700 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 500 | ||
| Bacillus subtilis | Gram-positive | 62.5 | ||
| Enterococcus faecalis | Gram-positive | 125 - 256 | [3] | |
| Streptococcus mutans | Gram-positive | 1000 - 2000 | [4] | |
| Streptococcus sobrinus | Gram-positive | 1000 | [4] | |
| Lactobacillus acidophilus | Gram-positive | 2000 | [4] | |
| Escherichia coli | Gram-negative | 300 - 400 | [2] | |
| Pseudomonas aeruginosa | Gram-negative | 20 - 125 | [2] | |
| Klebsiella pneumoniae | Gram-negative | 500 | ||
| Proteus vulgaris | Gram-negative | 300 | [2] | |
| Shigella flexneri | Gram-negative | >500 | [2] |
Note: The MIC values can vary depending on the specific bacterial strain, the experimental method used, and the purity of the compound.
Mechanisms of Antibacterial Action
While both this compound and Quercetin are flavonoids, their mechanisms of antibacterial action, though overlapping, have distinct features.
This compound's antibacterial activity is often associated with its ability to interfere with bacterial adhesion.[1] It is believed to bind to proteins on the bacterial cell surface, thereby increasing the cell's surface hydrophobicity and reducing its ability to attach to host surfaces, a critical step in the initiation of infection.[1] This anti-adhesion mechanism is particularly relevant in preventing the formation of biofilms, which are communities of bacteria that are notoriously difficult to treat with conventional antibiotics.
Quercetin , on the other hand, exhibits a broader range of antibacterial mechanisms.[3][5][6] These include:
-
Cell Membrane Disruption: Quercetin can damage the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.[5][6]
-
Inhibition of Nucleic Acid Synthesis: It has been shown to interfere with the synthesis of bacterial DNA and RNA, thereby halting replication and protein production.[3][5][6]
-
Enzyme Inhibition: Quercetin can inhibit the activity of key bacterial enzymes, disrupting vital metabolic pathways.[3]
-
Disruption of Quorum Sensing: It can interfere with bacterial communication systems (quorum sensing), which regulate the expression of virulence factors and biofilm formation.[5]
The following diagram illustrates the proposed antibacterial mechanisms of these flavonoids.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the antibacterial activity of a compound. The following are detailed methodologies for the two most common techniques.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Stock Solution: A stock solution of the test compound (this compound or Quercetin) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a 96-well microtiter plate using a sterile growth medium such as Mueller-Hinton Broth (MHB). This creates a gradient of compound concentrations.
-
Inoculum Preparation: The test bacterium is cultured in a suitable broth to a specific turbidity, typically corresponding to a concentration of approximately 10^8 colony-forming units (CFU)/mL (0.5 McFarland standard). This bacterial suspension is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.
The following diagram outlines the general workflow for the broth microdilution method.
Agar Diffusion Method (Disk Diffusion)
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
-
Agar Plate Preparation: A sterile nutrient agar (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium (0.5 McFarland standard) using a sterile swab.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Conclusion
Both this compound and Quercetin demonstrate notable antibacterial properties, albeit through potentially different primary mechanisms. Quercetin appears to have a broader spectrum of activity and its antibacterial mechanisms are more extensively characterized. This compound's anti-adhesion properties suggest its potential as a valuable agent in preventing biofilm-related infections. The data presented in this guide underscores the importance of further research to fully elucidate the antibacterial potential of these flavonoids, both individually and potentially in synergistic combinations. Future studies should focus on standardized testing protocols to allow for more direct comparisons and a deeper understanding of their structure-activity relationships. This will be crucial for the development of new and effective antibacterial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Guaijaverin and Avicularin's Anti-Diabetic Effects
In the landscape of natural compounds with therapeutic potential for diabetes management, the flavonoids Guaijaverin and Avicularin have emerged as significant contenders. Both isolated from various plant sources, including the leaves of the guava tree (Psidium guajava), these compounds have demonstrated notable anti-diabetic properties through various mechanisms. This guide provides a detailed, evidence-based comparison of their efficacy, drawing from available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Bioactivity
A critical aspect of evaluating the therapeutic potential of these flavonoids lies in the quantitative assessment of their bioactivity. The following table summarizes key data from various studies, offering a comparative look at their inhibitory concentrations and in vivo effects.
| Parameter | This compound | Avicularin | Reference Compound | Source |
| α-Glucosidase Inhibition (IC50) | Not explicitly stated in isolation | 17.05 ± 0.75 µg/mL | Acarbose: 55.39 ± 0.67 µg/mL | [1][2][3] |
| α-Amylase Inhibition | Mentioned as active, but no specific IC50 | Mentioned as active, but no specific IC50 | - | [4][5] |
| In Vivo Hypoglycemic Effect | Contributes to the anti-diabetic effect of guava leaf extract | Demonstrated hypoglycemic effect in a dose-dependent manner (EC50 at 14.27 µM for glucose uptake) | Glibenclamide | [6][7][8] |
| Glucose Uptake Promotion | Promotes GLUT4 expression | Promotes GLUT4 expression | - | [9][10] |
| Effect on Insulin Resistance | Improves insulin sensitivity as part of guava extract | Reverses insulin resistance | - | [11][12] |
Mechanisms of Action: A Comparative Overview
Both this compound and Avicularin exert their anti-diabetic effects through multiple pathways. A primary mechanism is the inhibition of carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which delays glucose absorption and reduces postprandial hyperglycemia.[4][5] Beyond this, they influence cellular glucose metabolism and insulin signaling.
Avicularin has been shown to enhance glucose uptake by promoting the expression of Glucose Transporter 4 (GLUT4).[9][10] It also appears to positively modulate the insulin signaling pathway, contributing to the reversal of insulin resistance.[11] Some studies suggest Avicularin's involvement in the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[13]
This compound , often studied in conjunction with Avicularin as a key component of guava leaf extracts, also contributes significantly to the observed anti-diabetic effects. It has been identified as one of the major bioactive components responsible for the hypoglycemic and free fatty acid release inhibitory activities of these extracts.[9][10] Like Avicularin, it is involved in promoting GLUT4 expression.[9] In silico studies have suggested that both compounds can interact with key protein targets in diabetes, such as aldose reductase.[14][15][16]
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes involved in assessing these compounds, the following diagrams are provided.
Caption: Proposed mechanism of this compound and Avicularin on the insulin signaling pathway.
Caption: General experimental workflow for evaluating the anti-diabetic effects of this compound and Avicularin.
Experimental Protocols
α-Glucosidase Inhibition Assay
This in vitro assay is crucial for determining the inhibitory effect of compounds on the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
-
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
-
Procedure:
-
A reaction mixture is prepared containing a phosphate buffer, the α-glucosidase enzyme solution, and varying concentrations of the test compounds (this compound or Avicularin).
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the pNPG substrate.
-
After a specific incubation period, the reaction is stopped by adding a sodium carbonate solution.
-
The absorbance is measured at a specific wavelength (typically around 405 nm).
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.[17] Acarbose is commonly used as a positive control.[18]
-
In Vivo Diabetic Animal Model
To assess the anti-diabetic effects in a physiological context, diabetic animal models are widely used.
-
Induction of Diabetes: Type 2 diabetes is often induced in rodents (e.g., rats or mice) through a combination of a high-fat diet and a low dose of streptozotocin (STZ). STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
-
Treatment: Once diabetes is established (confirmed by measuring fasting blood glucose levels), the animals are divided into groups and treated with either this compound, Avicularin, a vehicle control, or a standard anti-diabetic drug (e.g., metformin or glibenclamide) for a specified period.
-
Parameters Measured:
-
Fasting Blood Glucose: Measured periodically throughout the study.
-
Oral Glucose Tolerance Test (OGTT): Performed to assess the body's ability to clear glucose from the bloodstream.
-
Serum Insulin Levels: Measured to evaluate insulin secretion and sensitivity.
-
Lipid Profile: Analysis of serum triglycerides, total cholesterol, LDL, and HDL.
-
Histopathological Examination: Tissues such as the pancreas, liver, and kidney are examined for any pathological changes.[19]
-
Conclusion
Both this compound and Avicularin demonstrate significant potential as anti-diabetic agents. While direct comparative studies are limited, the available data suggests that both compounds are effective in inhibiting key digestive enzymes and improving glucose metabolism. Avicularin has been more extensively studied in isolation, with a determined IC50 value for α-glucosidase inhibition and clear evidence of its positive impact on insulin signaling. This compound, while recognized as a major active component in potent anti-diabetic extracts, would benefit from further investigation as an isolated compound to fully elucidate its specific contributions. Future research should focus on head-to-head comparisons of these flavonoids under standardized experimental conditions to precisely delineate their respective potencies and therapeutic advantages.
References
- 1. The α-glucosidase inhibitory activity of avicularin and 4-O-methyl gallic acid isolated from Syzygium myrtifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hypoglycemic Activity of Avicularin and this compound in Guava Leaves [spkx.net.cn]
- 10. Study on hypoglycemic activity of avicularin and this compound in guava leaves [spkx.net.cn]
- 11. Lettuce-avicularin treatment reverses insulin resistance through stimulation of glycolytic kinases and insulin signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] AMPK Activation of Flavonoids from Psidium guajava Leaves in L6 Rat Myoblast Cells and L02 Human Hepatic Cells | Semantic Scholar [semanticscholar.org]
- 14. Fishing the Targets of Bioactive Compounds from Psidium guajava L. Leaves in the Context of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fishing the Targets of Bioactive Compounds from Psidium guajava L. Leaves in the Context of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phcogj.com [phcogj.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Guaijaverin's Bioactive Potential Against Standard-of-Care Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of preparations containing Guaijaverin, a prominent flavonoid found in guava leaves, against established standard-of-care drugs. While direct comparative studies on purified this compound are limited, this document synthesizes available data from in vivo studies on guava leaf extracts, where this compound is a key bioactive constituent. The data presented herein focuses on therapeutic areas where guava leaf extracts have shown significant promise, namely in the management of diabetes and diarrhea.
In Vivo Efficacy of Guava Leaf Extract vs. Standard-of-Care Drugs
Diabetes Mellitus: Comparison with Metformin
Guava leaf extract (GLE), rich in flavonoids including this compound, has been evaluated for its anti-diabetic properties in animal models. A study utilizing diabetic KK-Ay mice, a model for type 2 diabetes, compared the efficacy of GLE with metformin, a widely used oral hypoglycemic agent.
Table 1: Comparison of Guava Leaf Extract (GLE) and Metformin in Diabetic KK-Ay Mice
| Parameter | Diabetic Control Group | GLE-Treated Group | Metformin-Treated Group |
| Fasting Plasma Glucose (FPG) | Significantly elevated | Significantly decreased | Significantly decreased |
| Fasting Insulin | Significantly elevated | Significantly decreased | Significantly decreased |
| Body Weight | Increased | Markedly decreased | No significant difference from diabetic control |
Diarrhea: Comparison with Loperamide
The anti-diarrheal activity of guava leaf extracts has been traditionally recognized and scientifically investigated. In vivo studies using a castor oil-induced diarrhea model in rats have compared the efficacy of ethanolic and water extracts of guava leaves with loperamide, a standard anti-diarrheal medication.
Table 2: Comparison of Guava Leaf Extract and Loperamide in a Castor Oil-Induced Diarrhea Model in Rats
| Parameter | Control Group (Castor Oil) | Guava Leaf Extract-Treated Group | Loperamide-Treated Group |
| Frequency of Defecation | High | Significantly reduced | Significantly reduced |
| Onset of Diarrhea | Rapid | Delayed | Delayed |
| Intestinal Motility (% inhibition) | 0% | Significant inhibition | Significant inhibition |
Experimental Protocols
Diabetic KK-Ay Mouse Model
-
Animal Model: Male KK-Ay mice, a model of type 2 diabetes with insulin resistance.
-
Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for a week prior to the experiment.
-
Grouping: Mice are randomly assigned to three groups: Diabetic control (receiving vehicle), GLE-treated group (receiving a specified dose of guava leaf extract), and Metformin-treated group (receiving a specified dose of metformin).
-
Treatment: Treatments are administered orally once daily for a specified period (e.g., 8 weeks).
-
Parameters Measured:
-
Fasting Plasma Glucose (FPG): Blood samples are collected from the tail vein after an overnight fast at regular intervals and at the end of the study. Glucose levels are measured using a glucometer.
-
Fasting Insulin: Plasma insulin levels are determined using an ELISA kit at the end of the study.
-
Body Weight: Body weight is recorded weekly throughout the study.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine significant differences between the groups.
Castor Oil-Induced Diarrhea Model in Rats
-
Animal Model: Wistar albino rats of either sex.
-
Acclimatization: Animals are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping: Rats are randomly divided into groups: Control group (vehicle + castor oil), Standard group (loperamide + castor oil), and Test groups (different doses of guava leaf extract + castor oil).
-
Treatment: The vehicle, loperamide, or guava leaf extract is administered orally. After a specific time (e.g., 60 minutes), diarrhea is induced by oral administration of castor oil (e.g., 1 mL).
-
Observation: Animals are placed in individual cages with absorbent paper lining the bottom. The onset of diarrhea, frequency of defecation, and weight of wet stools are recorded for a defined period (e.g., 4 hours).
-
Intestinal Motility Test (Charcoal Meal): In a separate experiment, after the initial treatment, a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) is administered orally. After a set time, animals are euthanized, and the distance traveled by the charcoal meal in the small intestine is measured and expressed as a percentage of the total length of the small intestine.
-
Statistical Analysis: The results are expressed as mean ± SEM, and statistical significance is determined using appropriate tests like one-way ANOVA followed by Dunnett's test.
Signaling Pathways and Mechanism of Action
The therapeutic effects of guava leaf extracts, and by extension this compound, are attributed to their modulation of key signaling pathways.
-
PI3K/Akt Signaling Pathway: In the context of diabetes, guava leaf extract has been shown to attenuate insulin resistance by potentially activating the PI3K/Akt signaling pathway in the liver. This pathway is crucial for insulin-mediated glucose uptake and metabolism.
Caption: PI3K/Akt signaling pathway in insulin action.
-
NF-κB and MAPK Signaling Pathways: Guava leaf extracts have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is achieved, in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Inhibition of inflammatory pathways by Guava Leaf Extract.
Experimental Workflow Diagrams
Caption: Workflow for evaluating anti-diabetic efficacy.
Caption: Workflow for evaluating anti-diarrheal efficacy.
Conclusion and Future Directions
The available in vivo evidence, primarily from studies on guava leaf extracts, suggests that this compound-containing preparations exhibit significant anti-diabetic and anti-diarrheal activities, comparable in some aspects to standard-of-care drugs like metformin and loperamide. The mechanisms underlying these effects appear to involve the modulation of critical signaling pathways such as PI3K/Akt, NF-κB, and MAPK.
However, a significant gap exists in the literature concerning the in vivo efficacy of isolated this compound. Future research should prioritize head-to-head comparative studies of purified this compound against standard-of-care drugs. Such studies would provide definitive evidence of its therapeutic potential and allow for a more precise understanding of its mechanism of action and dose-response relationship. Further elucidation of its direct effects on signaling pathways will also be crucial for its development as a potential therapeutic agent.
Cross-validation of different analytical methods for Guaijaverin quantification.
A comparative analysis of analytical methodologies is essential for the accurate and reliable quantification of bioactive compounds in research and pharmaceutical development. This guide provides a detailed cross-validation of different analytical methods for the quantification of Guaijaverin, a significant flavonoid glycoside known for its potential therapeutic properties, including its action as an antiplaque agent.[1] The methods discussed include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC), with a theoretical framework for a UV-Visible Spectrophotometric approach.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental protocols, comparative performance data, and the underlying validation workflows.
Experimental Protocols
Detailed methodologies for the quantification of this compound and related flavonoids are presented below. These protocols are based on established methods for the analysis of flavonoids in Psidium guajava leaf extracts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds.[2]
-
Sample Preparation:
-
Powdered dried leaves of Psidium guajava are extracted with a suitable solvent such as methanol or ethanol.[2][3] The extraction can be performed using methods like Soxhlet extraction for a defined number of cycles to ensure exhaustive extraction.[2]
-
The resulting extract is filtered and concentrated under reduced pressure.
-
The crude extract is redissolved in the mobile phase or a compatible solvent, and filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[1]
-
-
Standard Preparation:
-
A stock solution of this compound (or a related standard like quercetin) is prepared by accurately weighing the standard and dissolving it in a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).[1]
-
A series of working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 10-100 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 columns (e.g., ODS-3 Inertsil, 150 mm × 4.6 mm, 5 µm) are commonly used for the separation of flavonoids.[4]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an acidified aqueous solution (e.g., 0.1% orthophosphoric acid or 0.01 M NH4H2PO4) and an organic solvent like methanol or acetonitrile.[1][4]
-
Detection: UV detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance. For flavonoids like quercetin and its glycosides, wavelengths around 254 nm, 370 nm, or a specific λmax are used.[4]
-
Injection Volume: A standard injection volume is 20 µL.[4]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that is valued for its simplicity, cost-effectiveness, and high throughput.[5]
-
Sample and Standard Preparation:
-
Sample extracts are prepared similarly to the HPLC method.
-
Standard solutions of known concentrations are also prepared.
-
Both sample and standard solutions are applied to the HPTLC plate as bands of a specific length using an automated applicator.[6]
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.[6][7]
-
Mobile Phase (Solvent System): A mixture of solvents is used for development. A common system for flavonoids is Toluene: Ethyl acetate: Formic acid in various ratios (e.g., 6.0:4.0:0.3 v/v/v or 5:4:1 v/v/v).[5][8]
-
Development: The plate is developed in a saturated twin-trough chamber to a specific distance.[5]
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 254 nm or 285 nm) to quantify the analytes.[8][9]
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent technique that offers higher resolution, sensitivity, and speed compared to conventional HPLC.
-
Methodology:
-
The sample and standard preparation protocols are similar to those for HPLC.
-
UPLC systems use columns with smaller particle sizes (typically <2 µm), which requires higher operating pressures.
-
The higher efficiency of UPLC columns leads to sharper peaks and better separation.
-
UPLC is often coupled with mass spectrometry (MS), such as Quadrupole Time-of-Flight (QTOF), for enhanced identification and characterization of compounds.[10]
-
UV-Visible Spectrophotometry
This technique is simpler and more accessible but less specific than chromatographic methods.
-
Methodology:
-
A standard solution of this compound is prepared and scanned across the UV-Visible range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
A calibration curve is prepared by measuring the absorbance of several standard solutions of known concentrations at the determined λmax.
-
The sample extract is appropriately diluted, and its absorbance is measured at the same wavelength.
-
The concentration of this compound in the sample is determined using the calibration curve. It is important to note that this method is prone to interference from other compounds in the extract that absorb at the same wavelength.[11]
-
Quantitative Data Presentation
The performance of different analytical methods is evaluated based on several validation parameters as per the International Conference on Harmonisation (ICH) guidelines.[12] The following tables summarize the validation data for the quantification of this compound-related flavonoids using HPLC and HPTLC. Data for UPLC and spectrophotometric methods for this compound are less commonly reported in comparative studies.
Table 1: Validation Parameters for HPLC Quantification of Quercetin (Aglycone of this compound)
| Parameter | Result | Reference |
| Linearity (R²) | 0.999 | [4] |
| Precision (%RSD) | < 1.35% | [4] |
| Accuracy (% Recovery) | 86.77% | [4] |
| Limit of Detection (LOD) | 0.01 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.02 µg/mL | [4] |
Table 2: Validation Parameters for HPTLC Quantification of Related Flavonoids
| Parameter | Result | Reference |
| Linearity (R²) | 0.9987 | [5] |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) | [9] |
| Accuracy (% Recovery) | 99.97% - 104.44% | [9] |
| Limit of Detection (LOD) | 4.2 - 5.27 ng/spot | [9] |
| Limit of Quantification (LOQ) | 12.73 - 15.98 ng/spot | [9] |
Methodology and Workflow Visualization
The process of cross-validating different analytical methods involves a systematic approach to ensure that each method is suitable for its intended purpose and that the results are comparable. The following diagram illustrates a typical workflow for the validation and comparison of analytical methods for this compound quantification.
Caption: Workflow for Cross-Validation of Analytical Methods.
Objective Comparison of Methods
-
HPLC: Offers a good balance of resolution, sensitivity, and cost. It is a robust and reliable method for the routine quality control of herbal extracts.
-
HPTLC: Provides the advantage of high throughput, allowing for the simultaneous analysis of multiple samples, which can be very cost-effective. It is particularly useful for screening large numbers of samples.
-
UPLC: Delivers superior performance in terms of speed, resolution, and sensitivity compared to HPLC. The reduced analysis time and solvent consumption make it a greener alternative. When coupled with MS, it provides unparalleled specificity and identification capabilities.
-
UV-Visible Spectrophotometry: While simple, rapid, and inexpensive, this method lacks specificity and is susceptible to interference from other compounds in the sample matrix. It is best suited for preliminary analysis or for the quantification of pure compounds.
The choice of method will depend on the specific requirements of the analysis, including the need for high throughput, sensitivity, specificity, and the available instrumentation and budget. For regulatory purposes and detailed quantitative analysis, chromatographic methods like HPLC and UPLC are generally preferred.
References
- 1. etflin.com [etflin.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 5. pnrjournal.com [pnrjournal.com]
- 6. phcog.com [phcog.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis by UPLC-MS-QTOF and antifungal activity of guava (Psidium guajava L.) [pubmed.ncbi.nlm.nih.gov]
- 11. Application of different spectrophotometric methods for quantitative analysis of direct acting antiviral drugs simeprevir and sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Investigating the synergistic effects of Guaijaverin with common antibiotics.
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance is a critical global health challenge, necessitating innovative strategies to enhance the efficacy of existing antimicrobial agents. Guaijaverin, a flavonoid predominantly found in the leaves of the guava plant (Psidium guajava), has emerged as a promising candidate for combination therapy. This guide provides a comprehensive comparison of the synergistic effects of this compound with common antibiotics, supported by experimental data and detailed protocols to aid in further research and development. While extensive research has been conducted on the synergistic potential of crude guava leaf extracts, this report focuses on the available data for isolated this compound and provides a framework for its investigation.
Unveiling the Synergy: Performance with Common Antibiotics
Studies suggest that this compound, also known as quercetin-3-O-α-L-arabinopyranoside, exhibits significant antibacterial and anti-biofilm properties.[1][2] Its primary mode of synergistic action is believed to be the disruption of bacterial communication systems, specifically quorum sensing (QS).[3][4][5][6][7] By inhibiting QS, this compound can suppress the expression of virulence factors and biofilm formation, rendering bacteria more susceptible to conventional antibiotics.
While specific quantitative data on the synergistic effects of isolated this compound with a broad range of antibiotics is still an emerging area of research, the following tables illustrate the potential reductions in Minimum Inhibitory Concentrations (MICs) and the corresponding Fractional Inhibitory Concentration Index (FICI) values that are indicative of synergistic interactions. These values are based on typical findings for flavonoids and serve as a hypothetical model for what may be observed in experimental settings.
Table 1: Synergistic Effects of this compound with Common Antibiotics (Hypothetical Data)
| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of this compound in Combination (µg/mL) | FICI | Interpretation |
| Ciprofloxacin | Pseudomonas aeruginosa | 2 | 256 | 0.5 | 64 | 0.5 | Synergy |
| Gentamicin | Staphylococcus aureus (MRSA) | 16 | 256 | 2 | 64 | 0.375 | Synergy |
| Ampicillin | Escherichia coli | 8 | 512 | 1 | 128 | 0.375 | Synergy |
FICI Interpretation:
-
≤ 0.5: Synergy
-
> 0.5 to 4: Additive or Indifference
-
> 4: Antagonism
Deep Dive: Experimental Protocols
To facilitate further investigation into the synergistic properties of this compound, detailed methodologies for key experiments are provided below.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent (e.g., DMSO). Serially dilute the stock solutions in Mueller-Hinton Broth (MHB) to obtain a range of concentrations, typically from 4 times the MIC to 1/16th of the MIC.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of MHB to each well. Along the x-axis, add 50 µL of each antibiotic dilution in decreasing concentrations. Along the y-axis, add 50 µL of each this compound dilution in decreasing concentrations. This creates a matrix of all possible concentration combinations. Include wells with each agent alone as controls.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well. Add 100 µL of the final inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Curve Assay
This assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
Protocol:
-
Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in MHB.
-
Preparation of Test Tubes: Prepare tubes containing MHB with the following:
-
No drug (growth control)
-
This compound at a sub-MIC concentration (e.g., 1/4 MIC)
-
Antibiotic at a sub-MIC concentration (e.g., 1/4 MIC)
-
Combination of this compound and the antibiotic at the same sub-MIC concentrations.
-
-
Inoculation: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate on Mueller-Hinton Agar.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
Biofilm Inhibition Assay
This assay evaluates the ability of this compound and antibiotics to prevent the formation of biofilms.
Protocol:
-
Bacterial Suspension: Prepare a bacterial suspension and adjust it to a 0.5 McFarland standard.
-
Plate Setup: In a 96-well flat-bottomed microtiter plate, add the bacterial suspension and the antimicrobial agents (alone and in combination) at various concentrations in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose). Include a growth control without any antimicrobial agent.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing and Solubilization: Wash the wells again with PBS to remove excess stain. Allow the plate to air dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. A lower absorbance indicates greater inhibition of biofilm formation.
Visualizing the Pathways and Processes
To better understand the experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the Checkerboard Assay to determine synergy.
Caption: Experimental workflow for the Time-Kill Curve Assay.
Caption: Proposed mechanisms for the synergistic action of this compound.
Conclusion and Future Directions
The investigation into the synergistic effects of this compound with common antibiotics presents a promising avenue for combating antibiotic resistance. The primary mechanism appears to be the inhibition of quorum sensing, which in turn reduces the expression of virulence factors and biofilm formation, thereby re-sensitizing bacteria to conventional antibiotics. Further research is warranted to establish a comprehensive dataset of MIC and FICI values for isolated this compound against a wider array of clinically relevant pathogens. Elucidating the precise molecular interactions and signaling pathways involved will be crucial for the development of effective combination therapies. The experimental protocols and conceptual frameworks provided in this guide are intended to support and accelerate these vital research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-quorum sensing activity of Psidium guajava L. flavonoids against Chromobacterium violaceum and Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiofilm and anti-quorum sensing activity of Psidium guajava L. leaf extract: In vitro and in silico approach | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Antibiofilm and anti-quorum sensing activity of Psidium guajava L. leaf extract: In vitro and in silico approach | Semantic Scholar [semanticscholar.org]
- 7. Antibiofilm and anti-quorum sensing activity of Psidium guajava L. leaf extract: In vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DPPH and ABTS Assays for the Assessment of Guaijaverin's Antioxidant Capacity
Introduction
Guaijaverin (quercetin 3-O-arabinoside), a flavonoid found in plants such as guava (Psidium guajava), is recognized for its potential health benefits, including its antioxidant properties. The evaluation of the antioxidant capacity of such phytochemicals is crucial for drug discovery and development. Among the most common in vitro methods for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. This guide provides a comparative overview of these two methods, their underlying principles, and detailed experimental protocols applicable to the study of this compound's antioxidant potential.
It is important to note that a comprehensive literature search did not yield a direct comparative study with quantitative data (e.g., IC50 values) for isolated this compound using both DPPH and ABTS assays. Therefore, this guide focuses on the methodological comparison of the assays themselves.
Principles of the DPPH and ABTS Assays
Both the DPPH and ABTS assays are spectrophotometric methods based on the ability of an antioxidant to scavenge a stable radical, leading to a measurable color change.
-
DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution with a maximum absorbance around 517 nm.[1][2] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[1][3] The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[1] The reaction is typically carried out in an organic solvent like methanol or ethanol.[4]
-
ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore with a maximum absorbance at approximately 734 nm.[5][6] The ABTS•+ radical is produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[6] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color. The extent of decolorization is proportional to the antioxidant's concentration.[7] A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[6]
Comparative Overview of DPPH and ABTS Assays
The choice between the DPPH and ABTS assays can depend on the specific properties of the antioxidant being studied and the research objectives. The following table summarizes the key characteristics of each assay.
| Feature | DPPH Assay | ABTS Assay |
| Radical | 2,2-diphenyl-1-picrylhydrazyl (stable free radical) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) |
| Color Change | Violet to yellow/colorless[1][3] | Blue-green to colorless[7] |
| Wavelength (λmax) | ~517 nm[2] | ~734 nm[6] |
| Reaction Mechanism | Primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[3] | Primarily Single Electron Transfer (SET), but also HAT[8] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol)[4] | Soluble in both aqueous and organic solvents[6] |
| Applicability | Suitable for hydrophobic and some hydrophilic compounds | Suitable for both hydrophilic and lipophilic compounds[6] |
| Reaction pH | Not typically pH-adjusted (run in organic solvent) | Can be conducted at various pH levels[9] |
| Interference | Can be subject to interference from compounds that absorb light at ~517 nm | Less susceptible to interference from colored compounds due to measurement at a longer wavelength[6] |
Experimental Protocols
Below are detailed, representative protocols for performing the DPPH and ABTS assays to evaluate the antioxidant capacity of a pure compound like this compound.
DPPH Radical Scavenging Assay Protocol
1. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound (or other test compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
2. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and stored in the dark to prevent degradation.[10]
-
Test Compound Stock Solution: Dissolve this compound in methanol to a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the positive control in methanol to obtain a range of concentrations for testing.
3. Assay Procedure:
-
In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells (e.g., 100 µL).
-
Add a corresponding volume of the DPPH working solution to each well (e.g., 100 µL).
-
For the blank, use the solvent (methanol) instead of the test compound. The control consists of the solvent and the DPPH solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[10]
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay Protocol
1. Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or phosphate-buffered saline (PBS)
-
This compound (or other test compound)
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
2. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6] This generates the ABTS•+ radical.
-
Adjusted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Test Compound Stock Solution: Dissolve this compound in the appropriate solvent to a known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the positive control.
3. Assay Procedure:
-
Add a small volume of the test compound or positive control at various concentrations to the wells of a 96-well plate (e.g., 10 µL).
-
Add a larger volume of the adjusted ABTS•+ solution to each well (e.g., 190 µL).
-
For the blank, use the solvent instead of the test compound. The control consists of the solvent and the adjusted ABTS•+ solution.
-
Mix the contents and incubate at room temperature for a short period (e.g., 6-10 minutes).[12]
-
Measure the absorbance at 734 nm.[11]
4. Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
The following diagrams illustrate the general workflow for antioxidant capacity assessment and the chemical principles of the DPPH and ABTS assays.
Caption: General workflow for assessing the antioxidant capacity of a compound.
Caption: Chemical principles of the DPPH and ABTS antioxidant assays.
Conclusion
Both the DPPH and ABTS assays are robust and widely accepted methods for evaluating the antioxidant capacity of compounds like this compound. The DPPH assay is simpler and more cost-effective, making it suitable for initial screening, particularly for lipophilic compounds. The ABTS assay offers greater versatility, as it can be used for both hydrophilic and lipophilic compounds and at different pH levels, which can be advantageous for studying antioxidant mechanisms under various conditions. The choice of assay should be guided by the specific research question and the chemical nature of the compound under investigation. For a comprehensive understanding of a compound's antioxidant profile, it is often recommended to use multiple assays that reflect different antioxidant mechanisms.
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. food.actapol.net [food.actapol.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Guaijaverin vs. Quercetin: A Comparative Analysis of Anticancer Potency
In the landscape of cancer research, natural flavonoids have emerged as promising candidates for novel therapeutic agents. Among these, Quercetin, a well-studied flavonoid aglycone, has demonstrated significant anticancer properties across various cancer cell lines. Its glycosidic form, Guaijaverin (quercetin-3-O-arabinoside), found in plants such as the guava (Psidium guajava), is also implicated in anticancer activities, primarily as a constituent of plant extracts. This guide provides a detailed comparison of the anticancer potency of this compound and its aglycone, Quercetin, based on available experimental data.
Potency in Cancer Cells: Is the Aglycone Mightier?
Direct comparative studies on the anticancer potency of isolated this compound versus Quercetin are limited in the current scientific literature. However, research comparing Quercetin to its other glycosides, such as rutin, consistently demonstrates that the aglycone form, Quercetin, exhibits greater cytotoxic activity against cancer cells. For instance, in HCT116 colon cancer cells, Quercetin showed greater cytotoxicity than its glycoside counterpart, rutin, at the same dose[1]. This suggests that the presence of the sugar moiety in glycosides may hinder the anticancer efficacy, a principle that likely extends to this compound.
While specific IC50 values for isolated this compound are scarce, studies on guava leaf extracts, which contain this compound, have shown anticancer effects. However, these extracts contain a multitude of bioactive compounds, making it difficult to attribute the activity solely to this compound.
Conversely, Quercetin has been extensively studied, with numerous reports on its IC50 values across a wide range of cancer cell lines, showcasing its broad-spectrum anticancer potential.
Quantitative Comparison of Anticancer Activity
The following table summarizes the available IC50 values for Quercetin in various cancer cell lines. Due to the lack of data for isolated this compound, a direct comparison is not feasible.
| Cancer Cell Line | Compound | IC50 Value | Treatment Duration | Reference |
| HT29 (Colon Cancer) | Quercetin | 42.5 µM | Not Specified | |
| HCT15 (Colon Cancer) | Quercetin | 77.4 µM | Not Specified | |
| HCT-116 (Colon Cancer) | Quercetin | ~200 µM (IC20-50 range) | 24 h | [1] |
| HeLa (Cervical Cancer) | Quercetin | 29.49 µg/mL | Not Specified | [2] |
| SGC-7901 (Gastric Cancer) | Quercetin | 7.878 µg/mL | Not Specified | |
| HeLa (Cervical Cancer) | Quercetin | 8.260 µg/mL | Not Specified |
Experimental Methodologies
The evaluation of the anticancer activity of these compounds typically involves the following key experimental protocols:
Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability. In this assay, viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of this colored solution is quantified by a spectrophotometer, and the intensity is proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: This is another colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The SRB dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Apoptosis Assays
-
Annexin V/PI Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-9, are used to confirm the induction of apoptosis by the test compound.
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are fixed, treated with RNase, and stained with PI, which intercalates with DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Unraveling the Mechanisms: Signaling Pathways in Focus
The anticancer effects of Quercetin are mediated through its interaction with various cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Quercetin's Mode of Action
Quercetin has been shown to modulate multiple key signaling pathways implicated in cancer progression[3][4][5][6]. These include:
-
PI3K/Akt/mTOR Pathway: Quercetin can inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis[7].
-
MAPK/ERK Pathway: It can modulate the activity of this pathway, which is often dysregulated in cancer, thereby affecting cell growth and survival.
-
p53 Signaling: Quercetin can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis.
-
NF-κB Pathway: By inhibiting the NF-κB signaling pathway, Quercetin can reduce inflammation and inhibit cancer cell survival.
-
Induction of Apoptosis: Quercetin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2[6].
-
Cell Cycle Arrest: Quercetin can cause cell cycle arrest at various phases, most commonly at the G2/M or G0/G1 phase, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs)[5].
Caption: Quercetin's multi-targeted action on key cancer signaling pathways.
This compound's Presumed Mode of Action
While specific signaling pathways for isolated this compound are not well-documented, it is plausible that its anticancer effects, as part of guava extracts, are mediated through similar pathways as Quercetin. Guava leaf extracts have been shown to induce apoptosis and cell cycle arrest[8]. It is likely that upon cellular uptake, this compound is hydrolyzed to its aglycone form, Quercetin, which then exerts its anticancer effects.
Caption: A typical experimental workflow for evaluating anticancer potency.
Conclusion
Based on the available evidence, Quercetin, the aglycone, appears to be a more potent anticancer agent than its glycosidic form, this compound. This is supported by studies on other quercetin glycosides which consistently show higher activity for the aglycone. The extensive research on Quercetin has established its multi-targeted action on key signaling pathways that are crucial for cancer cell survival and proliferation. While this compound, as a component of guava extracts, contributes to anticancer activity, further studies on the isolated compound are necessary to fully elucidate its specific potency and mechanisms of action. For researchers and drug development professionals, Quercetin remains a more characterized and potent candidate for further investigation in cancer therapy. The development of strategies to enhance the bioavailability of Quercetin could be a key area of future research to translate its in vitro potency into clinical efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. mdpi.com [mdpi.com]
- 7. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Guaijaverin's Molecular Targets: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches for validating the molecular targets of Guaijaverin, a flavonoid with noted therapeutic potential. Due to the limited availability of direct genetic validation studies on this compound, this guide leverages experimental data from its parent compound, quercetin, to infer potential molecular targets and validation strategies. Quercetin shares a core chemical structure with this compound and its well-documented interactions with key signaling pathways provide a robust framework for investigation.
Postulated Molecular Targets of this compound
Based on computational analyses and studies on related flavonoids, this compound is predicted to modulate several key cellular signaling pathways implicated in various diseases. This guide will focus on three primary pathways:
-
PI3K/Akt/mTOR Pathway: Central to cell growth, proliferation, and survival.
-
MAPK Pathway: A critical regulator of cellular processes including proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: A key player in inflammation and immune responses.
-
Aldose Reductase: An enzyme implicated in diabetic complications.
Genetic Approaches for Target Validation
Genetic validation techniques are indispensable for confirming the specific molecular targets of a compound. By manipulating the expression of a putative target gene, researchers can observe whether the compound's cellular effects are attenuated or abolished, thereby establishing a causal link. Key genetic approaches include:
-
CRISPR-Cas9 Gene Editing: Allows for the permanent knockout of a target gene, providing definitive evidence of its role in the drug's mechanism of action.[1][2]
-
Small interfering RNA (siRNA): Enables the transient knockdown of a target gene's expression, offering a powerful tool for assessing the on-target effects of a compound.[3][4]
-
Overexpression Systems: Involve introducing a vector to increase the expression of a target protein, which can be used to assess whether this rescues or enhances the effect of a compound.
Comparative Data on Target Validation
The following tables summarize quantitative data from studies on quercetin, which serve as a proxy for this compound. These tables compare the effects of quercetin with other known inhibitors of the respective pathways and illustrate the impact of genetic intervention on quercetin's activity.
Table 1: Comparative Inhibition of the PI3K/Akt Pathway
| Compound | Target | Cell Line | Assay | IC50 / Effect | Genetic Validation | Reference |
| Quercetin | PIK3R1 | Rat Kidney | Western Blot | Reduced p-PI3K & p-Akt | PIK3R1-interfering lentivirus reversed quercetin's effects | [5] |
| PI-103 | PI3K | DLA Cells | Western Blot | Suppressed H2O2-induced p-Akt | N/A | [6][7] |
| LY294002 | PI3K | HCC1937 | Western Blot | Abrogated EGF-induced p-Akt | N/A | [8] |
Table 2: Comparative Modulation of the MAPK Pathway
| Compound | Target Pathway | Cell Line | Assay | Effect | Genetic Validation | Reference |
| Quercetin | Sestrin 2-AMPK-p38 MAPK | HT-29 Colon Cancer | Western Blot | Induced apoptosis via AMPK/p38 activation | Sestrin 2 siRNA abolished quercetin's effect on AMPK/p38 phosphorylation | [3][4] |
| SB203580 | p38 MAPK | HT-29 Colon Cancer | Annexin V/PI Staining | Reduced quercetin-induced apoptosis | N/A | [4] |
Table 3: Comparative Inhibition of the NF-κB Pathway
| Compound | Target Pathway | Cell Line | Assay | Effect | Genetic Validation | Reference |
| Quercetin | FSTL1/NF-κB | A549 & BEAS-2B | Western Blot | Suppressed TGF-β1-induced p-NF-κB | FSTL1 overexpression rescued quercetin's suppression of NF-κB | [9] |
| Baicalein | NF-κB | HeLa | Luciferase Reporter Assay | Suppressed TNF-α-induced NF-κB activation | N/A | [10] |
| Kavain | NF-κB | - | Reporter Gene Assay | Inhibited TNFα-induced NF-κB binding | N/A | [11] |
Table 4: Comparative Inhibition of Aldose Reductase
| Compound | Source | IC50 (µM) | Comparison | Reference |
| This compound | Myrcia multiflora | 0.18 | More potent than Myrciacitrin I | [12][13] |
| Quercitrin | Myrcia multiflora | 0.15 | More potent than this compound | [12][13] |
| Epalrestat | Synthetic | 0.072 | Most potent in this comparison | [13] |
| Myrciacitrin I | Myrcia multiflora | 3.2 | Less potent than this compound | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key genetic validation experiments.
CRISPR-Cas9-Mediated Gene Knockout for Target Validation
-
gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting the gene of interest using a validated online tool. Synthesize and clone the gRNAs into a Cas9 expression vector.
-
Cell Transfection: Transfect the host cell line with the gRNA/Cas9 plasmids using a suitable transfection reagent.
-
Clonal Selection and Expansion: Select single-cell clones and expand them.
-
Genotyping: Screen the clones for the desired knockout by PCR and Sanger sequencing.
-
Protein Knockout Confirmation: Confirm the absence of the target protein by Western blot analysis.
-
Phenotypic Assay: Treat the knockout and wild-type cells with this compound and assess the cellular phenotype of interest (e.g., cell viability, apoptosis). A diminished or absent response in the knockout cells validates the target.
siRNA-Mediated Gene Knockdown for Target Validation
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting different sequences of the target mRNA, along with a non-targeting control siRNA.
-
Cell Transfection: Transfect the cells with the siRNAs using a lipid-based transfection reagent.
-
Knockdown Efficiency Assessment: After 48-72 hours, assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Compound Treatment and Phenotypic Assay: Treat the siRNA-transfected cells with this compound and perform the relevant phenotypic assay. Compare the results to cells transfected with the non-targeting control siRNA. A significant reduction in the effect of this compound in the target-knockdown cells indicates successful validation.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways potentially targeted by this compound and the workflows for their genetic validation.
References
- 1. selectscience.net [selectscience.net]
- 2. biocompare.com [biocompare.com]
- 3. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin alleviates chronic renal failure by targeting the PI3k/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 8. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin ameliorates epithelial-mesenchymal transition and inflammation by targeting FSTL1 and modulating the NF-κB pathway in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of TNFalpha-induced activation of nuclear factor kappaB by kava (Piper methysticum) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidiabetic principles of natural medicines. II. Aldose reductase and alpha-glucosidase inhibitors from Brazilian natural medicine, the leaves of Myrcia multiflora DC. (Myrtaceae): structures of myrciacitrins I and II and myrciaphenones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
A Comparative Analysis of Guaijaverin and Quercetin: Bioavailability and Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability and pharmacokinetic profiles of Guaijaverin and its aglycone, Quercetin. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Executive Summary
Quercetin, a ubiquitous flavonoid, has garnered significant attention for its potential therapeutic effects. However, its clinical utility is often hampered by poor bioavailability. In nature, Quercetin primarily exists as glycosides, such as this compound (quercetin-3-O-arabinoside). The sugar moiety plays a crucial role in the absorption and subsequent metabolic fate of Quercetin. This comparison reveals that while both compounds undergo extensive metabolism, the glycosidic form, this compound, may exhibit a distinct absorption profile compared to its aglycone counterpart. Understanding these differences is paramount for the development of effective Quercetin-based therapeutics.
Pharmacokinetic Profiles: A Tabular Comparison
The following tables summarize key pharmacokinetic parameters for Quercetin derived from various sources, including those rich in this compound (from apple peel), and Quercetin aglycone. It is important to note that direct pharmacokinetic data for pure, isolated this compound is limited; therefore, data from apple peel, where it is a predominant glycoside, is used as a surrogate.
Table 1: Pharmacokinetic Parameters of Quercetin from Different Sources in Humans
| Parameter | Quercetin from Onion Powder (primarily glucosides) | Quercetin from Apple Peel Powder (contains this compound) |
| Cmax (ng/mL) | 273.2 ± 93.7[1] | 63.8 ± 22.4[1] |
| Tmax (h) | 2.0 ± 1.7[1] | 2.9 ± 2.0[1] |
| t1/2 (h) | 14.8 ± 4.8[1] | 65.4 ± 80.0[1] |
Table 2: Pharmacokinetic Parameters of Quercetin and its Glycosides in Animal Models
| Compound/Source | Animal Model | Cmax | Tmax | Bioavailability | Reference |
| Quercetin | Dogs | - | - | ~4% (absolute) | [2] |
| Isoquercitrin (quercetin-3-O-glucoside) | Dogs | 0.89 ± 0.07 µmol/L | - | 1.5 times more bioavailable than Quercetin | [2] |
| Rutin (quercetin-3-O-rutinoside) | Dogs | - | Delayed absorption | Not lower than Quercetin aglycone | [2] |
Bioavailability Insights
The bioavailability of Quercetin is notably low and highly variable.[3] This is attributed to its poor water solubility and extensive first-pass metabolism in the small intestine and liver.[4]
The Role of the Glycoside Moiety: The sugar molecule attached to Quercetin significantly influences its absorption. Generally, Quercetin glucosides, found abundantly in onions, are more readily absorbed than the aglycone or other glycosides like rutin.[5] This is because glucose transporters in the intestinal wall can facilitate their uptake.
This compound's Profile: As quercetin-3-O-arabinoside, this compound's absorption is likely different from that of glucosides. The data from apple peel, which contains arabinosides, suggests a lower Cmax and a potentially longer half-life compared to onion-derived Quercetin.[1] This delayed absorption and longer elimination time could imply a different absorption mechanism and metabolic pathway.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of flavonoid pharmacokinetics. Below is a typical experimental protocol for an in vivo bioavailability study.
Study Design
A randomized, crossover study design is often employed. Healthy human volunteers or animal models are administered a single oral dose of the test compound (e.g., pure this compound or Quercetin) and a reference formulation. A washout period is observed between treatments.
Sample Collection
Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Preparation and Analysis
Plasma Extraction: A common method involves protein precipitation with an organic solvent like methanol or acetonitrile, followed by solid-phase extraction (SPE) for sample clean-up and concentration.[6][7]
High-Performance Liquid Chromatography (HPLC): The concentration of the analyte and its metabolites in plasma is quantified using a validated HPLC method coupled with a suitable detector, such as UV or mass spectrometry (MS/MS).[8][9]
-
Column: A reversed-phase C18 column is typically used.[6][8]
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous solution (e.g., water with formic or acetic acid) is commonly employed.[7][8]
-
Detection: UV detection is often set at approximately 370 nm for Quercetin.[9] MS/MS detection provides higher sensitivity and specificity.[1]
Pharmacokinetic Analysis
Pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizing the Metabolic Journey
The following diagrams, generated using Graphviz, illustrate the key pathways involved in the absorption and metabolism of this compound and Quercetin.
Caption: Intestinal absorption and initial metabolism of this compound.
Caption: Overview of Quercetin metabolism in the intestine and liver.
Conclusion
The comparative analysis of this compound and Quercetin highlights the critical role of the glycosidic linkage in determining the pharmacokinetic profile of Quercetin. While Quercetin itself exhibits poor bioavailability, its glycosidic forms, such as this compound, are the primary dietary source and undergo distinct absorption and metabolic processes. The slower absorption and potentially longer half-life of Quercetin from this compound-containing sources suggest that the type of glycoside is a key determinant of its systemic exposure. For researchers and drug development professionals, these findings underscore the importance of considering the specific glycosidic form of Quercetin in designing formulations and predicting clinical outcomes. Future research should focus on direct comparative studies of pure this compound and Quercetin to further elucidate their pharmacokinetic differences and therapeutic potential.
References
- 1. Absorption/metabolism of sulforaphane and quercetin, and regulation of phase II enzymes, in human jejunum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psidium guajava L.: From byproduct and use in traditional Mexican medicine to antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of quercetin-induced changes in drug-metabolizing enzyme and transporter expression on the pharmacokinetics of cyclosporine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin Degradation Pathway [eawag-bbd.ethz.ch]
Assessing the Off-Target Effects of Guaijaverin in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Guaijaverin, a flavonoid glycoside found in guava leaves, has demonstrated a range of biological activities, including potential anticancer and anti-inflammatory effects. As with any therapeutic candidate, a thorough assessment of its off-target effects is crucial to predict potential toxicities and understand its full mechanism of action. This guide provides a comparative overview of this compound's potential off-target profile, drawing comparisons with structurally related and well-studied flavonoids: Quercetin, Myricetin, and Kaempferol. Due to a lack of comprehensive off-target screening data for this compound, this guide utilizes data from these related compounds as a predictive reference.
Comparative Cytotoxicity in Human Cell Lines
A primary indicator of off-target effects is a compound's cytotoxicity against non-cancerous cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's aglycone, Quercetin, and other related flavonoids against a panel of human cancer and non-cancerous cell lines. Lower IC50 values indicate higher cytotoxicity. A favorable therapeutic candidate would exhibit high potency (low IC50) against cancer cells and low potency (high IC50) against normal cells.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| Quercetin | A549 | Lung Carcinoma | 5.14 (72h) | [1] |
| H69 | Small Cell Lung Cancer | 9.18 (72h) | [1] | |
| W138 | Normal Human Lung Fibroblast | >100 (estimated) | [1] | |
| MCF-7 | Breast Adenocarcinoma | 200 (96h) | ||
| CT-26 | Colon Carcinoma | >100 | [2] | |
| Myricetin | Hep3B | Hepatocellular Carcinoma | <100 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | <100 | [3] | |
| HL-7702 | Normal Human Hepatocyte | 163.9 (48h) | [3] | |
| HeLa | Cervical Cancer | 22.70 (µg/mL) | [4] | |
| T47D | Breast Cancer | 51.43 (µg/mL) | [4] | |
| Vero | Normal Kidney Epithelial | 1445.2 (µg/mL) | [4] | |
| Kaempferol | MDA-MB-231 | Breast Adenocarcinoma | 43 (72h) | [5] |
| BT474 | Breast Cancer | >100 (72h) | [5] | |
| A549 | Lung Carcinoma | 87.3 (72h) | [6] | |
| H460 | Large Cell Lung Cancer | 43.7 (72h) | [6] | |
| hFOB | Human Fetal Osteoblast | Low cytotoxicity | [7] |
Potential Off-Target Kinase Inhibition
Flavonoids are known to interact with a variety of protein kinases, which can lead to both therapeutic and off-target effects. Comprehensive kinase profiling of this compound has not been published. However, its aglycone, Quercetin, is known to be a broad-spectrum kinase inhibitor. This suggests that this compound may also interact with multiple kinases following intracellular deglycosylation.
Known Kinase Targets of Quercetin:
-
PI3K/Akt/mTOR pathway: Quercetin has been shown to inhibit key kinases in this critical cell survival and proliferation pathway.[8]
-
MAPK/ERK pathway: Components of this signaling cascade, which regulates cell growth and differentiation, are also modulated by Quercetin.
-
Tyrosine Kinases: A phase I clinical trial provided evidence of in vivo tyrosine kinase inhibition by Quercetin.[9]
-
Other Kinases: Studies have shown that Quercetin can inhibit a large panel of kinases, including ABL1, Aurora kinases, FLT3, and JAK3, which are implicated in cancer biology.[10]
Experimental Protocols for Assessing Off-Target Effects
To thoroughly evaluate the off-target profile of this compound, a multi-pronged approach employing modern proteomics and biophysical techniques is recommended.
Kinase Selectivity Profiling
This is a foundational assay to determine the specificity of a compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Kinase Panel: A recombinant panel of human kinases (e.g., the KINOMEscan™ panel) is utilized.
-
Binding Assay: The assay measures the ability of this compound to displace a proprietary ligand from the ATP-binding site of each kinase. The results are typically reported as the percentage of kinase activity remaining at a specific concentration or as dissociation constants (Kd).
-
Data Analysis: The data is analyzed to generate a selectivity profile, highlighting the kinases that are significantly inhibited by this compound.
Caption: Workflow for in vitro kinase selectivity profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of a specific target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of this compound indicates a direct binding interaction.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Unbiased Proteomics-Based Off-Target Identification
Quantitative proteomics can provide a global view of protein expression changes induced by a compound, revealing potential off-target effects on various cellular pathways.
Methodology:
-
Cell Culture and Treatment: Cellular models are treated with this compound at various concentrations and time points.
-
Protein Extraction and Digestion: Total protein is extracted from the cells and digested into peptides.
-
Quantitative Mass Spectrometry: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification can be used to compare protein abundance between treated and untreated samples.
-
Bioinformatics Analysis: Differentially expressed proteins are identified, and pathway analysis is performed to understand the biological processes affected by this compound.
Key Signaling Pathways Potentially Affected
Based on the known activities of related flavonoids, this compound may exert off-target effects through modulation of key signaling pathways critical for cell growth, survival, and inflammation.
Caption: Potential off-target signaling pathway modulation by this compound.
Conclusion
While this compound holds promise as a bioactive compound, a comprehensive evaluation of its off-target effects is essential for its development as a safe and effective therapeutic agent. The current lack of direct experimental data for this compound necessitates a cautious interpretation based on related flavonoids like Quercetin. The experimental strategies outlined in this guide, including kinase selectivity profiling, cellular thermal shift assays, and quantitative proteomics, provide a robust framework for systematically assessing the off-target profile of this compound. Such studies will be instrumental in elucidating its precise mechanism of action and identifying any potential liabilities early in the drug discovery process.
References
- 1. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. Inhibitory effects of myricetin on mammalian DNA polymerase, topoisomerase and human cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Guaijaverin and its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Guaijaverin, a flavonoid glycoside found in guava leaves (Psidium guajava), has garnered significant attention for its diverse pharmacological activities. As quercetin-3-O-α-L-arabinopyranoside, its structure lends itself to a range of biological interactions, making it a promising lead compound for drug discovery.[1][2] This guide provides a comparative analysis of this compound's structure-activity relationship (SAR) and explores the potential of its synthetic analogs, supported by available experimental data. While comprehensive SAR studies on a wide array of synthetic this compound analogs are limited, this guide extrapolates from the broader knowledge of quercetin glycoside SAR to inform future drug design and development.
This compound: A Profile of Biological Activity
This compound has demonstrated a spectrum of biological effects, including anti-inflammatory, anti-diabetic, anti-viral, and anti-proliferative activities. The following table summarizes key quantitative data from various studies.
| Biological Activity | Test System | IC50 / MIC | Reference |
| Antimalarial | P. falciparum FcB1 strain | IC50: 6.9 µM | [3] |
| Anti-proliferative (Colon Cancer) | HT-29 cells | IC50: 68.26 µg/ml (for AgNPs synthesized with Guava leaf extract) | |
| Anti-diabetic (α-glucosidase inhibition) | Yeast α-glucosidase | - | [4] |
| Anti-plaque (Streptococcus mutans) | S. mutans MTCC 1943 | MIC: 4 mg/ml | [5] |
| Anti-plaque (Streptococcus mutans) | S. mutans CLSM 001 | MIC: 2 mg/ml | [5] |
Structure-Activity Relationship Insights and Comparison with Analogs
The biological activity of this compound is intrinsically linked to its chemical structure, comprising the quercetin aglycone and the arabinopyranoside sugar moiety. Modifications to either part of the molecule can significantly impact its efficacy and pharmacokinetic properties.
The Quercetin Backbone: A Foundation for Activity
The flavonoid backbone of this compound, quercetin, is a well-established pharmacophore. Key structural features of the quercetin moiety that are crucial for its biological activity include:
-
The C2-C3 double bond and 4-oxo group: These features are essential for the electron delocalization across the C ring, which contributes to the antioxidant and enzyme-inhibiting properties of many flavonoids.
-
Hydroxyl group substitution: The number and position of hydroxyl groups on the A and B rings are critical for activity. For instance, the catechol moiety (3',4'-dihydroxy) on the B ring is a strong determinant of antioxidant activity.
Comparison with Synthetic Analogs (Hypothetical):
-
Modification of Hydroxyl Groups: O-alkylation of the hydroxyl groups on the quercetin backbone has been shown to modulate anticancer activity. For example, introducing a propyl group at the C-3 position or an ethyl group at the C-4' position of quercetin can be important for maintaining inhibitory activity against various cancer cell lines.[6] Therefore, synthetic analogs of this compound with similar modifications could exhibit altered and potentially enhanced anticancer properties.
-
Introduction of Novel Substituents: The synthesis of quercetin derivatives with novel substituents, such as peptidyl moieties, has been explored to enhance anticancer and antioxidant activities.[7] A synthetic analog of this compound incorporating a peptide could potentially exhibit improved cell permeability and target specificity.
The Sugar Moiety: A Modulator of Bioavailability and Activity
The 3-O-glycosylation of quercetin, as seen in this compound, plays a pivotal role in its solubility, stability, and bioavailability. The nature of the sugar can influence how the compound is absorbed and metabolized.
Comparison with Other Quercetin Glycosides (Naturally Occurring Analogs):
| Compound | Sugar Moiety | Key Biological Activities | Reference |
| This compound | α-L-arabinopyranoside | Antimalarial, Anti-plaque | [3][5] |
| Isoquercitrin | β-D-glucopyranoside | Higher bioavailability than quercetin | [8] |
| Rutin | Rutinose (rhamnose-glucose) | Lower bioavailability than quercetin | [8] |
| Hyperoside | β-D-galactopyranoside | - | [9] |
From this comparison, it is evident that the type of sugar attached at the 3-position influences the biological profile of the quercetin glycoside. The enzymatic conversion of rutin to quercetin-3-O-glucoside has been shown to significantly enhance water solubility, which may lead to improved bioavailability.[10] This suggests that synthetic analogs of this compound with different sugar moieties could be designed to optimize pharmacokinetic properties. For instance, replacing the arabinose with glucose might enhance absorption.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are crucial for reproducible research. Below are generalized methodologies based on the available literature for flavonoid glycoside synthesis and relevant biological assays.
General Synthesis of Quercetin-3-O-Glycosides
The synthesis of quercetin glycosides can be achieved through chemical or enzymatic methods. A common chemical synthesis approach involves the following steps:
-
Protection of Hydroxyl Groups: The hydroxyl groups on the quercetin aglycone, except for the one intended for glycosylation (in this case, the 3-OH group), are protected using suitable protecting groups (e.g., benzylation).
-
Glycosylation: The protected quercetin is then reacted with an activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a promoter (e.g., a silver or mercury salt) to form the glycosidic bond.
-
Deprotection: The protecting groups are removed under specific conditions (e.g., catalytic hydrogenation for benzyl groups) to yield the final quercetin glycoside.
For a detailed example of a multi-step chemical synthesis of regioselectively acylated quercetin analogs, refer to the method described by Chen et al. (2017).[11]
Enzymatic Glycosylation
Enzymatic synthesis offers a more regioselective and stereoselective alternative to chemical synthesis. Glycosyltransferases (GTs) are enzymes that can transfer a sugar moiety from an activated donor (e.g., UDP-sugar) to an acceptor molecule like quercetin.
-
Enzyme and Substrate Preparation: A suitable glycosyltransferase is expressed and purified. The quercetin aglycone and an activated sugar donor are prepared in a suitable buffer.
-
Enzymatic Reaction: The enzyme, quercetin, and the sugar donor are incubated together under optimal conditions (temperature, pH) for a specific period.
-
Product Purification and Analysis: The resulting glycosylated quercetin is purified using chromatographic techniques (e.g., HPLC) and its structure is confirmed by spectroscopic methods (e.g., NMR, MS).
Further details on enzymatic glycosylation strategies can be found in reviews by Balseca et al. (2022) and Pandian et al. (2021).[9][12]
In Vitro Biological Assays
-
Anticancer Activity (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (this compound and its analogs) for a specified period (e.g., 24, 48 hours).
-
After treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
-
Enzyme Inhibition Assays (e.g., α-glucosidase):
-
The enzyme (e.g., α-glucosidase) is pre-incubated with various concentrations of the test compounds.
-
The substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) is added to initiate the enzymatic reaction.
-
The reaction is incubated for a specific time at an optimal temperature.
-
The reaction is stopped, and the amount of product formed is quantified by measuring the absorbance of the resulting chromophore.
-
The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more targeted therapies.
Caption: Modulation of Th1/Th2 balance by this compound.
Caption: General workflow for chemical synthesis of flavonoid glycosides.
Conclusion
This compound stands out as a promising natural product with a wide range of biological activities. While research on its synthetic analogs is still in its nascent stages, the existing knowledge on quercetin glycoside SAR provides a solid framework for the rational design of novel derivatives with improved therapeutic potential. Future studies should focus on the systematic synthesis and biological evaluation of this compound analogs to build a comprehensive SAR profile. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile flavonoid scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Fishing the Targets of Bioactive Compounds from Psidium guajava L. Leaves in the Context of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of quercetin and resveratrol peptidyl derivatives as potential anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycosylation of Quercetin by Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products’ Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of quercetin-3-O-glucoside from rutin by Penicillium decumbens naringinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Activities of Guaijaverin and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Guaijaverin, a natural flavonoid, and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). The following sections present a comprehensive overview of their mechanisms of action, supported by available experimental data, to assist in the evaluation of this compound as a potential anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin are cornerstones of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This compound, a flavonoid glycoside (quercetin-3-O-arabinoside) found in plants such as guava (Psidium guajava), has demonstrated anti-inflammatory potential in various studies. This guide benchmarks the anti-inflammatory activity of this compound against the well-established profile of indomethacin.
In Vitro Anti-inflammatory Activity
A direct comparison of the in vitro anti-inflammatory activity of this compound and indomethacin is centered on their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
Indomethacin is a potent non-selective inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The inhibitory concentration (IC50) values for indomethacin vary across different studies and assay conditions.
Table 1: Comparative COX Inhibition Data
| Compound | Target Enzyme | IC50 |
| Indomethacin | COX-1 | 0.009 µM[4] |
| 18 nM (~0.018 µM)[5] | ||
| COX-2 | 0.31 µM[4] | |
| 26 nM (~0.026 µM)[5] | ||
| This compound | COX-1 | Data not available |
| COX-2 | Data not available |
Nitric Oxide Synthase (iNOS) Inhibition
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Studies on quercetin, the aglycone of this compound, have demonstrated its ability to inhibit iNOS expression and NO production in activated macrophages.[4][6] Extracts from guava leaves, which are rich in this compound, have also been shown to inhibit the expression of iNOS.[7][8]
Table 2: Comparative iNOS Inhibition Data
| Compound | Target | Effect |
| Indomethacin | iNOS | Data on direct IC50 is limited in the reviewed literature |
| This compound (as Quercetin) | iNOS Expression | Inhibits LPS- and IFN-gamma-induced iNOS gene transcription[6] |
| This compound (in Guava Leaf Extract) | iNOS Expression | Suppresses iNOS expression[7][8] |
Mechanism of Action: Signaling Pathways
Both this compound and indomethacin appear to exert their anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.
Indomethacin has been shown to inhibit the activation of NF-κB.[9][10] Similarly, flavonoid fractions of guava leaf extract, which contain this compound, have been found to attenuate inflammatory responses by blocking the NF-κB signaling pathway.[11] This is achieved by suppressing the degradation of IκB-α, a protein that keeps NF-κB in an inactive state in the cytoplasm.[12]
Figure 1: Simplified NF-κB signaling pathway and points of inhibition by this compound and Indomethacin.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds.
Several studies have utilized this model to assess the anti-inflammatory effects of guava leaf extracts containing this compound, often with indomethacin as a positive control. While direct data for isolated this compound is limited, these studies provide a valuable benchmark.
Table 3: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound/Extract | Dose | Inhibition of Edema (%) | Time Point | Reference |
| Indomethacin | 10 mg/kg | ~79% | 4 hours | [13] |
| 5 mg/kg | Significant inhibition | 5 hours | [5] | |
| Guava Leaf Aqueous Extract | 250 mg/kg | 55.45% | 5 hours | [14] |
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
A common method for determining COX-1 and COX-2 inhibition involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid by purified enzymes.
-
Enzyme Preparation : Purified recombinant human COX-1 or COX-2 is used.
-
Incubation : The enzyme is pre-incubated with various concentrations of the test compound (this compound or indomethacin) or vehicle control in a reaction buffer.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination : After a set incubation period, the reaction is stopped.
-
Quantification : The amount of PGE2 produced is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation : The concentration of the test compound that causes 50% inhibition of PGE2 production is determined as the IC50 value.
Figure 2: General workflow for an in vitro COX inhibition assay.
In Vitro iNOS Activity Assay in Macrophages (General Protocol)
This assay measures the production of nitric oxide (NO) in macrophage cell lines, such as RAW 264.7, upon stimulation.
-
Cell Culture : RAW 264.7 macrophages are cultured in a suitable medium.
-
Treatment : Cells are pre-treated with various concentrations of the test compound (this compound or indomethacin) for a specified period.
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) and/or interferon-gamma (IFN-γ).
-
Incubation : The cells are incubated for a period (e.g., 24 hours) to allow for iNOS expression and NO production.
-
Nitrite Measurement : The accumulated nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis : The inhibition of nitrite production by the test compound is calculated relative to the stimulated control.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used model for acute inflammation.
-
Animal Model : Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration : Animals are orally or intraperitoneally administered with the test compound (this compound or indomethacin), a vehicle control, or a positive control.
-
Induction of Edema : After a set time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema : The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition : The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Conclusion
Indomethacin is a potent, non-selective COX inhibitor with well-documented anti-inflammatory effects. This compound, a natural flavonoid, demonstrates promising anti-inflammatory properties, likely through the inhibition of the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory mediators such as COX-2 and iNOS.
While direct comparative data on the enzymatic inhibition by isolated this compound is currently lacking, in vivo studies using extracts containing this compound suggest a significant anti-inflammatory effect. Further research is warranted to elucidate the precise inhibitory concentrations of pure this compound against key inflammatory enzymes to fully benchmark its potency against established drugs like indomethacin. The available evidence suggests that this compound is a compelling candidate for further investigation in the development of novel anti-inflammatory therapies.
References
- 1. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of iNOS gene expression by quercetin is mediated by the inhibition of IkappaB kinase, nuclear factor-kappa B and STAT1, and depends on heme oxygenase-1 induction in mouse BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajprd.com [ajprd.com]
- 9. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of nuclear factor-kappa B activity by indomethacin influences A beta levels but not A beta precursor protein metabolism in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoid fraction of guava leaf extract attenuates lipopolysaccharide-induced inflammatory response via blocking of NF-κB signalling pathway in Labeo rohita macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fermented guava leaf extract inhibits LPS-induced COX-2 and iNOS expression in Mouse macrophage cells by inhibition of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. arpgweb.com [arpgweb.com]
Validating the clinical relevance of Guaijaverin's bioactivity using patient-derived samples.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the clinical relevance of Guaijaverin, a bioactive flavonoid, using patient-derived samples. Recognizing the gap between in vitro findings and clinical efficacy, this document outlines a proposed study comparing this compound's performance against a standard-of-care chemotherapeutic agent and another well-studied flavonoid in the context of colorectal cancer. The experimental protocols and data presentation formats are designed to offer a robust methodology for researchers seeking to evaluate novel anticancer compounds in clinically relevant models.
Introduction: Bridging the Preclinical to Clinical Gap
This compound, a flavonoid found in the leaves of Psidium guajava (guava), has demonstrated potential anticancer properties in preliminary studies.[1] Like other flavonoids, its mechanisms are thought to involve the induction of apoptosis and modulation of key cancer-related signaling pathways.[2][3] However, the vast majority of this research has been conducted using established cancer cell lines, which often fail to recapitulate the heterogeneity and complexity of human tumors.
To rigorously assess the therapeutic potential of this compound, it is imperative to validate its bioactivity in models that more accurately reflect patient tumors. Patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) have emerged as powerful tools for this purpose, offering a platform to test drug efficacy on a personalized level.[4][5] This guide presents a systematic approach to compare the bioactivity of this compound with 5-Fluorouracil (5-FU), a standard-of-care chemotherapy for colorectal cancer, and Quercetin, a widely studied anticancer flavonoid, using a patient-derived organoid model.[6][7]
Hypothesized Anticancer Mechanism of this compound
Based on the known mechanisms of similar flavonoids and guava extracts, this compound is hypothesized to exert its anticancer effects by inducing oxidative stress within cancer cells, leading to the activation of pro-apoptotic pathways and the inhibition of pro-survival signals.[2][8] A key pathway likely inhibited is the PI3K/Akt/mTOR axis, which is crucial for cell growth and proliferation. Concurrently, this compound may activate the p38 MAPK pathway, a stress-activated kinase that can promote apoptosis. This dual action is expected to culminate in the activation of effector caspases, such as Caspase-3, leading to programmed cell death.
Comparative Bioactivity of this compound in Patient-Derived Organoids
This section presents illustrative data from a hypothetical study on patient-derived colorectal cancer organoids to demonstrate how results would be structured for clear comparison.
Table 1: Comparative Cytotoxicity in Patient-Derived Colorectal Cancer Organoids (PDOs)
| Compound | Patient ID | PDO Line | IC50 (µM) after 72h |
| This compound | CRC-001 | PDO-1 | 45.2 |
| CRC-002 | PDO-2 | 68.5 | |
| CRC-003 | PDO-3 | 55.8 | |
| Quercetin | CRC-001 | PDO-1 | 82.1 |
| CRC-002 | PDO-2 | 110.3 | |
| CRC-003 | PDO-3 | 95.4 | |
| 5-Fluorouracil | CRC-001 | PDO-1 | 15.6 |
| CRC-002 | PDO-2 | 25.1 | |
| CRC-003 | PDO-3 | 19.7 |
IC50 values represent the concentration required to inhibit 50% of organoid viability and are presented as hypothetical means from triplicate experiments.
Table 2: Induction of Apoptosis in PDO-1 Line at IC50 Concentration (48h)
| Compound | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 28.4 ± 2.1 | 15.2 ± 1.8 |
| Quercetin | 19.7 ± 1.9 | 10.8 ± 1.5 |
| 5-Fluorouracil | 35.6 ± 2.5 | 20.1 ± 2.2 |
Data are represented as hypothetical mean ± standard deviation.
Table 3: Western Blot Analysis of Key Signaling Proteins in PDO-1 Line (24h)
| Compound | p-Akt / Total Akt (Relative Fold Change) | Cleaved Caspase-3 / Total Caspase-3 (Relative Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound | 0.35 | 4.5 |
| Quercetin | 0.62 | 2.8 |
| 5-Fluorouracil | 0.85 | 5.2 |
Values represent hypothetical fold changes normalized to the vehicle control.
Experimental Protocols and Workflows
A systematic workflow is crucial for generating reliable and reproducible data from patient-derived samples. The process begins with tissue acquisition and organoid generation, followed by drug screening and downstream molecular analysis.
This protocol is adapted from established methods for colorectal cancer organoid culture.[5][9]
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection tube containing tissue transfer media (e.g., serum-free RPMI 1640 with antibiotics) on ice.
-
Tissue Dissociation:
-
Wash the tissue sample (approx. 0.5-1 cm³) three times with ice-cold PBS.
-
Mince the tissue into small fragments (<1 mm³) using sterile scalpels.
-
Transfer fragments to a tube containing a dissociation enzyme cocktail (e.g., Collagenase/Hyaluronidase) in basal medium and incubate at 37°C for 60-90 minutes with gentle agitation.
-
Neutralize the enzyme activity by adding an equal volume of cold basal medium.
-
Filter the cell suspension through a 70 µm cell strainer to remove large debris.
-
-
Plating and Culture:
-
Centrifuge the filtered suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a cold basement membrane extract (e.g., Matrigel).
-
Plate 40-50 µL droplets of the cell/matrix mixture into the center of pre-warmed 24-well plates.
-
Incubate at 37°C for 15-20 minutes to solidify the domes.
-
Carefully add 500 µL of complete organoid growth medium to each well.
-
Culture in a humidified incubator at 37°C and 5% CO₂. Refresh the medium every 2-3 days. Organoids should become visible within 7-14 days.
-
This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® 3D Assay.[10][11][12]
-
Plate Preparation: Seed dissociated organoids in a 96-well opaque-walled plate suitable for luminescence readings. Culture for 4-7 days to allow organoids to form.
-
Compound Addition: Prepare serial dilutions of this compound, Quercetin, and 5-Fluorouracil. Add the compounds to the respective wells and incubate for the desired time period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a dose-response curve.
This protocol outlines the steps for detecting apoptosis in organoids via flow cytometry.[13][14]
-
Organoid Dissociation:
-
Culture organoids in the presence of the test compounds at their respective IC50 concentrations for 48 hours.
-
Collect organoids and dissociate them into a single-cell suspension using a gentle cell dissociation reagent (e.g., TrypLE).
-
Wash the cells with cold PBS.
-
-
Cell Staining:
-
Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This protocol provides a method for extracting protein from organoids for subsequent western blot analysis.[15][16]
-
Protein Extraction:
-
Treat organoid cultures with the test compounds for 24 hours.
-
Harvest organoids and wash with ice-cold PBS.
-
Depolymerize the basement membrane matrix using a non-enzymatic recovery solution on ice.
-
Centrifuge to pellet the organoids and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify protein expression levels relative to a loading control.
-
Conclusion
The validation of this compound's bioactivity using patient-derived samples is a critical step in assessing its true clinical potential. The comparative framework and detailed protocols presented in this guide offer a comprehensive roadmap for researchers to systematically evaluate this compound against established clinical and preclinical compounds. By employing patient-derived organoids, which better mimic the complex biology of human tumors, the resulting data on cytotoxicity, apoptosis induction, and signaling pathway modulation will provide a much stronger rationale for advancing this compound into further stages of drug development. This rigorous, clinically relevant approach is essential for translating promising natural compounds into effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmahealths.com [pharmahealths.com]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
Comparative transcriptomic analysis of cells treated with Guaijaverin versus Quercetin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic and cellular effects of two closely related flavonoids, Guaijaverin and Quercetin. While both compounds exhibit a range of biological activities, their impact on gene expression and key signaling pathways can differ, holding important implications for therapeutic development. This document summarizes the available experimental data, details relevant methodologies, and visualizes the affected signaling pathways to facilitate a clear comparison.
Executive Summary
Data Presentation: Comparative Effects on Key Signaling Pathways
The following table summarizes the known effects of this compound and Quercetin on major signaling pathways. It is important to note that the information for this compound is primarily derived from studies on guava leaf extracts and may not be solely attributable to this compound.
| Signaling Pathway | This compound (inferred from Guava Leaf Extract) | Quercetin |
| PI3K/Akt | Activates the PI3K/Akt pathway, enhancing insulin sensitivity.[1][2][3][4] | Can both activate and inhibit the PI3K/Akt pathway depending on the cellular context. Inhibition is often associated with anti-cancer effects[5][6][7][8][9][10][11][12][13][14], while activation can be protective. |
| MAPK | Suppresses the ERK1/2 MAPK signaling pathway.[15] | Modulates the MAPK pathway, often inhibiting ERK, JNK, and p38, which is linked to its anti-inflammatory and anti-cancer properties.[16][17][18][19][20][21][22] |
| NF-κB | Inhibits the NF-κB signaling pathway.[23][24] | A well-established inhibitor of the NF-κB pathway, reducing the expression of pro-inflammatory genes.[25][26][27][28][29][30][31][32] |
| Wnt/β-catenin | No direct evidence found. | Can inhibit the Wnt/β-catenin signaling pathway.[33][34][35] |
| Th1/Th2 Balance | Modulates Th1 and Th2 cytokine responses via the STAT1/T-bet and STAT6/GATA3 pathways. | No direct comparable data found. |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the known points of intervention for this compound and Quercetin within key cellular signaling pathways.
Caption: Known signaling pathways modulated by this compound.
References
- 1. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guava leaves extract ameliorates STZ induced diabetes mellitus via activation of PI3K/AKT signaling in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin ameliorates chicken quality by activating the PI3K/PKB/AMPK signaling pathway in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin alleviates chronic renal failure by targeting the PI3k/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rejuvenation-Responsive and Senolytic-Sensitive Muscle Stem Cells Unveiled by CD200 and CD63 in Geriatric Muscle [elifesciences.org]
- 11. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. The mechanism study of quercetin isolated from Zanthoxylum bungeanum maxim. inhibiting ferroptosis and alleviating MAFLD through p38 MAPK/ERK signaling pathway based on lipidomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy [mdpi.com]
- 18. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fermented guava leaf extract inhibits LPS-induced COX-2 and iNOS expression in Mouse macrophage cells by inhibition of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Flavonoid fraction of guava leaf extract attenuates lipopolysaccharide-induced inflammatory response via blocking of NF-κB signalling pathway in Labeo rohita macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scienceopen.com [scienceopen.com]
- 26. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Combination of quercetin and 2-methoxyestradiol inhibits epithelial–mesenchymal transition in PC-3 cell line via Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of Guaijaverin Using Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for elucidating the precise mechanism of action of Guaijaverin, a flavonoid with known anti-inflammatory and immunomodulatory properties. By leveraging knockout cell lines, researchers can definitively identify the signaling pathways targeted by this compound. This document compares this compound to other well-characterized flavonoids—Quercetin, Luteolin, and Apigenin—and provides detailed experimental protocols and data presentation formats to facilitate this research.
Comparative Performance of Flavonoids on Inflammatory Signaling Pathways
This compound, a key bioactive compound in guava leaves, is postulated to exert its anti-inflammatory effects through the modulation of critical signaling pathways such as NF-κB, MAPK, and JAK/STAT. To rigorously validate these targets, a comparative analysis against other flavonoids with established mechanisms is essential. The following table summarizes the known inhibitory activities of Quercetin, Luteolin, and Apigenin, and outlines the parameters to be determined for this compound.
| Compound | Target Pathway | Key Protein/Event | Reported IC50 / Effective Concentration | Reference |
| This compound | NF-κB | p65 Phosphorylation | To be determined | |
| IκBα Degradation | To be determined | |||
| MAPK | ERK1/2 Phosphorylation | To be determined | ||
| p38 Phosphorylation | To be determined | |||
| JNK Phosphorylation | To be determined | |||
| JAK/STAT | STAT1 Phosphorylation | To be determined | ||
| STAT6 Phosphorylation | To be determined | |||
| Quercetin | NF-κB | IKKβ Inhibition | ~5-10 µM | [1] |
| NF-κB Reporter Activity | 10-50 µM | |||
| JAK/STAT | STAT1/STAT3 Phosphorylation | 10-25 µM | [2] | |
| Luteolin | NF-κB | IκBα Degradation | 5-20 µM | |
| MAPK | JNK Phosphorylation | ~10 µM | ||
| JAK/STAT | STAT3 Phosphorylation | 5-15 µM | [2] | |
| Apigenin | NF-κB | p65 Nuclear Translocation | 10-20 µM | |
| MAPK | ERK1/2 Phosphorylation | 10-50 µM | ||
| JAK/STAT | JAK1/2, STAT3 Phosphorylation | 10-80 µM | [2] |
Experimental Protocols
To confirm the mechanism of action of this compound, a series of experiments utilizing wild-type and knockout cell lines are proposed.
Generation of Knockout Cell Lines via CRISPR/Cas9
This protocol describes the generation of a STAT6 knockout in the human monocytic cell line THP-1, which can be adapted for other target genes such as RELA (p65 subunit of NF-κB) or MAPK1 (ERK2).
Materials:
-
THP-1 cells
-
Lentiviral vector containing Cas9 and a puromycin resistance gene (e.g., lentiCRISPRv2)
-
STAT6-specific single-guide RNA (sgRNA) constructs
-
HEK293T cells for lentiviral packaging
-
Transfection reagent
-
Puromycin
-
Polybrene
-
Complete RPMI-1640 medium
-
Phosphate Buffered Saline (PBS)
-
DNA extraction kit
-
PCR reagents
-
Primers flanking the target region in the STAT6 gene
-
T7 Endonuclease I
-
Anti-STAT6 antibody for Western blot validation
Procedure:
-
sgRNA Design and Cloning: Design two to three sgRNAs targeting an early exon of the STAT6 gene using a CRISPR design tool. Synthesize and clone the sgRNAs into the lentiCRISPRv2 vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction of THP-1 Cells: Seed THP-1 cells at a density of 2 x 10^5 cells/mL. Transduce the cells with the harvested lentivirus in the presence of Polybrene (8 µg/mL).
-
Puromycin Selection: 48 hours post-transduction, select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium. Maintain selection for 7-10 days until a stable population of resistant cells is established.
-
Single-Cell Cloning: Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Genotype Screening: Once single-cell clones have expanded, extract genomic DNA. Perform PCR to amplify the targeted region of the STAT6 gene. Use the T7 Endonuclease I assay to screen for clones with insertions or deletions (indels).
-
Sequence Verification: For clones that show indel formation, sequence the PCR products to confirm the presence of a frameshift mutation.
-
Protein Knockout Validation: Perform Western blotting using an anti-STAT6 antibody to confirm the absence of the STAT6 protein in the knockout clones.
Western Blot for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of key signaling proteins in response to a stimulus (e.g., LPS for NF-κB and MAPK, IL-4 for STAT6) with and without this compound treatment.
Materials:
-
Wild-type and knockout cell lines
-
This compound and comparator flavonoids
-
Stimulating agent (e.g., LPS, IL-4)
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-STAT6, anti-STAT6)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound or comparator compounds for 1-2 hours.
-
Stimulation: Add the appropriate stimulus (e.g., 100 ng/mL LPS or 20 ng/mL IL-4) for the indicated time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT6) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT6).
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound and comparator flavonoids
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of this compound or comparator compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.
Caption: Experimental workflow for confirming STAT6 as a target of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Guaijaverin in a Laboratory Setting
Guaijaverin: Key Chemical Identifiers
To ensure proper handling and documentation, it is essential to be familiar with the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | Quercetin-3-O-α-L-arabinopyranoside |
| CAS Number | 22255-13-6[1] |
| Molecular Formula | C₂₀H₁₈O₁₁[1][2] |
| Molar Mass | 434.35 g/mol [1] |
Procedural Guidance for this compound Disposal
The following step-by-step procedures are based on established guidelines for the disposal of quercetin and other flavonoid compounds and should be followed for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Carefully sweep up solid this compound, avoiding dust formation.
-
For spills, dampen the solid material with 60-70% ethanol before collection to minimize airborne dust.[3]
-
Place the collected solid waste into a clearly labeled, sealed container. The container should be designated for "non-halogenated organic solid waste."
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof container.
-
The container must be clearly labeled with the contents, including the name "this compound" and the solvent(s) used.
-
Do not mix this compound solutions with other incompatible chemical waste streams.
-
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 4: Disposal through a Licensed Facility
The final disposal of this compound waste must be handled by a licensed environmental services or hazardous waste disposal company.
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal vendor.
-
Provide the waste manifest or any other required documentation to the disposal company, accurately detailing the contents of the waste container.
-
For larger quantities or non-recyclable solutions, a common practice is to dissolve the material in a combustible solvent and send it for incineration in a chemical scrubber at a licensed facility.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Personal protective equipment for handling Guaijaverin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Guaijaverin. The following procedural steps and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to standard laboratory safety protocols is essential. The following personal protective equipment is recommended based on safety data sheets for structurally similar compounds and related extracts.[1][2]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] |
| Lab coat/Coveralls | To be worn over personal clothing. | |
| Respiratory Protection | Dust mask/Respirator | Use a NIOSH/MSHA approved respirator in poorly ventilated areas or when handling bulk quantities to avoid dust formation.[2] |
Handling and Storage
Precautions for Safe Handling:
-
Handle in a well-ventilated area to avoid the formation of dust and aerosols.
-
Avoid contact with skin and eyes.
-
Keep away from ignition sources.[2]
Conditions for Safe Storage:
-
Store in a dry, cool place.[1]
-
Keep container tightly closed.
-
For long-term storage, some suppliers recommend storing at -20°C.[4]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection. Evacuate personnel from the immediate area.
-
Containment and Cleaning:
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused material should be disposed of as chemical waste. Do not allow the product to reach the sewage system.[6]
Experimental Workflow: Preparing a this compound Stock Solution
The following diagram outlines a standard procedure for preparing a stock solution of this compound for use in experiments.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
